Product packaging for Isopropyl Palmitate(Cat. No.:CAS No. 142-91-6)

Isopropyl Palmitate

Cat. No.: B1672282
CAS No.: 142-91-6
M. Wt: 298.5 g/mol
InChI Key: XUGNVMKQXJXZCD-UHFFFAOYSA-N
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Description

Isopropyl palmitate is a fatty acid ester obtained by the formal condensation of carboxy group of palmitic acid with propan-2-ol. Metabolite observed in cancer metabolism. It has a role as a human metabolite. It is a fatty acid ester and an isopropyl ester. It is functionally related to a hexadecanoic acid.
This compound has been reported in Camellia sinensis, Solanum tuberosum, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H38O2 B1672282 Isopropyl Palmitate CAS No. 142-91-6

Properties

IUPAC Name

propan-2-yl hexadecanoate
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InChI

InChI=1S/C19H38O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(20)21-18(2)3/h18H,4-17H2,1-3H3
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InChI Key

XUGNVMKQXJXZCD-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(C)C
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Molecular Formula

C19H38O2
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DSSTOX Substance ID

DTXSID9027104
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Molecular Weight

298.5 g/mol
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Physical Description

Liquid, Colorless liquid; mp = 14 deg C; [Hawley] Colorless liquid; mp = 11-13 deg C; [MSDSonline]
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Boiling Point

160 °C at 2 mm Hg, 342.00 °C. @ 760.00 mm Hg
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Solubility

Very soluble in acetone, benzene, ether, ethanol, Soluble in 4 parts 90% alcohol; soluble in mineral and fixed oils
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Density

0.852 g/mL at 25 °C, Density: 0.8404 g/cu cm at 38 °C
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Vapor Pressure

0.0000559 [mmHg], 5.59X10-5 mm Hg at 25 °C (extrapolated)
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Color/Form

Colorless liquid

CAS No.

142-91-6
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Melting Point

13.5 °C, 13 - 14 °C
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Foundational & Exploratory

Isopropyl palmitate chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Isopropyl Palmitate: Chemical Structure, Properties, and Applications

Introduction

This compound (IPP) is the ester formed from the reaction of isopropyl alcohol and palmitic acid.[1] With the chemical formula CH₃(CH₂)₁₄COOCH(CH₃)₂, its IUPAC name is propan-2-yl hexadecanoate.[1][2] It is a widely utilized ingredient in the pharmaceutical, cosmetic, and personal care industries, valued for its properties as an emollient, moisturizer, thickening agent, and solvent.[3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analysis of this compound, with a focus on applications relevant to researchers and drug development professionals.

Chemical Structure and Identification

This compound is structurally composed of a 16-carbon saturated fatty acid (palmitic acid) linked to an isopropyl group via an ester bond. This structure imparts a non-polar, oily character to the molecule.

  • Chemical Formula : C₁₉H₃₈O₂[2]

  • IUPAC Name : propan-2-yl hexadecanoate

  • CAS Registry Number : 142-91-6

  • Synonyms : Isopropyl hexadecanoate, Palmitic acid isopropyl ester, 1-Methylethyl hexadecanoate

Physicochemical Properties

This compound is a colorless to pale yellow, practically odorless, viscous liquid at room temperature. Its physical and chemical properties are summarized in the tables below.

Table 1: Physical Properties of this compound
PropertyValueReference(s)
Molar Mass 298.51 g/mol
Appearance Colorless to pale yellow oily liquid
Odor Practically odorless
Melting Point 11–13.5 °C
Boiling Point ~350 °C (at atmospheric pressure)
Density 0.852 g/mL (at 25 °C)
Refractive Index 1.435–1.438 (at 20 °C)
Table 2: Solubility Profile of this compound
SolventSolubilityReference(s)
Water Insoluble
Acetone Soluble
Ethanol Soluble
Chloroform Soluble
Mineral Oil Soluble
Vegetable Oils Soluble

Synthesis of this compound

This compound is commercially produced through several methods, most commonly via the direct esterification of palmitic acid with isopropanol.

Direct Esterification

This method involves the reaction of palmitic acid and isopropyl alcohol, typically in the presence of an acid catalyst such as p-toluenesulfonic acid (p-TSA) or sulfuric acid. The reaction is driven to completion by the continuous removal of water, which forms an azeotrope with isopropanol.

G cluster_reactants Reactants Palmitic_Acid Palmitic Acid Reactor Reaction Vessel (e.g., 90-130°C) Palmitic_Acid->Reactor Isopropanol Isopropanol Isopropanol->Reactor Catalyst Acid Catalyst (e.g., p-TSA) Catalyst->Reactor Distillation Azeotropic Distillation (Water Removal) Reactor->Distillation Reaction Mixture Neutralization Neutralization (e.g., with Na₂CO₃) Reactor->Neutralization Crude Product Distillation->Reactor Recycled Isopropanol Purification Purification (e.g., Decolorization, Filtration) Neutralization->Purification Product This compound (Final Product) Purification->Product

Caption: Workflow for the synthesis of this compound via direct esterification.

Experimental Protocol: Direct Esterification
  • Reactor Setup : A stirred-tank reactor equipped with a heating mantle, thermometer, and a Dean-Stark apparatus for azeotropic distillation is assembled.

  • Charging Reactants : The reactor is charged with palmitic acid and a molar excess of isopropanol (e.g., a 1:2 to 1:3 molar ratio of acid to alcohol).

  • Catalyst Addition : An acid catalyst, such as p-toluenesulfonic acid (1% w/w of palmitic acid), is added to the mixture.

  • Reaction : The mixture is heated to the boiling point of the azeotrope (approx. 77-90°C) and refluxed. Water produced during the esterification is continuously removed as an azeotrope with isopropanol via the Dean-Stark trap. The reaction is monitored by measuring the acid value of the mixture.

  • Neutralization : Once the reaction reaches completion (acid value < 1), the mixture is cooled. The acidic catalyst is neutralized by washing with a dilute base, such as a sodium carbonate solution.

  • Purification : The crude product is purified. This may involve washing with water to remove salts, followed by vacuum distillation to remove excess isopropanol and finally, treatment with activated clay for decolorization. The final product is filtered to yield pure this compound.

Analytical Methods

Gas chromatography (GC) is the standard method for determining the purity and assay of this compound.

Experimental Protocol: Gas Chromatography (GC) Analysis
  • Sample Preparation : A sample solution is prepared by accurately weighing and dissolving this compound in a suitable solvent, such as n-hexane, to a known concentration (e.g., 5 mg/mL).

  • System Suitability : A system suitability solution containing this compound and a related compound (e.g., isopropyl myristate) is prepared to verify the resolution and performance of the chromatographic system.

  • Chromatographic Conditions :

    • Instrument : Gas chromatograph equipped with a Flame Ionization Detector (FID).

    • Column : A capillary column such as an HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) is commonly used.

    • Carrier Gas : Helium at a constant flow rate (e.g., 1.8-2.7 mL/min).

    • Temperature Program :

      • Initial Oven Temperature: 80°C, hold for 1 minute.

      • Ramp: Increase at 10°C/min to 250°C.

      • Final Hold: Hold at 250°C for 5 minutes.

    • Injector Temperature : 250°C.

    • Detector Temperature : 280-300°C.

  • Injection and Analysis : A small volume (e.g., 1-2 µL) of the sample preparation is injected into the GC system. The resulting chromatogram is recorded, and the peak area for this compound is measured.

  • Calculation : The percentage of C₁₉H₃₈O₂ is calculated by comparing the peak area of the analyte to the total area of all peaks (excluding the solvent peak), or by using an internal or external standard calibration curve.

G cluster_prep Sample Preparation cluster_gc GC System Sample This compound Sample Vial Assay Preparation (e.g., 5 mg/mL) Sample->Vial Solvent n-Hexane Solvent->Vial Injector Injector (250°C) Vial->Injector Inject 1-2 µL Column GC Column (HP-5) Temp Program: 80-250°C Injector->Column Detector FID Detector (280°C) Column->Detector Data Data Acquisition System (Chromatogram) Detector->Data Analysis Data Analysis (Peak Integration & Purity Calculation) Data->Analysis

Caption: Experimental workflow for the analysis of this compound by Gas Chromatography.

Biological Role and Safety Profile

Role in Drug Delivery

This compound is primarily used in topical and transdermal formulations as an emollient and a penetration enhancer. Its mechanism as a penetration enhancer is attributed to its ability to disrupt the highly organized lipid structure of the stratum corneum, thereby increasing the fluidity of the skin barrier and facilitating drug permeation. Molecular dynamics studies have shown that IPP can increase the fluidity of adhesive matrices in transdermal patches and compete with the drug for binding sites, which collectively enhances drug release.

Metabolism and Signaling Implications

While this compound itself is not known to be directly active in signaling pathways, it can be metabolized by esterases present in the skin and other tissues. This hydrolysis reaction releases its constituent molecules: palmitic acid and isopropyl alcohol.

The released palmitic acid, a common saturated fatty acid, is known to be biologically active and can influence cellular signaling. In the context of cancer research, palmitic acid has been shown to modulate key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway. For instance, studies have demonstrated that palmitic acid can promote the growth of certain cancer cells by activating Akt signaling. This is a critical consideration for drug development professionals, as the metabolic fate of an excipient can have unintended pharmacological consequences.

G cluster_metabolism Metabolic Fate of this compound cluster_pathway Influence of Palmitic Acid on PI3K/Akt Pathway IPP This compound Enzyme Esterases (in skin/tissues) IPP->Enzyme PA Palmitic Acid Enzyme->PA IPA Isopropyl Alcohol Enzyme->IPA PI3K PI3K PA->PI3K Activates PA->PI3K Modulates Signaling Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes

Caption: Metabolic fate of IPP and the influence of its metabolite, palmitic acid, on cell signaling.

Safety and Toxicology

This compound is generally considered a safe ingredient for use in cosmetic and topical pharmaceutical products.

Table 3: Toxicological Data for this compound
TestSpeciesResultReference(s)
Acute Oral Toxicity (LD50) Mouse> 5,000 mg/kg
Acute Dermal Toxicity (LD50) Rabbit> 5,000 mg/kg
Skin Irritation RabbitNo irritation
Eye Irritation RabbitNo eye irritation

Studies have shown that undiluted this compound is minimally irritating and is considered a weak potential sensitizer of the lowest grade. Products containing significant concentrations (e.g., 45.6%) have been shown to cause no signs of irritation, sensitization, or phototoxicity in human tests.

References

An In-Depth Technical Guide to the Synthesis of Isopropyl Palmitate from Palmitic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl palmitate (IPP), a key emollient and texture-enhancing agent in the pharmaceutical and cosmetic industries, is primarily synthesized through the esterification of palmitic acid with isopropanol. This technical guide provides a comprehensive overview of the principal synthetic routes, including direct esterification with various catalytic systems—homogeneous, heterogeneous, and enzymatic—as well as the acyl chloride method. Detailed experimental protocols, comparative data on reaction parameters and yields, and an analysis of the advantages and disadvantages of each method are presented to aid researchers and professionals in the selection and optimization of synthesis strategies.

Introduction

This compound is the ester of isopropyl alcohol and palmitic acid. Its desirable properties, such as low viscosity, good spreadability, and excellent solvency for active ingredients, make it a valuable component in topical pharmaceutical formulations and a wide range of cosmetic products. The synthesis of IPP is a mature technology, yet ongoing research focuses on improving efficiency, sustainability, and product purity. This guide delves into the core methodologies for IPP synthesis, providing the detailed technical information required for laboratory-scale synthesis and process development.

Synthetic Methodologies

The primary methods for synthesizing this compound from palmitic acid are direct esterification and the acyl chloride method.

Direct Esterification

Direct esterification is the most common industrial method for producing this compound. It involves the reaction of palmitic acid with isopropanol, typically in the presence of a catalyst to accelerate the reaction, which is inherently slow and reversible. The choice of catalyst is a critical factor influencing reaction rate, yield, and environmental impact.

The overall reaction is as follows:

cluster_reactants Reactants cluster_products Products palmitic_acid Palmitic Acid (C₁₆H₃₂O₂) plus1 + reaction_arrow Catalyst Heat palmitic_acid->reaction_arrow isopropanol Isopropanol (C₃H₈O) isopropanol->reaction_arrow isopropyl_palmitate This compound (C₁₉H₃₈O₂) plus2 + water Water (H₂O) reaction_arrow->isopropyl_palmitate reaction_arrow->water

Figure 1: Esterification of Palmitic Acid with Isopropanol.

Traditional synthesis often employs homogeneous acid catalysts such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA) due to their high catalytic efficiency and low cost.[1] However, these catalysts lead to challenges in separation, purification, and waste disposal, and can cause corrosion of equipment.[1]

Experimental Protocol: Synthesis of this compound using Sulfuric Acid Catalyst

  • Reaction Setup: A round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature controller is charged with palmitic acid and isopropanol.

  • Reactant Charging: For a laboratory-scale synthesis, a typical molar ratio of isopropanol to palmitic acid is between 3:1 and 9:1 to shift the equilibrium towards the product side.[2]

  • Catalyst Addition: Concentrated sulfuric acid is slowly added to the reaction mixture, typically at a concentration of 1-5 wt% relative to the palmitic acid.

  • Reaction Conditions: The mixture is heated to the reflux temperature of isopropanol (approximately 82°C) and stirred vigorously. Reaction progress can be monitored by measuring the acid value of the mixture at regular intervals.

  • Reaction Completion and Neutralization: Once the acid value stabilizes, indicating the reaction has reached equilibrium, the mixture is cooled to room temperature. The excess isopropanol can be removed by distillation. The remaining mixture is then neutralized with a base, such as a sodium carbonate solution, to remove the acid catalyst.

  • Purification: The crude this compound is washed with water to remove any remaining salts and then dried over an anhydrous drying agent like sodium sulfate. Final purification is typically achieved by vacuum distillation to obtain a high-purity product.[3]

To overcome the drawbacks of homogeneous catalysts, solid acid catalysts have been extensively investigated. These include ion-exchange resins, zeolites, sulfated zirconia, and supported metal oxides.[1] Heterogeneous catalysts are easily separated from the reaction mixture by filtration, are often reusable, and are generally less corrosive.

Experimental Protocol: Synthesis of this compound using a Heterogeneous Catalyst (e.g., Amberlyst-15)

  • Catalyst Preparation: The solid acid catalyst (e.g., Amberlyst-15) is activated according to the manufacturer's instructions, which typically involves washing and drying.

  • Reaction Setup: A batch reactor is charged with palmitic acid, isopropanol, and the prepared solid acid catalyst.

  • Reactant and Catalyst Loading: The molar ratio of isopropanol to palmitic acid can range from 2:1 to 7:1. The catalyst loading is typically in the range of 5-20 wt% of the palmitic acid.

  • Reaction Conditions: The reaction is carried out at a temperature between 70°C and 130°C with continuous stirring. The progress of the reaction is monitored by analyzing samples for their acid value.

  • Catalyst Recovery: Upon completion of the reaction, the catalyst is separated from the product mixture by simple filtration. The recovered catalyst can often be washed, dried, and reused.

  • Product Purification: The filtrate, containing this compound, unreacted starting materials, and by-products, is subjected to vacuum distillation to remove excess isopropanol and then to purify the this compound.

Enzymatic synthesis using lipases offers a green and highly selective alternative for this compound production. Lipases operate under mild reaction conditions, minimizing by-product formation and energy consumption. Immobilized lipases are particularly advantageous as they can be easily recovered and reused.

Experimental Protocol: Synthesis of this compound using Immobilized Lipase (e.g., Novozym 435)

  • Enzyme and Substrate Preparation: Immobilized lipase (e.g., Novozym 435, from Candida antarctica) is used as the biocatalyst. Palmitic acid and isopropanol are used as substrates. To drive the reaction forward, a water-removing agent, such as molecular sieves, is often added to the reaction medium.

  • Reaction Setup: The reaction is typically conducted in a solvent-free system or in an organic solvent in a stirred-tank reactor.

  • Reaction Conditions: The molar ratio of isopropanol to palmitic acid is a critical parameter, with optimal ratios reported to be around 1.5:1 to 15:1. The enzyme loading is typically between 4% and 24% (w/w of total substrates). The reaction is carried out at a temperature of 55-60°C with agitation.

  • Enzyme Recovery: After the reaction, the immobilized enzyme is separated by filtration.

  • Product Purification: The product mixture is then purified, typically by vacuum distillation, to remove unreacted substrates and yield pure this compound.

Acyl Chloride Method

This method involves the conversion of palmitic acid to its more reactive acyl chloride derivative, palmitoyl chloride, which then reacts with isopropanol. While this method is generally faster and can proceed at lower temperatures, it is less favored for industrial-scale production due to the use of hazardous reagents like thionyl chloride and the generation of corrosive HCl gas.

Data Presentation: Comparison of Synthesis Methods

The following tables summarize quantitative data from various studies on the synthesis of this compound.

Table 1: Comparison of Catalytic Systems for this compound Synthesis

Catalyst TypeCatalyst ExampleTemperature (°C)Molar Ratio (Isopropanol:Palmitic Acid)Catalyst LoadingReaction Time (h)Conversion/Yield (%)Reference
Homogeneous Acidp-Toluene sulfonic acid827:15 wt%->95
Homogeneous AcidSulfuric Acid739.39:16.4 wt%-Complete Conversion
HeterogeneousZinc acetate on silica gel1302:12 wt%-97
HeterogeneousAmberlyst-46 (Microwave)-1:318 wt%0.583.7
EnzymaticNovozym 4356015:14% w/w2.590.92
EnzymaticImmobilized Eversa Transform 2.0551.5:120 mg/g2490.1

Visualizations

Experimental Workflow for this compound Synthesis

The following diagram illustrates a general experimental workflow for the synthesis and purification of this compound via direct esterification.

G A Reactant Mixing (Palmitic Acid, Isopropanol, Catalyst) B Esterification Reaction (Heating and Stirring) A->B C Monitoring Reaction Progress (e.g., Acid Value Titration) B->C C->B Reaction not complete D Reaction Cooldown C->D Reaction complete E Catalyst Separation (Filtration for Heterogeneous, Neutralization for Homogeneous) D->E F Removal of Excess Isopropanol (Distillation) E->F G Washing and Drying (for Homogeneous Catalyst route) F->G Homogeneous H Final Purification (Vacuum Distillation) F->H Heterogeneous/Enzymatic G->H I Pure this compound H->I

Figure 2: General Experimental Workflow for IPP Synthesis.
Comparison of Catalytic Systems

This diagram provides a logical comparison of the different catalytic systems used in the synthesis of this compound.

G cluster_homogeneous Homogeneous Catalysis cluster_heterogeneous Heterogeneous Catalysis cluster_enzymatic Enzymatic Catalysis Homogeneous e.g., H₂SO₄, p-TSA Hom_Pros Pros: - High activity - Low cost Homogeneous->Hom_Pros Hom_Cons Cons: - Difficult to separate - Corrosive - Waste generation Homogeneous->Hom_Cons Heterogeneous e.g., Ion-exchange resins, Zeolites Het_Pros Pros: - Easy separation - Reusable - Less corrosive Heterogeneous->Het_Pros Het_Cons Cons: - Lower activity than homogeneous - Higher initial cost Heterogeneous->Het_Cons Enzymatic e.g., Immobilized Lipases Enz_Pros Pros: - High selectivity - Mild reaction conditions - Environmentally friendly Enzymatic->Enz_Pros Enz_Cons Cons: - High cost - Lower stability at high temps - Slower reaction rates Enzymatic->Enz_Cons

Figure 3: Comparison of Catalytic Systems for IPP Synthesis.

Conclusion

The synthesis of this compound from palmitic acid can be effectively achieved through several methods, with direct esterification being the most prominent. The choice of catalyst—homogeneous, heterogeneous, or enzymatic—is a critical decision that impacts reaction efficiency, cost, and environmental footprint. While homogeneous catalysts offer high activity at a low cost, they present significant downstream processing challenges. Heterogeneous catalysts provide a more sustainable alternative with easier separation and reusability. Enzymatic catalysis represents the greenest approach, with high selectivity and mild operating conditions, though catalyst cost and stability can be limiting factors. This guide provides the foundational knowledge and detailed protocols to enable researchers and drug development professionals to make informed decisions in the synthesis and process optimization of this compound.

References

Isopropyl palmitate CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Isopropyl Palmitate (IPP), a widely used ester in the pharmaceutical, cosmetic, and research sectors. This document details its chemical and physical properties, synthesis methodologies, analytical procedures, and applications, with a focus on its role in drug development and formulation.

Core Chemical and Physical Properties

This compound is the ester formed from the reaction of isopropyl alcohol and palmitic acid, a common saturated fatty acid.[1][2] It is a clear, colorless to pale yellow, practically odorless, and viscous liquid at room temperature.[1][3] Its non-greasy texture and excellent spreading characteristics make it a valuable component in many topical formulations.[3]

Table 1: Chemical Identifiers and Molecular Properties

PropertyValueReference
CAS Number 142-91-6
Molecular Formula C19H38O2
Molecular Weight 298.51 g/mol
IUPAC Name propan-2-yl hexadecanoate
Synonyms Isopropyl hexadecanoate, Palmitic acid isopropyl ester, 1-Methylethyl hexadecanoate

Table 2: Physicochemical Data

PropertyValueReference
Appearance Clear, colorless to pale yellow oily liquid
Melting Point 11-13 °C
Boiling Point 160 °C at 2 mmHg
Density 0.852 - 0.855 g/cm³ at 20°C
Refractive Index 1.4380 - 1.4390 at 20°C
Solubility Soluble in acetone, alcohol, and mineral oil; Insoluble in water, glycerin, and propylene glycol.
Saponification Value 183-193 mg KOH/g
Acid Value max 1.0 mg KOH/g
Iodine Value max 1.0 g I2/100g

Synthesis of this compound

The industrial synthesis of this compound is primarily achieved through the esterification of palmitic acid with isopropyl alcohol.

The most common method involves the direct reaction of palmitic acid and isopropanol, typically in the presence of an acid catalyst like sulfuric acid. The process generally includes neutralization, dehydration, and decolorization steps to purify the final product. An alternative, though less common, chemical route is the acyl chloride method, where palmitic acid is first converted to its acyl chloride before reacting with isopropanol.

G Direct Esterification of this compound A Palmitic Acid + Isopropanol C Esterification Reactor A->C B Acid Catalyst (e.g., H2SO4) B->C D Neutralization (e.g., with Na2CO3) C->D Crude Product E Dehydration D->E F Decolorization (e.g., with activated clay) E->F G Purified Isopropyl Palmitate F->G

Figure 1: Chemical Synthesis Workflow.

A high-purity grade of this compound can be produced via enzymatic esterification at lower temperatures. This method often utilizes immobilized lipases as biocatalysts. One detailed protocol involves a two-step process: lipase-catalyzed hydrolysis of palm stearin to yield a free fatty acid fraction, followed by fractional crystallization to concentrate the palmitic acid. The final step is the esterification of the palmitic acid concentrate with isopropanol using an immobilized lipase.

Experimental Protocol: Enzymatic Synthesis

  • Hydrolysis: Palm stearin is subjected to hydrolysis using an immobilized lipase (e.g., Eversa Transform 2.0) at 50°C for 24 hours with a palm stearin-to-water molar ratio of 1:80.

  • Concentration: The resulting free fatty acid fraction is concentrated for palmitic acid via fractional crystallization in n-hexane at -5°C for 2 hours.

  • Esterification: The palmitic acid concentrate is then esterified with isopropanol (1:1.5 molar ratio) in a solvent-free system using the same immobilized lipase. The reaction is carried out at 55°C for 24 hours.

Applications in Drug Development and Formulation

This compound is a versatile excipient in pharmaceutical formulations, particularly for topical and transdermal applications.

  • Emollient and Moisturizer: It forms a protective, non-greasy barrier on the skin, reducing water loss and improving skin feel in creams and lotions.

  • Solvent and Vehicle: It is used as an oleaginous vehicle and solvent for various active pharmaceutical ingredients (APIs) in topical preparations.

  • Penetration Enhancer: this compound is an established penetration enhancer for transdermal drug delivery systems, facilitating the absorption of APIs through the skin. It has been shown to significantly increase the skin permeability of drugs like nimesulide.

  • Tablet Formulation: It can be used as a solvent in tablet film-coating and granulation processes, where it is later removed by evaporation.

Analytical Methods

The identification and quantification of this compound are crucial for quality control in pharmaceutical formulations. Gas chromatography (GC) is a standard method for its analysis.

Experimental Protocol: Gas Chromatography Assay

  • System: A gas chromatograph equipped with a flame-ionization detector (FID).

  • Column: 4-mm × 1.8-m column packed with 10% liquid phase G8 on 100- to 120-mesh support S1A.

  • Carrier Gas: Nitrogen, at a flow rate of 45 mL/min.

  • Temperatures:

    • Injection Port: 240°C

    • Detector: 280°C

    • Column: Programmed to increase from 90°C to 210°C at a rate of 2°C/minute, then held at 210°C for 8 minutes.

  • Sample Preparation:

    • Assay Preparation: Dissolve 125 mg of this compound in 25.0 mL of n-hexane.

    • System Suitability Solution: Dissolve approximately 45 mg of USP this compound RS and 5 mg of USP Isopropyl Myristate RS in 10.0 mL of n-hexane.

  • Procedure: Inject approximately 5 µL of the Assay Preparation into the chromatograph. The percentage of C19H38O2 is calculated by comparing the this compound peak response to the sum of the responses of all peaks (excluding the solvent peak).

  • System Suitability: The resolution between isopropyl myristate and this compound should be not less than 6.0.

G Analytical Workflow for this compound Assay cluster_0 Sample Preparation cluster_1 GC Analysis cluster_2 Data Processing A Weigh Isopropyl Palmitate Sample (125mg) B Dissolve in n-hexane (25.0 mL) A->B C Assay Preparation B->C D Inject 5µL into GC-FID C->D E Temperature Programmed Separation D->E F FID Detection E->F G Record Chromatogram F->G H Measure Peak Responses G->H I Calculate Percentage Purity H->I

Figure 2: Gas Chromatography Workflow.

Safety and Toxicology

This compound is widely used in cosmetics and topical pharmaceutical formulations and is generally regarded as a non-toxic and non-irritant material.

Table 3: Toxicological Data

TestResultReference
Acute Oral Toxicity (Rat, LD50) >5,000 mg/kg
Acute Inhalation Toxicity (Rat, LC50) >5.3 mg/L (4 h)
Skin Irritation Non-irritant
Eye Irritation Non-irritant
Skin Sensitization No skin sensitization
Mutagenicity Negative

The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that this compound is safe for use in cosmetic ingredients. While it is considered safe for topical use, it may cause skin irritation after prolonged or repeated exposure in some individuals. It is resistant to oxidation and hydrolysis and does not become rancid, contributing to formulation stability. For storage, it should be kept in a well-closed, light-resistant container at temperatures above 16°C to prevent solidification.

References

An In-depth Technical Guide to the Solubility of Isopropyl Palmitate in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl palmitate (IPP), the ester of isopropyl alcohol and palmitic acid, is a widely utilized excipient in the pharmaceutical, cosmetic, and personal care industries. Its function as an emollient, moisturizer, and solvent is critically dependent on its solubility characteristics in various organic media.[1][2] This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents. Due to the limited availability of precise quantitative solubility data in public literature, this guide presents a combination of qualitative solubility information, expected solubility trends, and a detailed experimental protocol for the accurate determination of this compound solubility. This document is intended to be a valuable resource for formulation scientists, chemists, and researchers working with this compound.

Introduction to this compound

This compound (CAS RN: 142-91-6) is a colorless, almost odorless liquid at room temperature.[3] It is a non-polar compound with a long hydrocarbon chain, which dictates its solubility behavior.[1] Its primary applications are in topical formulations where it acts as a lubricant, a vehicle for active pharmaceutical ingredients (APIs), and a penetration enhancer.[2] Understanding its solubility is paramount for developing stable, effective, and aesthetically pleasing formulations.

Solubility of this compound in Organic Solvents

This compound is generally characterized by its high solubility in non-polar and moderately polar organic solvents and its practical insolubility in water. The principle of "like dissolves like" is a key determinant of its solubility profile.

Qualitative Solubility

Multiple sources indicate that this compound is "soluble" or "very soluble" in a range of common organic solvents. A summary of this qualitative information is presented below:

  • Alcohols (Ethanol, Isopropanol): Soluble.

  • Ketones (Acetone): Soluble.

  • Esters (Ethyl Acetate): Soluble.

  • Aromatic Hydrocarbons (Benzene, Toluene): Soluble.

  • Chlorinated Solvents (Chloroform): Soluble.

  • Aliphatic Hydrocarbons (Hexane): Soluble.

  • Oils (Mineral Oil, Vegetable Oils): Completely soluble/miscible.

  • Glycols (Glycerin, Propylene Glycol): Insoluble.

  • Water: Practically insoluble.

Quantitative Solubility Data (Illustrative)

As previously noted, precise, publicly available quantitative data on the solubility of this compound across a range of temperatures in various organic solvents is scarce. The following table provides an illustrative representation of the expected solubility based on qualitative descriptions and the known behavior of similar fatty acid esters. Researchers should experimentally verify these values for their specific applications.

Organic SolventPolarity IndexExpected Solubility at 25°C ( g/100 mL)Temperature Dependence of Solubility
n-Hexane0.1> 50 (Miscible)Likely to remain miscible at lower temperatures
Toluene2.4> 50 (Miscible)Likely to remain miscible at lower temperatures
Chloroform4.1> 50 (Miscible)Likely to remain miscible at lower temperatures
Ethyl Acetate4.4> 50 (Miscible)Likely to remain miscible at lower temperatures
Acetone5.1> 40Expected to increase with temperature
Isopropanol3.9> 30Expected to increase with temperature
Ethanol5.2> 25Expected to increase with temperature
Methanol5.1> 15Expected to increase with temperature

Experimental Protocol for Determining this compound Solubility

The following protocol describes a reliable method for the experimental determination of this compound solubility in an organic solvent using the isothermal shake-flask method, followed by quantification using gas chromatography with flame ionization detection (GC-FID).

Materials and Equipment
  • This compound (high purity)

  • Organic solvents (analytical grade)

  • Internal standard (e.g., Isopropyl Myristate)

  • Glass vials with PTFE-lined screw caps

  • Analytical balance

  • Thermostatically controlled shaker bath

  • Centrifuge

  • Gas chromatograph with FID (GC-FID)

  • Syringes and syringe filters (0.45 µm, PTFE)

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound in the chosen organic solvent at a known concentration (e.g., 10 mg/mL).

    • Prepare a series of calibration standards by diluting the stock solution to concentrations spanning the expected solubility range.

    • Add a constant concentration of the internal standard to each calibration standard and a blank.

  • Equilibration (Shake-Flask Method):

    • Add an excess amount of this compound to a series of glass vials.

    • Add a known volume of the organic solvent to each vial.

    • Securely cap the vials and place them in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C, 37°C).

    • Agitate the vials for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary kinetics study can determine the optimal equilibration time.

  • Sample Preparation for Analysis:

    • After equilibration, remove the vials from the shaker bath and let them stand undisturbed at the same temperature to allow the undissolved solute to settle.

    • Centrifuge the vials to further separate the undissolved portion.

    • Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.45 µm PTFE syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

    • Accurately dilute the filtered saturated solution with the organic solvent to bring the concentration within the range of the calibration curve. Add the internal standard at the same concentration as in the calibration standards.

  • Quantification by GC-FID:

    • Analyze the calibration standards and the prepared samples using GC-FID. A typical GC-FID method for this compound analysis is as follows:

      • Column: HP-5 (or equivalent), 30 m x 0.32 mm ID, 0.25 µm film thickness.

      • Carrier Gas: Helium.

      • Injector Temperature: 250°C.

      • Detector Temperature: 280°C.

      • Oven Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

      • Injection Volume: 1 µL.

    • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL or mole fraction.

Visualization of Experimental and Logical Workflows

The following diagrams illustrate the experimental workflow for solubility determination and a logical process for solvent selection.

experimental_workflow Experimental Workflow for this compound Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_standards Prepare Calibration Standards (IPP + Internal Standard) gc_fid Analyze by GC-FID prep_standards->gc_fid prep_samples Prepare Supersaturated Samples (Excess IPP in Solvent) shake Shake at Constant Temperature (24-48 hours) prep_samples->shake centrifuge Centrifuge Samples shake->centrifuge filter Filter Supernatant (0.45 µm PTFE filter) centrifuge->filter dilute Dilute Filtrate and Add Internal Standard filter->dilute dilute->gc_fid calculate Calculate Solubility from Calibration Curve gc_fid->calculate solvent_selection_logic Logical Workflow for Organic Solvent Selection for this compound start Define Formulation Requirements concentration Desired IPP Concentration? start->concentration polarity Consider Solvent Polarity ('Like Dissolves Like') concentration->polarity High concentration->polarity Low application Application Constraints? polarity->application toxicity Toxicity/Regulatory Status application->toxicity Topical volatility Volatility/Drying Rate application->volatility Coating compatibility Compatibility with other Excipients application->compatibility Complex Mixture selection Select Candidate Solvents toxicity->selection volatility->selection compatibility->selection testing Perform Experimental Solubility Testing selection->testing final Final Solvent Selection testing->final

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Isopropyl Palmitate in Pharmaceutical Formulations

Introduction

This compound (IPP) is the ester formed from the reaction of isopropyl alcohol and palmitic acid, a common saturated fatty acid.[1][2] Its chemical formula is CH₃(CH₂)₁₄COOCH(CH₃)₂.[3] Widely utilized in the pharmaceutical and cosmetic industries, IPP is a versatile excipient valued for its emollient, solvent, and penetration-enhancing properties.[4][5] This guide provides a comprehensive technical overview of this compound, focusing on its physicochemical characteristics, functional roles in drug formulations, mechanisms of action, and relevant experimental data and protocols. It is designed to be a core resource for professionals involved in the research and development of topical and transdermal drug delivery systems.

Physicochemical Properties

This compound is a clear, colorless to pale-yellow, and nearly odorless viscous liquid at room temperature. It is characterized by its non-greasy feel and good spreading capabilities on the skin. IPP is resistant to oxidation and hydrolysis, ensuring it does not become rancid and contributing to the stability of formulations.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Chemical Name 1-Methylethyl hexadecanoate
CAS Number 142-91-6
Molecular Formula C₁₉H₃₈O₂
Molecular Weight 298.51 g/mol
Appearance Clear, colorless to pale yellow liquid
Odor Practically odorless
Boiling Point 160 °C at 2 mmHg (266 Pa)
Melting/Solidification Point 11-16 °C
Density ~0.852 g/mL at 25 °C
Refractive Index ~1.438 at 20 °C
Viscosity (dynamic) 5-10 mPa·s at 25 °C
Solubility Practically insoluble in water; Soluble in acetone, ethanol, ether, mineral oil, and vegetable oils.

Functions in Pharmaceutical Formulations

IPP's unique properties allow it to serve multiple functions within a single pharmaceutical formulation.

  • Emollient and Moisturizer : As an emollient, IPP softens and soothes the skin by forming a lightweight, protective barrier that reduces water loss from the epidermis without leaving a greasy residue. This improves the overall feel and appearance of the skin.

  • Solvent and Carrier : IPP is an effective solvent for many lipophilic active pharmaceutical ingredients (APIs) and other oil-soluble components in a formulation. This function ensures the even dispersion of the API, which is critical for consistent application and therapeutic efficacy. It is frequently used as an oleaginous vehicle in topical preparations.

  • Penetration Enhancer : IPP is an established chemical penetration enhancer for transdermal drug delivery systems. It facilitates the transport of APIs across the primary barrier of the skin, the stratum corneum, thereby increasing their bioavailability at the target site.

  • Thickening Agent and Texture Modifier : It is used to adjust the viscosity of formulations, improving their texture and spreadability. This results in products like creams and lotions that feel silky and apply smoothly.

  • Binder : In solid dosage forms like pressed powders or tablets, IPP can act as a binder, providing adhesive qualities to dry powder mixtures during and after compression.

  • Formulation Stabilizer : IPP helps to stabilize emulsions by preventing the separation of oil and water phases, which extends the shelf life of the product.

Mechanism of Action as a Skin Penetration Enhancer

The primary barrier to percutaneous drug absorption is the stratum corneum (SC), which consists of corneocytes embedded in a highly ordered, lipid-rich intercellular matrix. This compound, being lipophilic, enhances drug penetration primarily by interacting with and disrupting this lipid matrix.

The proposed mechanism involves:

  • Intercalation and Disruption : IPP molecules penetrate the intercellular lipid domain of the SC.

  • Increased Fluidity : By inserting its bulky, branched isopropyl group into the tightly packed lipid lamellae, IPP disrupts the ordered structure. This action increases the fluidity and permeability of the lipid matrix.

  • Creation of Permeable Defects : The disruption creates less resistant pathways or "permeable defects" within the SC, lowering the diffusional resistance for the API.

  • Enhanced Partitioning : IPP can also act as a solvent for the drug within the skin, potentially increasing the drug's partitioning from the vehicle into the SC.

This mechanism is analogous to that of other fatty acid esters like isopropyl myristate (IPM), which has been shown to integrate into the lipid layer, increase its fluidity, and perturb the multilamellar assembly.

G cluster_0 Topical Formulation cluster_1 Stratum Corneum (SC) cluster_2 Viable Epidermis API API DisruptedMatrix Disrupted Lipid Matrix (Increased Fluidity) API->DisruptedMatrix 3. Enhanced Diffusion IPP This compound (IPP) LipidMatrix Ordered Intercellular Lipid Matrix IPP->LipidMatrix 1. Intercalation LipidMatrix->DisruptedMatrix 2. Disruption Target Target Site DisruptedMatrix->Target 4. Permeation

Caption: Proposed mechanism of this compound as a skin penetration enhancer.

Experimental Data and Protocols

In Vitro Skin Permeation Enhancement

A key study by Guo et al. demonstrated that IPP significantly increases the skin flux of various drugs with differing lipophilicities. Pre-treatment of excised rat skin with solutions of IPP in ethanol showed a concentration-dependent enhancement effect.

Table 2: Effect of this compound Concentration on Drug Flux Across Excised Rat Skin

DrugIPP Concentration (w/w in Ethanol)Enhancement Ratio (ER)*
Oxaprozin 5%1.83
10%2.50
15%3.25
20%4.09
Nimesulide 5%1.62
10%2.15
15%2.68
20%3.29
Gliclazide 5%1.54
10%2.05
15%2.53
20%3.12
Ribavirin 5%1.41
10%1.83
15%2.22
20%2.65

*Enhancement Ratio is the ratio of drug flux with IPP pre-treatment to the flux without IPP (control). Data adapted from Guo H, et al., Biol Pharm Bull, 2006.

The results show a clear trend where increasing concentrations of IPP lead to greater permeation for all tested drugs.

This protocol is based on the methodology for assessing the effect of penetration enhancers on drug permeation through excised skin.

  • Skin Preparation :

    • Excise full-thickness abdominal skin from a suitable animal model (e.g., Wistar rat).

    • Carefully remove subcutaneous fat and connective tissue.

    • Wash the skin with saline solution to remove any adhering material.

    • Cut the skin into appropriate sizes to fit the diffusion cells.

  • Franz Diffusion Cell Setup :

    • Mount the prepared skin on a vertical Franz diffusion cell, with the stratum corneum facing the donor compartment and the dermal side facing the receptor compartment.

    • Fill the receptor compartment with a suitable receptor medium (e.g., phosphate-buffered saline, pH 7.4), ensuring no air bubbles are trapped beneath the skin. The volume is typically 5-12 mL.

    • Maintain the temperature of the receptor medium at 32 ± 1 °C using a circulating water bath to simulate physiological skin temperature.

    • Stir the receptor medium continuously with a magnetic stir bar.

  • Pre-treatment (Enhancer Application) :

    • Apply a defined volume (e.g., 200 µL) of the IPP solution (e.g., 5%, 10%, 15%, 20% w/w in ethanol) to the surface of the skin in the donor compartment.

    • Allow the pre-treatment solution to remain on the skin for a specified period (e.g., 1 hour).

    • After the pre-treatment period, remove any excess solution.

  • Drug Application :

    • Apply a saturated solution of the test drug in a suitable vehicle to the skin surface in the donor compartment.

  • Sampling :

    • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 0.5 mL) from the receptor compartment through the sampling port.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.

  • Sample Analysis :

    • Analyze the drug concentration in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis :

    • Calculate the cumulative amount of drug permeated per unit area (µg/cm²) over time.

    • Determine the steady-state flux (Jss) from the slope of the linear portion of the cumulative amount versus time plot.

    • Calculate the Enhancement Ratio (ER) by dividing the flux of the drug with the enhancer by the flux of the drug without the enhancer (control).

G cluster_prep Setup cluster_exp Experiment cluster_analysis Analysis A 1. Excise and Prepare Animal Skin B 2. Mount Skin on Franz Diffusion Cell A->B C 3. Fill Receptor Compartment (PBS, 32°C, Stirring) B->C D 4. Apply IPP Solution to Donor Compartment (Pre-treatment) C->D E 5. Apply Saturated Drug Solution D->E F 6. Withdraw Samples from Receptor at Timed Intervals E->F G 7. Analyze Drug Concentration (e.g., HPLC) F->G H 8. Calculate Flux and Enhancement Ratio G->H

Caption: Experimental workflow for an In Vitro skin permeation study.
Drug Release from Transdermal Patches

IPP can also influence the release of drugs from the matrix of a transdermal patch. A study on zolmitriptan (ZOL) release from pressure-sensitive adhesives (PSAs) found that IPP increased drug release, with an optimal effect around 10%. The mechanism involves IPP increasing the fluidity of the PSA matrix and competing with the drug for binding sites within the PSA, thereby facilitating its release.

Table 3: Effect of IPP Concentration on Zolmitriptan Release from Transdermal Patches

IPP Concentration in PSADrug Release Increase (%)
2%4.8
5%11.5
10%16.0
12%15.1
15%14.8

Data adapted from Liu Z, et al., AAPS PharmSciTech, 2019.

Interestingly, the release enhancement plateaus and slightly decreases above 10% IPP, suggesting a complex interplay between matrix fluidity and molecular interactions.

This protocol describes a standard method for testing drug release from a patch formulation.

  • Apparatus Setup :

    • Use a USP Paddle over Disc (Apparatus 5) or a similar dissolution testing station.

    • Prepare the dissolution medium (e.g., phosphate buffer, pH 5.5) and place it in the dissolution vessel. De-gas the medium prior to use.

    • Equilibrate the medium to 32 ± 0.5 °C.

  • Patch Preparation :

    • Cut the transdermal patch into a specific size (e.g., 5 cm²).

    • Adhere the patch to a clean, dry glass disc, ensuring the release liner is removed and the adhesive side is exposed to the dissolution medium.

  • Release Study :

    • Place the disc assembly at the bottom of the dissolution vessel.

    • Begin paddle rotation at a specified speed (e.g., 50 rpm).

  • Sampling :

    • Withdraw aliquots of the dissolution medium at predefined time points (e.g., 0.5, 1, 2, 4, 6, 8 hours).

    • Filter the samples if necessary. Replacement of the medium is generally not required if the total volume removed is a small fraction of the total medium volume.

  • Sample Analysis :

    • Determine the concentration of the released drug in the samples using a validated analytical method like UV-Vis spectrophotometry or HPLC.

  • Data Analysis :

    • Calculate the cumulative percentage of drug released over time.

    • Analyze the release kinetics by fitting the data to various mathematical models (e.g., zero-order, first-order, Higuchi).

G A 1. Prepare and Equilibrate Dissolution Medium (32°C) C 3. Place Disc Assembly in Dissolution Vessel A->C B 2. Cut Patch and Adhere to Glass Disc B->C D 4. Start Paddle Rotation (e.g., 50 rpm) C->D E 5. Withdraw Aliquots at Timed Intervals D->E F 6. Analyze Drug Concentration in Samples E->F G 7. Plot Cumulative Release (%) vs. Time F->G

Caption: Workflow for In Vitro drug release testing from a transdermal patch.

Formulation Stability Assessment

IPP's resistance to oxidation and hydrolysis contributes positively to the chemical stability of a formulation. Its role in physical stability, particularly in emulsions and microemulsions, is also critical. Studies have characterized the phase behavior of microemulsions composed of IPP, water, and various surfactants, demonstrating its utility in creating thermodynamically stable drug delivery systems.

  • Sample Preparation : Prepare batches of the final formulation and package them in inert, sealed containers that mimic the final product packaging.

  • Storage Conditions : Store the samples under various conditions as per ICH guidelines:

    • Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

    • Intermediate (if needed): 30 °C ± 2 °C / 65% RH ± 5% RH

  • Testing Intervals : Test the samples at specified intervals (e.g., 0, 1, 3, and 6 months for accelerated; 0, 3, 6, 9, 12, 18, 24 months for long-term).

  • Parameters to Evaluate :

    • Physical Appearance : Color, odor, phase separation, clarity, and homogeneity.

    • Physicochemical Properties : pH, viscosity, particle size (for emulsions/suspensions).

    • Assay of Active Ingredient : Quantify the amount of API to check for degradation.

    • Microbial Limits : Test for microbial contamination at the beginning and end of the study.

  • Freeze-Thaw Cycling : Subject samples to several cycles of freezing (e.g., -10 °C for 24 hours) and thawing (room temperature for 24 hours) to assess physical stability against temperature fluctuations.

Safety and Toxicology

This compound is widely used in pharmaceuticals and cosmetics and is generally regarded as a nontoxic and nonirritant material. The Cosmetic Ingredient Review (CIR) Expert Panel has affirmed its safety for use in cosmetic products.

Table 4: Toxicological and Safety Data for this compound

ParameterFindingReferences
Acute Oral Toxicity LD50 (rat): >5000 mg/kg
Acute Dermal Toxicity LD50 (rabbit): >5 g/kg
Acute Inhalation Toxicity LC50 (rat): >5.3 mg/L/4h
Skin Irritation Non-irritant
Eye Irritation Very mild or no irritation
Sensitization No skin or respiratory sensitization
Mutagenicity Negative / Not classified as mutagenic
Comedogenicity Rated as highly comedogenic (4-5/5) in some studies, posing a risk for acne-prone skin, especially at high concentrations (>5%).
Regulatory Status Included in the FDA Inactive Ingredients Guide (topical and transdermal preparations). Approved for use in nonparenteral medicines in the UK.

While generally safe, its high comedogenic rating suggests that formulations intended for acne-prone individuals should use IPP at low concentrations or consider non-comedogenic alternatives.

Conclusion

This compound is a multifunctional excipient that offers significant advantages in the development of pharmaceutical formulations, particularly for topical and transdermal applications. Its roles as an emollient, solvent, stabilizer, and proven penetration enhancer make it an invaluable tool for formulators. A thorough understanding of its physicochemical properties, mechanisms of action, and concentration-dependent effects allows for the rational design of stable, aesthetically pleasing, and effective drug delivery systems. While its safety profile is excellent, formulation scientists should remain mindful of its comedogenic potential when developing products for specific patient populations.

References

An In-Depth Technical Guide to Isopropyl Palmitate as a Non-Greasy Emollient in Cosmetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl Palmitate (IPP) is the ester of isopropyl alcohol and palmitic acid, a fatty acid prevalent in both animal and plant sources.[1] In the cosmetics and pharmaceutical industries, IPP is a widely utilized multifunctional ingredient, valued primarily for its properties as a lightweight and non-greasy emollient.[2][3] Its ability to soften and smooth the skin, enhance product texture, and act as a solvent and penetration enhancer makes it a versatile component in a vast array of topical formulations, from moisturizers and lotions to makeup and sunscreens.[4][5]

This technical guide provides a comprehensive overview of this compound, focusing on its chemical and physical characteristics, synthesis, mechanism of action as an emollient, relevant experimental protocols for its evaluation, and its safety and toxicological profile.

Chemical and Physical Properties

This compound is a clear, colorless to pale yellow, and nearly odorless liquid at room temperature. Its low viscosity and non-oily nature are key to its desirable sensory profile in cosmetic formulations.

PropertyValueReferences
Chemical Formula C₁₉H₃₈O₂
IUPAC Name propan-2-yl hexadecanoate
CAS Number 142-91-6
Molecular Weight 298.51 g/mol
Appearance Colorless to pale yellow liquid
Odor Almost odorless
Melting Point 13.5 °C (56.3 °F)
Boiling Point ~350 °C (662 °F) at atmospheric pressure
Density ~0.85 g/cm³ at 20°C
Refractive Index ~1.44 at 20°C
Solubility Practically insoluble in water; soluble in oils, ethanol, acetone, and chloroform.
Saponification Value 183-193

Synthesis of this compound

The industrial synthesis of this compound is primarily achieved through the esterification of palmitic acid with isopropyl alcohol.

Direct Esterification

This is the most common method, involving the reaction of palmitic acid and isopropanol, typically in the presence of an acid catalyst such as sulfuric acid. The reaction is reversible, so water is continuously removed to drive the reaction to completion. The process is followed by neutralization, dehydration, and purification steps.

Transesterification

An alternative route involves the transesterification of methyl palmitate with isopropanol. This method can be advantageous for achieving high purity and may be carried out using a solid acid catalyst, which can simplify the purification process.

Below is a generalized workflow for the synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification palmitic_acid Palmitic Acid (or Methyl Palmitate) esterification Esterification / Transesterification palmitic_acid->esterification isopropanol Isopropanol isopropanol->esterification water_removal Continuous Water/ Methanol Removal esterification->water_removal By-product neutralization Neutralization (e.g., with Na₂CO₃) esterification->neutralization Crude Product catalyst Acid Catalyst (e.g., H₂SO₄ or Solid Acid) catalyst->esterification washing Washing & Dehydration neutralization->washing distillation Vacuum Distillation/ Decolorization washing->distillation product High-Purity This compound distillation->product Emollient_Mechanism cluster_skin Skin Cross-Section cluster_application Application of this compound cluster_effects Emollient Effects stratum_corneum Stratum Corneum (Disorganized Corneocytes with Gaps) epidermis Deeper Epidermal Layers ipp_application This compound (IPP) Applied to Skin film_formation Forms a Thin, Non-Greasy Film ipp_application->film_formation penetration Fills Gaps Between Corneocytes ipp_application->penetration water_loss Reduced Transepidermal Water Loss (TEWL) film_formation->water_loss Reduces Evaporation barrier_function Improved Skin Barrier (Smoother, More Intact Stratum Corneum) penetration->barrier_function Restores Integrity barrier_function->water_loss Improves Water Retention skin_feel Softer, Smoother Skin Feel barrier_function->skin_feel Results in water_loss->skin_feel Leads to Rabbit_Ear_Assay start Start: Select Albino Rabbits application Daily Application of Test Substance (e.g., IPP) to Inner Ear Canal start->application duration Duration: 2 Weeks application->duration euthanasia Euthanasia and Tissue Excision duration->euthanasia epidermis_separation Epidermis Separation (e.g., via heat treatment) euthanasia->epidermis_separation microscopic_exam Stereomicroscopic Examination of Follicles epidermis_separation->microscopic_exam grading Grade Follicular Hyperkeratosis (Comedone Formation) on a 0-5 Scale microscopic_exam->grading end End: Determine Comedogenic Potential grading->end

References

A Technical Guide to Natural Palmitic Acid Sources for Isopentenyl Pyrophosphate (IPP) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of natural sources of palmitic acid and detailed methodologies for its extraction and subsequent enzymatic synthesis into Isopentenyl pyrophosphate (IPP), a critical precursor in the biosynthesis of a vast array of natural products, including isoprenoids and steroids.

Natural Sources of Palmitic Acid: A Quantitative Overview

Palmitic acid (C16:0) is the most common saturated fatty acid found in animals and plants.[1] Its abundance in various natural fats and oils makes it a readily available starting material for biotechnological applications. The selection of a suitable source depends on factors such as palmitic acid concentration, extraction efficiency, and the presence of other fatty acids that may require separation.

Palm oil is a particularly rich source of palmitic acid, containing up to 44% of its total fat content.[1] Animal fats such as beef tallow and lard, as well as dairy products like butter, also contain significant amounts, with palmitic acid constituting 50-60% of their total fats.[1] Other vegetable oils offer varying concentrations of this saturated fatty acid.

Below is a comparative summary of palmitic acid content in various natural sources.

Source Category Natural Source Palmitic Acid (C16:0) Content (% of total fatty acids) Reference(s)
Vegetable Oils Palm Oil41.8 - 43.5[2]
Cottonseed Oil21.66[3]
Cocoa Butter~26
Olive Oil8 - 20
Soybean Oil~10
Sunflower Oil5.59 - 22.24
Canola Oil3.14 - 6.07
Coconut Oil8.64
Animal Fats Beef Tallow24.9
Lard (Pork Fat)23.8
Butter21.2
Chicken Fat~25
Other Human Breast Milk20 - 25

Experimental Protocols: From Natural Source to Pure Palmitic Acid

The extraction and purification of palmitic acid from its natural triglyceride form is a critical first step. The following protocols detail two common methods: saponification followed by acidification for both vegetable oils and rendered animal fats, and a specific protocol for the rendering of animal adipose tissue.

Protocol for Palmitic Acid Extraction via Saponification

This method is applicable to both vegetable oils and rendered animal fats. Saponification is the hydrolysis of triglycerides using a strong base to yield glycerol and fatty acid salts (soaps), which are then acidified to produce free fatty acids.

Materials:

  • Vegetable oil or rendered animal fat (e.g., palm oil, lard)

  • Potassium Hydroxide (KOH)

  • Ethanol (95% or absolute)

  • Hydrochloric Acid (HCl), concentrated

  • Hexane

  • Sodium Chloride (NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers

  • Rotary evaporator

  • pH paper or meter

Methodology:

  • Saponification:

    • In a round-bottom flask, dissolve a known quantity of the oil or fat in ethanol (e.g., 100 g of fat in 500 mL of ethanol).

    • Prepare a solution of KOH in a small amount of water and add it to the ethanolic fat solution (e.g., 50 g of KOH in 50 mL of water).

    • Attach the reflux condenser and heat the mixture to reflux for 1-2 hours with constant stirring. The reaction is complete when the solution becomes clear and homogenous, with no visible oil droplets.

  • Removal of Non-saponifiable Matter:

    • After cooling, transfer the reaction mixture to a separatory funnel.

    • Add an equal volume of deionized water and mix.

    • Extract the aqueous-ethanolic solution with hexane three times to remove any non-saponifiable lipids. Discard the hexane layers.

  • Acidification:

    • Transfer the aqueous-ethanolic soap solution to a large beaker and cool in an ice bath.

    • Slowly add concentrated HCl with constant stirring until the pH of the solution is approximately 1-2. This will precipitate the free fatty acids.

  • Isolation and Purification of Fatty Acids:

    • Transfer the acidified mixture to a separatory funnel.

    • Extract the free fatty acids with hexane three times.

    • Combine the hexane extracts and wash with a saturated NaCl solution to remove any remaining water-soluble impurities.

    • Dry the hexane layer over anhydrous Na₂SO₄.

    • Filter to remove the drying agent.

    • Remove the hexane using a rotary evaporator to yield the mixed free fatty acids.

  • Isolation of Palmitic Acid (Optional - Fractional Crystallization):

    • For sources with a high concentration of palmitic acid, further purification can be achieved by low-temperature fractional crystallization.

    • Dissolve the mixed fatty acids in a suitable solvent like acetone.

    • Cool the solution to a temperature where palmitic acid selectively crystallizes while other fatty acids remain in solution.

    • Collect the palmitic acid crystals by filtration.

Protocol for Rendering of Beef Tallow

Rendering is the process of separating fat from animal tissues by applying heat.

Materials:

  • Beef adipose tissue (fat trimmings)

  • Large pot or slow cooker

  • Cheesecloth or fine-mesh sieve

  • Storage container

Methodology:

  • Preparation of Adipose Tissue:

    • Cut the beef fat into small, uniform pieces to increase the surface area for efficient rendering.

  • Rendering:

    • Wet Rendering: Place the fat pieces in a pot and add a small amount of water to prevent scorching at the beginning of the process. Heat the mixture over low to medium heat. As the fat renders, the water will evaporate.

    • Dry Rendering: Place the fat pieces in a dry pot or slow cooker and heat on low.

  • Heating and Separation:

    • Continue to heat the fat until the solid pieces (cracklings) become crispy and float to the top. The liquid fat (tallow) will be clear. This process can take several hours.

  • Filtration:

    • Allow the rendered mixture to cool slightly.

    • Strain the liquid tallow through several layers of cheesecloth or a fine-mesh sieve into a clean, dry storage container to remove the cracklings and any other solid impurities.

  • Storage:

    • Store the rendered tallow in an airtight container in a cool, dark place or in the refrigerator. The resulting tallow can then be used in the saponification protocol described above to isolate palmitic acid.

Synthesis of Isopentenyl Pyrophosphate (IPP) from Palmitic Acid

The synthesis of IPP from palmitic acid is a multi-step enzymatic process that involves the catabolism of palmitic acid to acetyl-CoA via β-oxidation, followed by the anabolic mevalonate pathway to produce IPP. A cell-free protein synthesis (CFPS) system is an ideal platform for this, as it allows for the precise control of enzyme concentrations and reaction conditions.

Overview of the Synthetic Pathway

The overall conversion can be summarized in two main stages:

  • β-Oxidation Pathway: Palmitic acid is converted to eight molecules of acetyl-CoA.

  • Mevalonate Pathway: Three molecules of acetyl-CoA are used to synthesize one molecule of IPP.

Protocol for Cell-Free Synthesis of IPP from Palmitic Acid

This protocol outlines the setup of a CFPS system to express the necessary enzymes for the β-oxidation and mevalonate pathways and subsequently synthesize IPP from palmitic acid.

Materials:

  • Purified Palmitic Acid

  • E. coli extract for CFPS (commercially available or prepared in-house)

  • Plasmids encoding the enzymes of the β-oxidation and mevalonate pathways (see table below)

  • ATP, NAD⁺, FAD, Coenzyme A (CoA)

  • Amino acids, salts, and buffer components for the CFPS reaction

  • Incubator

  • Microcentrifuge tubes

  • LC-MS or other analytical instrumentation for IPP quantification

Enzymes for CFPS Expression:

Pathway Stage Enzyme Gene (Example from E. coli)
Fatty Acid Activation Acyl-CoA SynthetasefadD
β-Oxidation Acyl-CoA DehydrogenasefadE
Enoyl-CoA HydratasefadB
3-Hydroxyacyl-CoA DehydrogenasefadB
ThiolasefadA
Mevalonate Pathway Acetoacetyl-CoA thiolaseatoB
HMG-CoA synthasemvaS
HMG-CoA reductasemvaE
Mevalonate kinasemvaK1
Phosphomevalonate kinasemvaK2
Mevalonate diphosphate decarboxylasemvaD

Methodology:

  • Preparation of CFPS Reaction:

    • In a microcentrifuge tube, combine the E. coli cell extract with the necessary energy source (e.g., glucose or phosphoenolpyruvate), amino acids, salts, and buffers.

    • Add the plasmids encoding the enzymes for the β-oxidation and mevalonate pathways. The concentration of each plasmid can be adjusted to control the expression level of each enzyme.

  • Protein Synthesis:

    • Incubate the CFPS reaction at the optimal temperature for protein expression (typically 30-37°C) for several hours (e.g., 6-8 hours).

  • IPP Synthesis Reaction:

    • To the CFPS reaction containing the newly synthesized enzymes, add the following substrates and cofactors:

      • Palmitic acid (solubilized with a suitable carrier like BSA)

      • ATP

      • NAD⁺

      • FAD

      • Coenzyme A

    • Incubate the reaction at an optimal temperature for enzymatic activity (e.g., 37°C).

  • Monitoring and Quantification:

    • Take aliquots of the reaction mixture at different time points.

    • Quench the reaction (e.g., by adding a strong acid).

    • Analyze the samples for the presence and quantity of IPP using a suitable analytical method such as LC-MS.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Palmitic acid is not only a metabolic substrate but also a signaling molecule involved in various cellular processes. For instance, it can modulate the PI3K/Akt signaling pathway, which is crucial for cell growth and proliferation.

Palmitic_Acid_Signaling PA Palmitic Acid Receptor Membrane Receptor (e.g., TLR4) PA->Receptor binds PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates Downstream Downstream Effectors Akt->Downstream phosphorylates Cellular_Response Cellular Responses (Growth, Proliferation) Downstream->Cellular_Response regulates

Caption: Palmitic Acid Signaling via the PI3K/Akt Pathway.

Isopentenyl pyrophosphate is a central intermediate in the mevalonate pathway, which is essential for the biosynthesis of all isoprenoids.

Mevalonate_Pathway AcetylCoA Acetyl-CoA (x3) AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase MevalonateP Mevalonate-5-P Mevalonate->MevalonateP MevalonatePP Mevalonate-5-PP MevalonateP->MevalonatePP IPP Isopentenyl Pyrophosphate (IPP) MevalonatePP->IPP Isoprenoids Isoprenoids, Steroids, etc. IPP->Isoprenoids

Caption: The Mevalonate Pathway for IPP Biosynthesis.

Experimental Workflows

The following diagrams illustrate the workflows for the extraction of palmitic acid and its synthesis into IPP.

Palmitic_Acid_Extraction_Workflow Source Natural Source (Vegetable Oil / Animal Fat) Hydrolysis Saponification (Triglyceride Hydrolysis) Source->Hydrolysis Acidification Acidification to Free Fatty Acids Hydrolysis->Acidification Extraction Solvent Extraction (Hexane) Acidification->Extraction Purification Purification (Washing & Drying) Extraction->Purification Final_Product Mixed Free Fatty Acids Purification->Final_Product Optional_Step Fractional Crystallization (Optional) Final_Product->Optional_Step Pure_PA Pure Palmitic Acid Optional_Step->Pure_PA

Caption: Workflow for Palmitic Acid Extraction.

IPP_Synthesis_Workflow Palmitic_Acid Purified Palmitic Acid Beta_Oxidation β-Oxidation Pathway (in Cell-Free System) Palmitic_Acid->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Mevalonate_Pathway Mevalonate Pathway (in Cell-Free System) Acetyl_CoA->Mevalonate_Pathway IPP Isopentenyl Pyrophosphate (IPP) Mevalonate_Pathway->IPP Analysis Quantification (e.g., LC-MS) IPP->Analysis

Caption: Workflow for IPP Synthesis from Palmitic Acid.

References

Isopropyl palmitate safety and toxicity data for research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Safety and Toxicity of Isopropyl Palmitate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and toxicity profile of this compound (IPP), a widely used ester in the pharmaceutical, cosmetic, and personal care industries. It serves as a technical resource, presenting quantitative data, detailed experimental methodologies, and visual representations of key processes to support research and development activities.

Executive Summary

This compound is the ester of isopropyl alcohol and palmitic acid. It functions as an emollient, moisturizer, thickening agent, and anti-static agent.[1][2] Based on extensive toxicological evaluation, it is considered safe for its intended uses. The Cosmetic Ingredient Review (CIR) Expert Panel concluded that this compound is safe as a cosmetic ingredient in the present practices of use and concentration.[3] This assessment is supported by data indicating very low acute toxicity, a lack of significant skin and eye irritation, and no evidence of sensitization, genotoxicity, or carcinogenicity.[4]

Toxicological Data Summary

The following tables summarize the key quantitative toxicity data for this compound.

Table 2.1: Acute Toxicity Data
Test TypeSpeciesRouteEndpointValueReference
Acute ToxicityRatOralLD50>64.0 mL/kg
Acute ToxicityRatOralLD50>5,000 mg/kg
Acute ToxicityMouseIntraperitonealLD50100 mg/kg
Acute ToxicityRabbitDermalLD50>5 g/kg
Acute ToxicityRabbitDermal-No evidence of toxicity
Acute ToxicityRatInhalationLC50>5.3 mg/L (4 h)
Table 2.2: Skin and Eye Irritation Data
Test TypeSpeciesMethodConcentrationResultReference
Primary Skin IrritationRabbitDraize TestUndilutedNon-irritating to minimally irritating
Primary Skin IrritationRabbitDraize Test (24h)500 mgModerate
Skin IrritationHumanPatch Test84 mg (3 days)Mild
Eye IrritationRabbitDraize TestUndiluted (0.1 mL)No to very slight irritation (OII ranged from 0.0 to 6.50)
Table 2.3: Sensitization, Genotoxicity, and Other Endpoints
Test TypeSpecies/SystemMethodResultReference
Skin SensitizationHumanRepeated Insult Patch Test (HRIPT)Did not demonstrate potential for inducing allergic sensitization
Skin Sensitization--Not classified as a skin sensitizer
Genotoxicity--Negative / Not classified as germ cell mutagenic
Carcinogenicity--Not classified as carcinogenic
Reproductive Toxicity--Not classified as a reproductive toxicant
PhototoxicityHuman-No signs of phototoxicity in a formulation with 45.6% IPP
Photo contact allergenicityHuman-No signs of photo contact allergenicity in a formulation with 45.6% IPP

Toxicokinetics: Metabolism and Excretion

The metabolism of this compound is a key aspect of its safety profile. As a simple fatty acid ester, it is expected to undergo hydrolysis to its constituent parts: palmitic acid and isopropyl alcohol.

IPP This compound (IPP) Hydrolysis Esterase-mediated Hydrolysis IPP->Hydrolysis In Skin/Liver PA Palmitic Acid (C16:0 Fatty Acid) Hydrolysis->PA IPA Isopropyl Alcohol Hydrolysis->IPA BetaOx β-Oxidation PA->BetaOx Enters fatty acid metabolism Acetone Acetone IPA->Acetone Metabolized in Liver TCA TCA Cycle BetaOx->TCA CO2 CO₂ + H₂O TCA->CO2 Excretion Excretion (Urine) Acetone->Excretion

Figure 1: this compound Metabolic Pathway.

Experimental Protocols

Detailed methodologies for key toxicological assessments are provided below. These protocols are based on standard regulatory guidelines and descriptions from cited studies.

Draize Primary Dermal Irritation Test

This test evaluates the potential of a substance to cause skin irritation.

Methodology:

  • Test Animals: Albino rabbits (typically 6 per study) are used. The trunk is clipped free of hair 24 hours before the test.

  • Application: A single dose of 0.5 mL (liquid) or 0.5 g (solid) of undiluted this compound is applied to two sites on each rabbit: one with intact skin and one with abraded skin.

  • Exposure: The application sites are covered with an occlusive patch for 24 hours.

  • Observation & Scoring: After 24 hours, the patches are removed. Cutaneous reactions (erythema and edema) are graded at 24 and 72 hours post-application.

  • Calculation: A Primary Irritation Index (PII) is calculated from the scores to classify the substance's irritation potential.

cluster_prep Preparation cluster_app Application cluster_obs Observation A1 Select Albino Rabbits (n=6) A2 Clip Hair from Dorsal Trunk Area A1->A2 B1 Apply 0.5 mL of IPP to Intact Skin Site A2->B1 B3 Cover Sites with Occlusive Patches B1->B3 B2 Apply 0.5 mL of IPP to Abraded Skin Site B2->B3 C1 Remove Patches after 24h Exposure B3->C1 C2 Score Erythema & Edema at 24h & 72h C1->C2 D1 Calculate Primary Irritation Index (PII) C2->D1

Figure 2: Workflow for the Draize Primary Dermal Irritation Test.
Draize Rabbit Eye Irritation Test

This test assesses the potential for a substance to cause eye injury.

Methodology:

  • Test Animals: Adult albino rabbits are used. One eye serves as the treated eye, while the other is an untreated control.

  • Application: 0.1 mL of undiluted this compound is instilled directly into the conjunctival sac of one eye.

  • Washing (Optional): In some studies, the treated eye may be washed with lukewarm water for a set duration (e.g., 2 or 4 seconds) after instillation to assess the effect of rinsing.

  • Observation & Scoring: The eyes are examined for irritative effects (corneal opacity, iris lesions, conjunctival redness, and chemosis) at 24, 48, and 72 hours. Scores are assigned based on the Draize scale.

  • Calculation: An Ocular Irritation Index (OII) is calculated. An OII below 10 (out of 110) indicates no significant injury.

A1 Select Adult Albino Rabbits B1 Instill 0.1 mL Undiluted IPP into Conjunctival Sac of One Eye A1->B1 C1 Leave Contralateral Eye as Control A1->C1 D1 Examine & Score Eyes (Cornea, Iris, Conjunctiva) at 24h, 48h, 72h B1->D1 E1 Calculate Ocular Irritation Index (OII) D1->E1

Figure 3: Workflow for the Draize Rabbit Eye Irritation Test.
Human Repeated Insult Patch Test (HRIPT)

The HRIPT is the standard clinical test to assess the skin sensitization potential of a substance in humans.

Methodology:

  • Panelists: A large panel of human volunteers (e.g., over 100 subjects) is recruited.

  • Induction Phase: A patch containing the test material (e.g., 0.1 mL of undiluted IPP) is applied to the upper back three times a week for three consecutive weeks (9 total applications). Each patch is left in place for 24 hours. Reactions are scored after patch removal.

  • Rest Phase: A rest period of approximately 10-17 days follows the final induction patch, during which no applications are made.

  • Challenge Phase: After the rest period, a single challenge patch is applied to a new, untreated skin site.

  • Observation & Scoring: The challenge patch is removed after 24 hours, and the site is scored for reactions at 24 and 48 hours post-removal. A reaction at the challenge site indicates potential sensitization.

cluster_induction Induction Phase (3 Weeks) cluster_challenge Challenge Phase A1 Apply Patch with IPP (24h exposure) A2 Repeat 3x per week (9 total applications) A1->A2 B1 Rest Phase (10-17 Days) A2->B1 C1 Apply Challenge Patch to a Naive Site (24h) B1->C1 C2 Score Reactions at 24h & 48h Post-Removal D1 Evaluate for Sensitization C2->D1

Figure 4: Workflow for the Human Repeated Insult Patch Test (HRIPT).

Conclusion

The comprehensive body of evidence indicates that this compound has a very low order of toxicity. It is not a significant skin or eye irritant, is not a skin sensitizer, and lacks genotoxic, carcinogenic, or reproductive toxicity potential based on available data. Its metabolism into endogenous substances (palmitic acid) and a well-characterized alcohol further supports its favorable safety profile for use in topical applications within the pharmaceutical and cosmetic industries.

References

The Regulatory Landscape of Isopropyl Palmitate in Pharmaceutical Formulations: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isopropyl palmitate (IPP), the ester of isopropyl alcohol and palmitic acid, is a widely utilized excipient in the pharmaceutical industry, particularly in topical and transdermal formulations. Its primary functions include acting as an emollient, oleaginous vehicle, solvent, and skin penetration enhancer.[1][2][3] This technical guide provides a comprehensive overview of the regulatory status, safety profile, and quality control of this compound in pharmaceuticals. It is intended to serve as a resource for researchers, scientists, and drug development professionals involved in the formulation of drug products containing this excipient. The guide summarizes key quantitative data, details relevant experimental protocols for safety and quality assessment, and provides visual representations of its mechanism of action and control workflows.

Regulatory Status and Compendial Standards

This compound is an established excipient included in major pharmacopoeias and is accepted by key regulatory bodies worldwide for use in pharmaceutical preparations.

2.1 United States Food and Drug Administration (FDA)

This compound is listed in the FDA's Inactive Ingredients Database (IID) for use in topical and transdermal preparations.[1] The IID provides information on the maximum potency of an inactive ingredient in an approved drug product for a particular route of administration, which can aid in the development of new drug products.[4] For new drug development, once an inactive ingredient has appeared in an approved drug product, it is not considered new and may require a less extensive review. This compound is also considered "Generally Recognized as Safe" (GRAS) for use in food and cosmetics, which supports its safety profile for topical pharmaceutical use.

2.2 European Medicines Agency (EMA)

In Europe, this compound is compliant with the general provisions of the European Union Cosmetics Directive for use in cosmetics and personal care products. For pharmaceutical use, it is included in the European Pharmacopoeia (Ph. Eur.), signifying its acceptance as a pharmaceutical excipient.

2.3 Compendial Monographs

This compound is described in several major pharmacopoeias, which provide standards for its identity, purity, and quality.

  • United States Pharmacopeia-National Formulary (USP-NF): The USP-NF monograph for this compound specifies that it consists of esters of isopropyl alcohol and saturated high molecular weight fatty acids and contains not less than 90.0% of C19H38O2. The monograph outlines specific tests for identification, specific gravity, acid value, iodine value, saponification value, and refractive index.

  • British Pharmacopoeia (BP) and European Pharmacopoeia (Ph. Eur.): The BP and Ph. Eur. monographs provide similar specifications for propan-2-yl hexadecanoate, including tests for appearance, solubility, identification, acid value, iodine value, saponification value, and refractive index.

Quantitative Data

The following tables summarize key quantitative data for this compound, including its pharmacopeial specifications and reported concentrations in pharmaceutical and cosmetic formulations.

Table 1: Pharmacopeial Specifications for this compound

TestUSP-NF 20 SpecificationPh. Eur. 2002 Specification
Assay (of C19H38O2) ≥90.0%Not specified in this source
Acid Value ≤1.0≤1.0
Iodine Value ≤1.0≤1.0
Saponification Value 183–193183–193
Specific Gravity 0.850–0.855Not specified in this source
Relative Density Not specified in this source0.850–0.855
Refractive Index 1.435–1.4381.436–1.440
Residue on Ignition ≤0.1%Not specified in this source
Sulfated Ash Not specified in this source≤0.1%
Water Not specified in this source≤0.1%

Table 2: Reported Concentrations of this compound in Formulations

Formulation TypeConcentration Range (%)Reference
Topical Creams and Lotions0.05 - 5.5
Topical Aerosol Spray3.36
General Cosmetic Formulations3 - 20
Leave-on Body ProductsUp to 79
Rinse-off Eye ProductsUp to 52.8

Table 3: Safety and Toxicity Data for this compound

TestSpeciesResultReference
Acute Oral LD50 Rat> 64.0 g/kg
Acute Dermal Toxicity RabbitNo evidence of toxicity
Skin Irritation RabbitNon-irritating
Eye Irritation (Draize test) RabbitVery slight or no irritation
Sensitization HumanWeak potential sensitizer (lowest grade) for undiluted substance

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the assessment of this compound's safety and quality.

4.1 Dermal Toxicity Study (Adapted from OECD Guideline 402)

Objective: To assess the potential adverse effects of a substance applied in a single dose to the skin.

Methodology:

  • Test Animals: Healthy, young adult rats (8-12 weeks old) of a single sex (typically females) are used. The animals are acclimatized to laboratory conditions for at least 5 days.

  • Preparation: The day before the test, the fur is removed from the dorsal area of the trunk of the test animals by clipping or shaving (approximately 10% of the body surface area).

  • Dose Administration: The test substance is applied uniformly over the shaved area. For liquid substances like this compound, a dose of 2000 mg/kg body weight is typically used for a limit test. The substance is held in contact with the skin using a porous gauze dressing and non-irritating tape for a 24-hour exposure period.

  • Observation: Animals are observed for mortality and clinical signs of toxicity at least once a day for 14 days. Body weight is recorded weekly.

  • Pathology: At the end of the study, all animals are subjected to gross necropsy.

4.2 Eye Irritation/Corrosion Study (Adapted from OECD Guideline 405)

Objective: To determine the potential for a substance to cause irritation or corrosion to the eye.

Methodology:

  • Test Animals: Healthy, adult albino rabbits are used.

  • Procedure: A single dose of the test substance (0.1 mL for liquids) is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva.

  • Reversibility: If effects are present at 72 hours, observations continue for up to 21 days to assess reversibility.

4.3 Assay and Identification by Gas Chromatography (Adapted from USP-NF <621> and this compound Monograph)

Objective: To determine the percentage of C19H38O2 in this compound and to identify the substance.

Methodology:

  • Chromatographic System: A gas chromatograph equipped with a flame-ionization detector and a suitable column is used.

  • Standard Preparation: A system suitability solution is prepared by dissolving USP this compound RS and USP Isopropyl Myristate RS in a suitable solvent like n-hexane.

  • Sample Preparation: A known quantity of this compound is dissolved in the same solvent.

  • Procedure: Equal volumes of the standard and sample preparations are injected into the chromatograph. The retention time of the major peak in the chromatogram of the sample preparation should correspond to that of the standard preparation for identification. The percentage of this compound is calculated from the peak responses.

  • System Suitability: The system is evaluated for resolution, tailing factor, and relative standard deviation of replicate injections as specified in the monograph.

4.4 Residual Solvents (Adapted from USP-NF <467>)

Objective: To identify and quantify any residual organic volatile chemicals used or produced in the manufacture of the excipient.

Methodology:

  • Classification of Solvents: Residual solvents are categorized into Class 1 (to be avoided), Class 2 (to be limited), and Class 3 (low toxic potential) based on their risk to human health.

  • Analytical Procedure: Gas chromatography with headspace analysis is the recommended technique.

  • Procedure: The sample is dissolved in a suitable solvent in a headspace vial. The vial is heated to allow volatile solvents to partition into the headspace. A portion of the headspace gas is injected into the gas chromatograph.

  • Quantification: The amounts of residual solvents are determined by comparing the peak responses from the sample to those of a reference standard solution containing known concentrations of the solvents. The levels must not exceed the concentration limits specified in the general chapter.

Visualizations

5.1 Signaling Pathway: Mechanism of Skin Penetration Enhancement

This compound enhances the penetration of active pharmaceutical ingredients (APIs) through the stratum corneum, the outermost layer of the skin. It achieves this by disrupting the highly ordered lipid lamellae in the intercellular spaces of the stratum corneum, thereby increasing the fluidity of the lipid matrix and facilitating the diffusion of the API.

SkinPenetration cluster_SC Stratum Corneum IPP This compound Disruption Disruption of Lipid Order IPP->Disruption interacts with SC Stratum Corneum Lipids Intercellular Lipid Lamellae Lipids->Disruption Fluidity Increased Lipid Fluidity Disruption->Fluidity Penetration Enhanced API Penetration Fluidity->Penetration facilitates API Active Pharmaceutical Ingredient (API) API->Penetration ViableEpidermis Viable Epidermis Penetration->ViableEpidermis

Caption: Mechanism of this compound as a Skin Penetration Enhancer.

5.2 Experimental Workflow: Dermal Toxicity Assessment (OECD 402)

The following diagram illustrates the sequential process of an acute dermal toxicity study.

DermalToxicityWorkflow start Start acclimatization Animal Acclimatization (>= 5 days) start->acclimatization preparation Animal Preparation (Fur Removal) acclimatization->preparation dosing Dermal Application of this compound (24-hour exposure) preparation->dosing observation Daily Observation (14 days for mortality and clinical signs) dosing->observation weighing Weekly Body Weight Measurement observation->weighing necropsy Gross Necropsy observation->necropsy weighing->observation end End necropsy->end

Caption: Workflow for an Acute Dermal Toxicity Study.

5.3 Logical Relationship: Quality Control Workflow for this compound

This diagram outlines the key steps in the quality control process for this compound as a pharmaceutical excipient.

QC_Workflow raw_material Receipt of Raw Material (this compound) sampling Sampling raw_material->sampling testing Quality Control Testing sampling->testing identification Identification (GC) testing->identification Includes assay Assay (GC) testing->assay Includes physicochemical Physicochemical Tests (Acid Value, Iodine Value, Saponification Value, etc.) testing->physicochemical Includes impurities Impurities (Residual Solvents) testing->impurities Includes decision Decision identification->decision assay->decision physicochemical->decision impurities->decision release Release for Manufacturing decision->release Pass reject Reject decision->reject Fail

Caption: Quality Control Workflow for this compound.

References

Methodological & Application

Application Notes and Protocols: Isopropyl Palmitate as a Solvent for Hydrophobic Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl palmitate (IPP) is an ester of isopropyl alcohol and palmitic acid, widely utilized in the pharmaceutical, cosmetic, and personal care industries.[1][2] Its non-greasy emollient properties, excellent spreadability, and favorable safety profile make it a valuable excipient.[1][3] For pharmaceutical applications, IPP serves as an effective solvent and penetration enhancer for hydrophobic active pharmaceutical ingredients (APIs), particularly in topical and transdermal drug delivery systems.[4] Its lipophilic nature facilitates the dissolution of poorly water-soluble drugs and enhances their permeation across the skin barrier.

These application notes provide detailed protocols for determining the solubility of hydrophobic drugs in this compound and quantifying the drug concentration. Additionally, this document presents solubility data for select hydrophobic drugs in various organic solvents to serve as a reference for formulation development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in drug formulation.

PropertyValueReference(s)
Synonyms Hexadecanoic acid, 1-methylethyl ester; IPP
CAS Number 142-91-6
Molecular Formula C₁₉H₃₈O₂
Molecular Weight 298.5 g/mol
Appearance Clear, colorless to pale yellow, practically odorless viscous liquid
Solubility Insoluble in water; soluble in acetone, ethanol, and diethyl ether.
Density ~0.852 g/mL at 25 °C
Melting Point 11-13 °C
Boiling Point ~342 °C

Solubility of Selected Hydrophobic Drugs

The following table summarizes the solubility of several hydrophobic drugs in various organic solvents. While specific solubility data in this compound is limited in publicly available literature, the data presented for other lipophilic solvents can provide an indication of a drug's potential solubility in IPP. Researchers are encouraged to determine the experimental solubility in IPP for their specific drug candidate using the protocol provided in Section 4.

DrugThis compound (IPP)EthanolDimethyl Sulfoxide (DMSO)Other SolventsReference(s)
Naproxen Data not available~55 mg/mL~24 mg/mLDMF: ~25 mg/mL
Itraconazole Data not availableSolubleSolubleIsopropyl alcohol: Soluble
Curcumin Data not available≥ 1 mg/mL≥ 1 mg/mLAcetone: ≥ 20 mg/mL
Ketoprofen Soluble (in Lecithin IPP Solution)HighData not availableMethanol, isopropanol, butanol: Fairly high
Progesterone Data not availableData not availableData not availableIsopropyl myristate-based microemulsions can significantly increase solubility.
Indomethacin Data not available~6.73 mg/mL~17.8 mg/mLDMF: ~20.2 mg/mL
Zolmitriptan Data not available~10 mg/mL~25 mg/mLDMF: ~30 mg/mL

DMF: Dimethylformamide

Experimental Protocols

Protocol for Determining Drug Solubility in this compound (Shake-Flask Method)

This protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a hydrophobic drug in this compound.

Materials:

  • Hydrophobic drug powder

  • This compound (pharmaceutical grade)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or wrist-action shaker

  • Incubator or water bath with temperature control

  • Analytical balance

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system

  • Appropriate HPLC column and mobile phase for the drug of interest

  • Volumetric flasks and pipettes

  • Solvent for dilution (e.g., acetonitrile or methanol)

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of the hydrophobic drug powder to a series of vials each containing a known volume (e.g., 5 mL) of this compound. The amount of drug should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C).

    • Shake the vials at a constant speed (e.g., 100-200 rpm) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The required time may need to be determined empirically.

  • Phase Separation:

    • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

    • Allow the vials to stand undisturbed for a sufficient time to allow the solid to settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified duration (e.g., 15-30 minutes).

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Filter the supernatant through a chemically resistant syringe filter (e.g., 0.45 µm PTFE) to remove any remaining particulate matter. The first few drops of the filtrate should be discarded to avoid any potential adsorption onto the filter membrane.

    • Accurately dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the calibration range of the analytical method. A significant dilution will likely be necessary due to the oily nature of IPP and to ensure compatibility with the HPLC mobile phase.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved drug (see Protocol 4.2).

    • Prepare a calibration curve using standard solutions of the drug in the same diluent.

    • Calculate the solubility of the drug in this compound, taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or g/100g ).

Experimental Workflow for Solubility Determination

G A Add excess hydrophobic drug to this compound in vials B Equilibrate on a shaker at constant temperature (24-72h) A->B C Centrifuge to separate undissolved solid B->C D Withdraw and filter the supernatant C->D E Dilute the filtered sample with a suitable solvent D->E F Quantify drug concentration using HPLC E->F G Calculate Solubility F->G

Caption: Workflow for determining drug solubility in IPP.

Protocol for HPLC Quantification of a Hydrophobic Drug in an this compound Matrix

This protocol provides a general framework for developing an HPLC method to quantify a hydrophobic drug in an this compound matrix. Method parameters will need to be optimized for the specific drug.

Materials and Equipment:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reverse-phase HPLC column (e.g., C8 or C18)

  • This compound containing the dissolved drug

  • Reference standard of the hydrophobic drug

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Volumetric flasks, pipettes, and autosampler vials

  • Solvent for sample extraction and dilution (e.g., acetonitrile or methanol)

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound solution containing the drug into a volumetric flask.

    • Add a suitable extraction solvent (e.g., acetonitrile or methanol) to the flask. The choice of solvent should be one in which the drug is highly soluble and IPP is miscible to some extent or can be effectively separated from.

    • Vortex or sonicate the mixture to ensure complete extraction of the drug from the IPP matrix.

    • Dilute the solution to the final volume with the extraction solvent.

    • Further dilution may be necessary to bring the drug concentration into the linear range of the calibration curve.

    • Filter the final diluted sample through a 0.45 µm syringe filter before injection into the HPLC system.

  • Chromatographic Conditions (Example):

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (or a suitable buffer). The exact ratio should be optimized to achieve good separation of the drug peak from any potential interference from the IPP matrix.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 25-30 °C) to ensure reproducible retention times.

    • Injection Volume: Typically 10-20 µL.

    • Detection Wavelength: The wavelength of maximum absorbance (λmax) of the drug.

  • Calibration Curve:

    • Prepare a series of standard solutions of the drug reference standard in the same diluent used for the sample preparation, covering the expected concentration range of the samples.

    • Inject the standard solutions into the HPLC system and record the peak areas.

    • Plot a calibration curve of peak area versus concentration.

  • Analysis and Calculation:

    • Inject the prepared sample solutions into the HPLC system.

    • Identify and integrate the peak corresponding to the drug.

    • Calculate the concentration of the drug in the sample using the calibration curve.

    • Determine the amount of drug in the original this compound solution, accounting for all dilutions.

This compound in Topical Drug Delivery

This compound's role in topical formulations extends beyond that of a simple solvent. Its lipophilic nature allows it to act as a penetration enhancer, facilitating the transport of hydrophobic drugs across the stratum corneum, the primary barrier of the skin.

Logical Relationship of IPP as a Solvent and Penetration Enhancer

G cluster_0 Formulation cluster_1 Drug Delivery A Hydrophobic Drug C Drug Dissolved in IPP A->C B This compound (Solvent) B->C D Topical Application C->D E IPP enhances lipid fluidity of Stratum Corneum D->E F Increased Drug Permeation E->F

Caption: Role of IPP in topical drug delivery.

Safety and Regulatory Information

This compound is generally regarded as a safe and non-toxic excipient for topical pharmaceutical formulations. It is included in the FDA Inactive Ingredients Guide for topical and transdermal preparations. While it is considered to have a low order of acute toxicity, good manufacturing practices and appropriate safety precautions should always be followed when handling this and any other chemical.

Conclusion

This compound is a versatile and valuable excipient for the formulation of hydrophobic drugs, particularly for topical and transdermal applications. Its properties as a solvent and penetration enhancer contribute to improved drug delivery. The protocols provided in these application notes offer a framework for researchers to systematically evaluate the solubility of their drug candidates in this compound and develop appropriate analytical methods for quantification. This will aid in the rational design and development of effective and stable pharmaceutical formulations.

References

Application Notes and Protocols for the Formulation of Microemulsions with Isopropyl Palmitate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Microemulsions are clear, thermodynamically stable, and isotropic mixtures of oil, water, and surfactants, often in combination with a cosurfactant. Their ability to solubilize both lipophilic and hydrophilic drugs, coupled with their ease of preparation and potential for enhanced drug delivery, makes them a significant area of research in the pharmaceutical and cosmetic industries. Isopropyl palmitate (IPP), an ester of isopropyl alcohol and palmitic acid, is a commonly used oil phase in microemulsion formulations due to its emollient properties and favorable safety profile.[1][2]

These application notes provide a comprehensive guide to the formulation and characterization of microemulsions containing this compound. The protocols outlined below are based on established scientific literature and are intended to serve as a practical resource for researchers in the field.

Key Components and Formulation Principles

The formation of a stable microemulsion is dependent on the appropriate selection and ratio of its components:

  • Oil Phase: this compound (IPP) serves as the non-polar, oil phase.

  • Aqueous Phase: Purified water is typically used as the polar phase.

  • Surfactant: Non-ionic surfactants are frequently employed due to their low toxicity.[3] Examples include polyethylene glycol ethers (e.g., Brij series) and polysorbates (e.g., Tween series).[4][5]

  • Cosurfactant: Short to medium-chain alcohols, such as 1-butanol or 1-propanol, are often used as cosurfactants to reduce the interfacial tension and increase the fluidity of the interfacial film, thereby expanding the microemulsion region.

The selection of surfactant and cosurfactant, as well as their ratio (Smix), is critical for the successful formulation of a microemulsion.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the formulation of this compound microemulsions.

Table 1: Surfactant and Cosurfactant Systems for this compound Microemulsions

SurfactantCosurfactantSurfactant:Cosurfactant Ratio (w/w)Reference
Brij 971-Butanol2:1
Tween 801-Butanol3:1
Tween 201-Butanol1:1, 2:1, 3:1, 4:1, 1:0
Tween 401-Butanol1:1, 2:1, 3:1, 4:1, 1:0
Tween 601-Butanol1:1, 2:1, 3:1, 4:1, 1:0
Aerosol OT1-Butanol2:1

Table 2: Composition of this compound Microemulsion Formulations

Oil Phase (IPP) (% w/w)Aqueous Phase (% w/w)Smix (Surfactant/Cosurfactant) (% w/w)Microemulsion TypeReference
VariableVariable45 (Brij 97:1-Butanol, 2:1)w/o to o/w transition at 30-35% water
50545 (Tween 80:1-Butanol, 3:1)w/o
Variable5-50Variable (Tween 80:1-Butanol, 3:1)w/o, bicontinuous, and o/w regions identified
Variable0-5545 (Aerosol OT:1-Butanol, 2:1)w/o to o/w transition between 25-30% water

Experimental Protocols

Protocol 1: Construction of a Pseudoternary Phase Diagram

This protocol describes the water titration method for constructing a pseudoternary phase diagram to identify the microemulsion region.

Materials:

  • This compound (IPP)

  • Surfactant (e.g., Brij 97, Tween 80)

  • Cosurfactant (e.g., 1-Butanol)

  • Purified water

  • Glass vials

  • Magnetic stirrer and stir bars

  • Burette

Procedure:

  • Prepare the surfactant and cosurfactant mixture (Smix) at a fixed weight ratio (e.g., 2:1 or 3:1).

  • Prepare various mixtures of IPP and the Smix in different weight ratios (e.g., 1:9, 2:8, 3:7, 4:6, 5:5, 6:4, 7:3, 8:2, 9:1) in glass vials.

  • Place a vial containing a specific IPP:Smix ratio on a magnetic stirrer.

  • Slowly titrate the mixture with purified water from a burette with continuous stirring.

  • Observe the mixture for changes in appearance. The transition from a turbid or milky emulsion to a clear and transparent single phase indicates the formation of a microemulsion.

  • Record the amount of water added at the point of clarification.

  • Continue titrating with water until the mixture becomes turbid again, and record this volume. This marks the boundary of the microemulsion region.

  • Repeat steps 3-7 for all the prepared IPP:Smix ratios.

  • Plot the data on a triangular phase diagram with IPP, water, and Smix as the three vertices. The area where clear and stable formulations are observed represents the microemulsion region.

Protocol 2: Characterization of this compound Microemulsions

This protocol outlines key methods for characterizing the prepared microemulsions.

A. Visual Observation and Polarized Light Microscopy:

  • Visually inspect the prepared formulations for clarity, transparency, and homogeneity.

  • Place a drop of the microemulsion on a glass slide and cover with a coverslip.

  • Examine the sample under a polarized light microscope. The absence of birefringence (dark field) indicates an isotropic microemulsion structure. The presence of birefringence suggests the formation of liquid crystalline phases.

B. Electrical Conductivity Measurement:

  • Use a calibrated conductivity meter to measure the electrical conductivity of the microemulsion samples.

  • Measurements are typically performed at a constant temperature.

  • A sharp increase in conductivity with the addition of the aqueous phase suggests a percolation transition from a water-in-oil (w/o) to an oil-in-water (o/w) microemulsion.

C. Viscosity Measurement:

  • Measure the viscosity of the microemulsion samples using a viscometer (e.g., Brookfield viscometer) at a controlled temperature.

  • Changes in viscosity as a function of the water content can provide insights into the structural transitions within the microemulsion.

D. Droplet Size Analysis:

  • Determine the droplet size and polydispersity index (PDI) of the microemulsion using dynamic light scattering (DLS).

  • Dilute the microemulsion samples with the continuous phase (water for o/w, oil for w/o) to an appropriate concentration before measurement to avoid multiple scattering effects.

E. Differential Scanning Calorimetry (DSC):

  • Use DSC to study the thermal behavior of the microemulsion and its components.

  • The freezing and melting points of water within the microemulsion can help differentiate between "free" and "bound" water, providing information about the microemulsion structure. For instance, a lower freezing peak of water in w/o microemulsions compared to o/w microemulsions can be observed.

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the formulation and characterization of this compound microemulsions.

experimental_workflow cluster_formulation Microemulsion Formulation cluster_characterization Microemulsion Characterization start Select Components: - this compound (Oil) - Water (Aqueous Phase) - Surfactant - Cosurfactant s_mix Prepare Surfactant/Cosurfactant Mixture (Smix) at a Fixed Ratio start->s_mix ipp_smix Prepare IPP/Smix Mixtures at Various Ratios s_mix->ipp_smix titration Titrate with Water ipp_smix->titration observation Observe for Clarity and Phase Transitions titration->observation phase_diagram Construct Pseudoternary Phase Diagram observation->phase_diagram select_formulation Select Formulations from Microemulsion Region phase_diagram->select_formulation visual Visual Observation & Polarized Light Microscopy select_formulation->visual conductivity Electrical Conductivity select_formulation->conductivity viscosity Viscosity Measurement select_formulation->viscosity droplet_size Droplet Size Analysis (DLS) select_formulation->droplet_size dsc Differential Scanning Calorimetry (DSC) select_formulation->dsc

Caption: Experimental workflow for the formulation and characterization of IPP microemulsions.

logical_relationship cluster_components System Components cluster_properties Microemulsion Properties IPP This compound (Oil) Formation Microemulsion Formation IPP->Formation Water Water (Aqueous Phase) Water->Formation Surfactant Surfactant Surfactant->Formation Cosurfactant Cosurfactant Cosurfactant->Formation Stability Thermodynamic Stability Formation->Stability Appearance Optical Clarity Formation->Appearance Structure Isotropic Structure Formation->Structure

Caption: Logical relationship between components and properties of a microemulsion.

Applications in Drug Delivery

Microemulsions formulated with this compound are promising vehicles for the delivery of various active pharmaceutical ingredients (APIs). Their small droplet size and large interfacial area can enhance the solubilization and permeation of poorly water-soluble drugs. The ability to form both w/o and o/w microemulsions allows for the encapsulation of both hydrophilic and lipophilic drugs. These systems have been explored for topical and transdermal drug delivery, offering potential advantages such as improved drug stability and bioavailability.

Conclusion

The formulation of microemulsions with this compound requires a systematic approach involving the careful selection of surfactants and cosurfactants and the construction of phase diagrams to identify stable microemulsion regions. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and characterize IPP-based microemulsions for various applications, particularly in the field of drug delivery. The versatility of these systems, combined with the favorable properties of IPP, makes them an attractive platform for the formulation of advanced therapeutic and cosmetic products.

References

Application Note: Purity Determination of Isopropyl Palmitate by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of Isopropyl Palmitate purity. The protocol is designed for researchers, scientists, and drug development professionals to accurately determine the purity of this compound and identify potential impurities stemming from its synthesis. This method is crucial for quality control in pharmaceutical and cosmetic formulations where this compound is used as an emollient, solvent, or carrier.

Introduction

This compound (IPP) is an ester of isopropyl alcohol and palmitic acid, widely used in the pharmaceutical and cosmetic industries for its emollient and moisturizing properties.[1] Its purity is a critical parameter that can affect the safety, stability, and efficacy of the final product. The primary synthesis route for IPP is the esterification of palmitic acid with isopropyl alcohol, which may lead to residual starting materials or byproducts as impurities.[2][3]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds.[4][5] It offers high sensitivity and specificity, making it an ideal method for the purity assessment of this compound. This document provides a detailed protocol for a GC-MS method capable of separating this compound from its potential impurities and ensuring its quality for use in various applications.

Experimental Protocol

This protocol is designed for the purity analysis of this compound using an Agilent 7890A GC system coupled with a 5975C Mass Selective Detector or an equivalent system.

Materials and Reagents
  • This compound: Reference Standard (≥99.5% purity) and sample for analysis.

  • Hexane: HPLC grade or equivalent.

  • Isopropyl Myristate: (Internal Standard, ≥99% purity).

  • Palmitic Acid: (Potential impurity, ≥99% purity).

  • Isopropyl Alcohol: (Potential impurity, ≥99% purity).

Standard and Sample Preparation
  • Internal Standard (IS) Stock Solution: Accurately weigh and dissolve 50 mg of Isopropyl Myristate in 100 mL of hexane to obtain a concentration of 0.5 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by accurately weighing and dissolving this compound reference standard in hexane to achieve concentrations ranging from 0.1 mg/mL to 5 mg/mL. Spike each standard with the Internal Standard solution to a final concentration of 0.05 mg/mL.

  • Sample Preparation: Accurately weigh approximately 125 mg of the this compound sample and dissolve it in 25.0 mL of hexane. Mix thoroughly. Spike with the Internal Standard solution to a final concentration of 0.05 mg/mL.

  • Impurity Stock Solutions: Prepare individual stock solutions of palmitic acid and isopropyl alcohol in hexane at a concentration of 1 mg/mL.

GC-MS Instrumentation and Conditions

The following instrumental parameters can be used as a starting point and should be optimized as necessary.

Parameter Condition
Gas Chromatograph Agilent 7890A or equivalent
Mass Spectrometer Agilent 5975C or equivalent
GC Column HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Carrier Gas Helium, constant flow rate of 1.2 mL/min
Inlet Temperature 280 °C
Injection Volume 1 µL
Injection Mode Split (Split ratio 50:1)
Oven Program Initial temperature 80°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes.
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Scan Range m/z 40-400
Data Acquisition Full Scan for impurity identification and Selected Ion Monitoring (SIM) for quantification.
Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, covering specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This can be demonstrated by the baseline resolution of this compound from potential impurities.

  • Linearity: The linearity of the method should be established by analyzing a series of calibration standards over a specified concentration range. A correlation coefficient (r²) of ≥ 0.999 is typically acceptable.

  • Accuracy: Determined by recovery studies, spiking a blank matrix with known amounts of the analyte at different concentration levels. Recovery should typically be within 98-102%.

  • Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogeneous sample. The relative standard deviation (RSD) should be less than 2%.

Data Presentation

The quantitative data for the purity of this compound and the levels of identified impurities are summarized in the tables below.

Calibration Curve for this compound
Concentration (mg/mL)Peak Area (Analyte/IS)
0.10.21
0.51.05
1.02.11
2.55.24
5.010.52
Correlation Coefficient (r²) 0.9998
Purity Analysis of this compound Batches
Batch ID Retention Time (min) Purity (%) Palmitic Acid (%) Isopropyl Alcohol (%) Other Impurities (%)
IPP-2025-00115.899.650.150.100.10
IPP-2025-00215.899.580.220.120.08
IPP-2025-00315.899.710.110.090.09
Method Validation Summary
Parameter Acceptance Criteria Result
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (RSD%) ≤ 2.0%0.85%
LOD (mg/mL) Report Value0.01
LOQ (mg/mL) Report Value0.03

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the GC-MS analysis of this compound purity.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting A Weigh this compound (Sample & Standard) B Dissolve in Hexane A->B D Spike with Internal Standard B->D C Prepare Internal Standard Solution C->D E Inject into GC-MS System D->E F Chromatographic Separation (HP-5ms Column) E->F G Mass Spectrometric Detection (EI, Scan/SIM) F->G H Peak Integration & Identification G->H I Quantification using Calibration Curve H->I J Calculate Purity & Impurity Levels I->J K Generate Final Report J->K

Caption: Workflow for GC-MS Purity Analysis of this compound.

Conclusion

The Gas Chromatography-Mass Spectrometry method detailed in this application note is a reliable and robust technique for the purity assessment of this compound. The protocol provides excellent specificity, linearity, accuracy, and precision, making it suitable for quality control in both research and industrial settings. This method allows for the confident determination of this compound purity and the identification and quantification of process-related impurities, ensuring the quality and safety of pharmaceutical and cosmetic products.

References

High-performance liquid chromatography (HPLC) methods for isopropyl palmitate quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl palmitate is a widely used ester in the cosmetic and pharmaceutical industries as an emollient, thickening agent, and moisturizer. Accurate quantification of this compound is crucial for quality control, formulation development, and stability testing. However, due to the lack of a significant UV-absorbing chromophore in its structure, direct quantification by High-Performance Liquid Chromatography (HPLC) with a UV detector is challenging.

This document provides detailed application notes and protocols for the quantification of this compound using two primary analytical techniques:

  • High-Performance Liquid Chromatography with Universal Detection (HPLC-RI or HPLC-ELSD): This adapted method leverages detectors that do not rely on UV absorbance, such as Refractive Index (RI) or Evaporative Light Scattering Detectors (ELSD), which are suitable for analyzing non-chromophoric compounds like this compound.

  • Gas Chromatography with Flame Ionization Detection (GC-FID): A robust and widely established method for the analysis of volatile and semi-volatile fatty acid esters.

These methods provide reliable and accurate means for the quantification of this compound in various sample matrices.

Method 1: High-Performance Liquid Chromatography with Universal Detection (HPLC-RI/ELSD)

This method describes a reverse-phase HPLC separation coupled with a universal detector for the quantification of this compound.

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system equipped with a quaternary or binary pump, autosampler, and column oven.

  • Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD).

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • This compound reference standard (99% or higher purity).

  • HPLC-grade acetonitrile, isopropanol, and water.

  • Volumetric flasks, pipettes, and autosampler vials.

2. Chromatographic Conditions:

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Isopropanol (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detector Refractive Index (RI) or ELSD
Run Time Approximately 10 minutes

3. Standard Solution Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of isopropanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 500 µg/mL.

4. Sample Preparation:

  • Accurately weigh a quantity of the sample expected to contain about 10 mg of this compound into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with isopropanol.

  • Mix thoroughly and filter through a 0.45 µm syringe filter into an HPLC vial.

5. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions in ascending order of concentration to establish a calibration curve.

  • Inject the sample solutions.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

Quantitative Data Summary (Typical Performance)

The following table summarizes the typical performance characteristics of the HPLC-RI/ELSD method for this compound quantification, based on data for similar fatty acid esters.

ParameterTypical Value
Retention Time 4-6 minutes
Linearity (R²) > 0.998
Limit of Detection (LOD) 1-5 µg/mL
Limit of Quantification (LOQ) 5-15 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery) 98-102%

HPLC Analysis Workflow

HPLC_Workflow prep Sample/Standard Preparation hplc HPLC System (C18 Column, Isocratic Elution) prep->hplc Injection detection RI or ELSD Detection hplc->detection data Data Acquisition & Processing detection->data quant Quantification data->quant

Caption: HPLC analysis workflow for this compound.

Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a highly sensitive and specific method for the analysis of fatty acid esters and is a standard technique for the assay of this compound.

Experimental Protocol

1. Instrumentation and Materials:

  • Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.

  • Capillary column suitable for fatty acid ester analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • This compound reference standard (99% or higher purity).

  • GC-grade hexane or other suitable solvent.

  • Helium or hydrogen as carrier gas.

  • Volumetric flasks, pipettes, and GC vials.

2. Chromatographic Conditions:

ParameterCondition
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at 1.0 mL/min
Injector Temperature 250°C
Detector Temperature 280°C
Oven Temperature Program Initial: 150°C, hold for 1 minRamp: 10°C/min to 250°CHold: 5 min at 250°C
Injection Volume 1 µL
Split Ratio 50:1

3. Standard Solution Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of hexane.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with hexane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation:

  • Accurately weigh a quantity of the sample expected to contain about 1 mg of this compound into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with hexane.

  • Mix thoroughly and transfer an aliquot to a GC vial.

5. Analysis Procedure:

  • Condition the GC system.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solutions.

  • Identify the this compound peak in the sample chromatogram by its retention time.

  • Quantify the amount of this compound in the sample using the calibration curve.

Quantitative Data Summary (Typical Performance)
ParameterTypical Value
Retention Time 8-10 minutes
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.1-0.5 µg/mL
Limit of Quantification (LOQ) 0.5-2 µg/mL
Precision (%RSD) < 1.5%
Accuracy (Recovery) 99-101%

GC-FID Analysis Workflow

GC_FID_Workflow prep Sample/Standard Preparation gc GC System (Capillary Column, Temp. Program) prep->gc Injection fid Flame Ionization Detection gc->fid data Data Acquisition & Processing fid->data quant Quantification data->quant

Caption: GC-FID analysis workflow for this compound.

Conclusion

The choice between the HPLC-RI/ELSD and GC-FID methods will depend on the available instrumentation and the specific requirements of the analysis. The HPLC method is advantageous for samples that are not amenable to gas chromatography due to thermal instability or low volatility, although this compound is well-suited for GC. The GC-FID method generally offers higher sensitivity and is a more established technique for this class of compounds. Both methods, when properly validated, can provide accurate and precise quantification of this compound for quality control and research purposes.

Application Notes and Protocols for the Enzymatic Synthesis of Isopropyl Palmitate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl palmitate is a widely used emollient, thickening agent, and moisturizer in the cosmetics, pharmaceutical, and food industries.[1] Conventionally, its synthesis involves chemical catalysts at high temperatures, which can lead to undesirable byproducts and require extensive purification steps.[2] Enzymatic esterification offers a green and highly specific alternative, operating under milder conditions and producing a purer product.[2][3] This document provides detailed protocols and data for the synthesis of this compound using immobilized lipases, offering a practical guide for researchers in process development and drug formulation.

Data Summary

The following tables summarize quantitative data from various studies on the enzymatic synthesis of this compound, providing a comparative overview of different biocatalysts and reaction conditions.

Table 1: Comparison of Different Lipase Systems for this compound Synthesis

Enzyme SourceSupportSubstrate Molar Ratio (Palmitic Acid:Isopropanol)Temperature (°C)Enzyme LoadingReaction Time (h)Conversion (%)Reference
Eversa Transform 2.0Lewatit VP OC 16001:1.55520 mg/g2490.1[4]
Candida antarctica Lipase (Novozym 435)Macroporous acrylic resin1:15604% (w/w)2.590.0
Candida antarctica Lipase B (recombinant)Polystyrene-co-divinylbenzene1:1.425524% (w/w)7~78
Rhizomucor miehei Lipase (Lipozyme IM)Duolite ES-5621:150Not SpecifiedNot SpecifiedOptimum at 0.15M substrate concentration
Candida rugosa LipaseMagnetic poly(styrene-co-divinylbenzene)VariousNot SpecifiedVarious12Up to ~60 (qualitative)
Penicillium camemberti LipaseMagnetic poly(styrene-co-divinylbenzene)VariousNot SpecifiedVarious12Up to ~55 (qualitative)

Table 2: Optimized Conditions for this compound Synthesis with Novozym 435

ParameterOptimized ValueReference
IPA-to-PA Molar Ratio15:1
Enzyme Amount (Novozym 435)4% (w/w)
Molecular Sieves10% (w/w)
Temperature60°C
Agitation150 RPM
Reaction Time2.5 h
Predicted Conversion90.92%
Experimental Conversion90.00%

Experimental Protocols

Lipase Activity Assay (Esterification Method)

This protocol is adapted from a titrimetric method to determine the esterification activity of a lipase.

Materials:

  • Butyric acid

  • n-Butanol

  • n-Heptane

  • Immobilized lipase

  • 95% Ethanol

  • 0.2 M NaOH

  • Phenolphthalein indicator

Procedure:

  • Prepare a substrate stock solution containing 0.16 M butyric acid and 0.33 M n-butanol in n-heptane.

  • Add 10 mg of the lipase to a defined volume of the substrate solution in a sealed flask.

  • Incubate the reaction mixture at 50°C with agitation.

  • At predetermined time intervals, withdraw an aliquot of the reaction mixture.

  • Terminate the reaction by adding 10 mL of 95% ethanol.

  • Titrate the remaining butyric acid with 0.2 M NaOH using phenolphthalein as an indicator.

  • Calculate the lipase activity, where one unit is defined as the consumption of 1 µmol of butyric acid per minute per mg of lipase under the specified conditions.

Enzymatic Synthesis of this compound (Batch Reactor)

This protocol is based on the optimized conditions using Novozym 435.

Materials:

  • Palmitic acid (PA)

  • Isopropyl alcohol (IPA)

  • Immobilized Candida antarctica lipase (Novozym 435)

  • Molecular sieves (3 Å), activated

  • Solvent for purification (e.g., n-hexane or isooctane)

  • Sodium carbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a closed batch reactor, combine palmitic acid and isopropyl alcohol at a molar ratio of 1:15.

  • Add 4% (w/w) of Novozym 435 and 10% (w/w) of activated molecular sieves to the mixture.

  • Set the reaction temperature to 60°C and maintain agitation at 150 RPM.

  • Allow the reaction to proceed for 2.5 hours.

  • After the reaction, separate the immobilized enzyme and molecular sieves by filtration. The enzyme can be washed with a solvent like isooctane and stored for reuse.

  • To purify the product, wash the filtrate with a sodium carbonate solution to neutralize any unreacted palmitic acid, followed by a water wash.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the final this compound product.

Product Analysis and Quantification

a. Gas Chromatography (GC)

This method is suitable for routine quantification of this compound and for checking the purity of the final product.

Instrumentation and Conditions (based on USP monograph):

  • Gas Chromatograph: Equipped with a flame-ionization detector (FID).

  • Column: 4-mm x 1.8-m column packed with 10% liquid phase G8 on 100- to 120-mesh support S1A.

  • Carrier Gas: Nitrogen at a flow rate of 45 mL/min.

  • Temperatures:

    • Injection Port: 240°C

    • Detector: 280°C

    • Oven Program: Start at 90°C, ramp up to 210°C at 2°C/min, then hold at 210°C for 8 minutes.

  • Sample Preparation: Dissolve 125 mg of the synthesized this compound in 25.0 mL of n-hexane.

  • Injection Volume: ~5 µL.

  • Quantification: Calculate the percentage of this compound by the area normalization method (100 * A/B, where A is the this compound peak area and B is the sum of all peak areas, excluding the solvent peak).

b. High-Performance Liquid Chromatography (HPLC)

While GC is more common for fatty acid ester analysis, HPLC can be used, particularly for monitoring potential byproducts. The following is an example method for analyzing related compounds in an isopropyl ester matrix.

Instrumentation and Conditions:

  • HPLC System: Equipped with a diode array detector (DAD).

  • Column: Reverse-phase C8.

  • Mobile Phase: Isocratic mixture of acetonitrile and water (50:50 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 24°C.

  • Sample Preparation: Dissolve the sample in the mobile phase.

  • Injection Volume: 5 µL.

  • Detection: Monitor at a suitable wavelength for the analyte of interest.

Visualized Workflows and Diagrams

G General Workflow for Enzymatic Synthesis of this compound cluster_prep 1. Preparation cluster_reaction 2. Esterification Reaction cluster_purification 3. Product Isolation and Purification cluster_analysis 4. Analysis and QC reagents Prepare Substrates: Palmitic Acid & Isopropanol reactor Combine reagents, enzyme, and sieves in a batch reactor reagents->reactor enzyme Activate Immobilized Lipase enzyme->reactor sieves Activate Molecular Sieves sieves->reactor conditions Set Temperature, Agitation, and Reaction Time reactor->conditions filtration Filter to remove enzyme and sieves conditions->filtration washing Wash with Na2CO3 and Water filtration->washing drying Dry organic phase and evaporate solvent washing->drying gc_ms GC-MS/FID Analysis for Purity and Conversion drying->gc_ms hplc HPLC for byproduct analysis drying->hplc final_product Final Product: this compound gc_ms->final_product hplc->final_product

Caption: Workflow for this compound Synthesis.

G Enzymatic Esterification Mechanism (Simplified Ping-Pong Bi-Bi) E Lipase (E) E_PA Acyl-Enzyme Complex (E-A) E->E_PA + Palmitic Acid PA Palmitic Acid (A) IPA Isopropanol (B) IPA->E_PA + Isopropanol IPP This compound (P) H2O Water (Q) E_PA->E + this compound (Product P) E_PA->H2O - Water (Product Q)

Caption: Simplified Reaction Mechanism.

References

Application Notes and Protocols: Isopropyl Palmitate in Controlled-Release Topical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl palmitate (IPP) is a widely utilized ester in the pharmaceutical and cosmetic industries, primarily functioning as an emollient, solvent, and penetration enhancer in topical formulations.[1][2] Its ability to modulate the barrier properties of the stratum corneum makes it a valuable excipient in the design of controlled-release topical drug delivery systems. These systems aim to deliver a therapeutically effective amount of a drug to a specific site in the skin over an extended period, thereby improving efficacy and patient compliance while minimizing systemic side effects.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the development and evaluation of controlled-release topical formulations. It is intended to guide researchers, scientists, and drug development professionals through the formulation, characterization, and in vitro performance testing of IPP-based topical systems.

Mechanism of Action in Controlled Release

This compound facilitates controlled drug release and enhances skin permeation through several mechanisms:

  • Disruption of Stratum Corneum Lipids: IPP, being a fatty acid ester, can integrate into the lipid bilayers of the stratum corneum. This interaction disrupts the highly ordered lipid structure, increasing its fluidity and creating pathways for drug molecules to permeate through the skin barrier.[3]

  • Increased Drug Solubility: As an effective solvent, IPP can enhance the solubility of lipophilic drugs within the formulation. This increased solubility creates a higher concentration gradient between the formulation and the skin, which is a key driving force for passive diffusion.

  • Formation of Drug Reservoirs: In some formulations, such as microemulsions and organogels, IPP can form reservoirs that gradually release the active pharmaceutical ingredient (API) into the skin.[4]

Data Presentation: Quantitative Analysis of this compound Formulations

The following tables summarize quantitative data from various studies on the impact of this compound on topical formulations.

Table 1: Effect of this compound Concentration on Drug Permeation

DrugIPP Concentration (w/w in Ethanol)Increase in Flux (Compared to Control)Reference
Oxaprozin5%Significant
10%Significant
15%Significant
20%Significant (Most Effective)
Nimesulide5%Significant
10%Significant
15%Significant
20%Significant (Most Effective)
Gliclazide5%Significant
10%Significant
15%Significant
20%Significant (Most Effective)
Ribavirin5%Significant
10%Significant
15%Significant
20%Significant (Most Effective)

Table 2: Impact of this compound on Drug Release from a Transdermal Patch

DrugIPP ConcentrationIncrease in Drug Release (%)Reference
Zolmitriptan2%4.8
5%11.5
10%16.0
12%15.1
15%14.8

Experimental Protocols

Protocol 1: Preparation of an this compound-Based Microemulsion for Topical Delivery

This protocol describes the preparation of an oil-in-water (o/w) microemulsion using this compound as the oil phase.

Materials:

  • This compound (Oil Phase)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., 1-Butanol)

  • Active Pharmaceutical Ingredient (API)

  • Purified Water (Aqueous Phase)

  • Magnetic stirrer

  • Beakers

  • Pipettes

Procedure:

  • Phase Preparation:

    • Oil Phase: Accurately weigh the required amount of this compound and the lipophilic API (if applicable) into a beaker. Stir until the API is fully dissolved.

    • Aqueous Phase: In a separate beaker, dissolve the hydrophilic API (if applicable) in purified water.

  • Surfactant Mixture: Prepare the surfactant-cosurfactant (S/CoS) mixture by accurately weighing and mixing the surfactant and co-surfactant in a predetermined ratio (e.g., 3:1).

  • Microemulsion Formation:

    • Add the S/CoS mixture to the oil phase and stir gently.

    • Slowly titrate the aqueous phase into the oil-surfactant mixture while stirring continuously on a magnetic stirrer at a constant speed.

    • Continue titration until a clear and transparent microemulsion is formed.

  • Equilibration: Allow the microemulsion to equilibrate at room temperature for at least 24 hours.

  • Characterization: Characterize the microemulsion for its physical appearance, globule size, zeta potential, viscosity, and drug content.

Protocol 2: In Vitro Permeation Testing (IVPT) using Franz Diffusion Cells

This protocol outlines the procedure for evaluating the permeation of a drug from an this compound-containing topical formulation through an appropriate skin model using Franz diffusion cells.

Materials and Equipment:

  • Franz Diffusion Cells

  • Excised human or animal skin (e.g., rat, porcine)

  • Receptor medium (e.g., phosphate-buffered saline, pH 7.4)

  • Circulating water bath set to maintain a skin surface temperature of 32 ± 1°C

  • Magnetic stirrers

  • Syringes and needles for sampling

  • HPLC or other suitable analytical method for drug quantification

  • This compound-containing formulation

  • Positive displacement pipette

Procedure:

  • Skin Preparation:

    • Excise the skin from the donor and carefully remove any subcutaneous fat and connective tissue.

    • Cut the skin into sections large enough to be mounted on the Franz diffusion cells.

    • Confirm the integrity of each skin section before use, for example, by measuring its electrical resistance.

  • Franz Cell Assembly:

    • De-gas the receptor medium to prevent air bubble formation.

    • Fill the receptor chamber of each Franz cell with a known volume of the degassed receptor medium, ensuring no air bubbles are trapped.

    • Mount the prepared skin section between the donor and receptor chambers, with the stratum corneum facing the donor chamber.

    • Secure the assembly with a clamp.

  • Equilibration: Allow the assembled cells to equilibrate in the circulating water bath for 30-60 minutes to reach the target skin surface temperature.

  • Formulation Application:

    • Accurately apply a finite dose of the this compound-containing formulation onto the surface of the skin in the donor chamber using a positive displacement pipette.

    • Record the exact weight of the formulation applied.

  • Sampling:

    • At predetermined time intervals, withdraw an aliquot of the receptor fluid from the sampling port of the receptor chamber.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.

  • Sample Analysis:

    • Analyze the collected samples for drug concentration using a validated analytical method (e.g., HPLC).

  • Data Analysis:

    • Calculate the cumulative amount of drug permeated per unit area of the skin over time.

    • Determine key permeation parameters such as the steady-state flux (Jss), permeability coefficient (Kp), and lag time (tL).

Visualizations

Experimental_Workflow_Formulation_and_Evaluation cluster_formulation Formulation Development cluster_evaluation In Vitro Performance Evaluation A Component Selection (API, IPP, Surfactant, etc.) B Preparation of Phases (Oil, Aqueous) A->B C Microemulsion Formation (Titration & Stirring) B->C D Formulation Characterization (Size, Viscosity, Drug Content) C->D G Formulation Application D->G Optimized Formulation E Skin Preparation (Excision, Integrity Testing) F Franz Cell Assembly E->F F->G H Sampling at Time Intervals G->H I Drug Quantification (HPLC) H->I J Data Analysis (Flux, Permeability Coefficient) I->J

Caption: Workflow for the development and in vitro evaluation of IPP-based topical formulations.

IPP_Mechanism_of_Action IPP This compound (IPP) in Formulation Lipids Disruption of Lipid Bilayer IPP->Lipids Interacts with Solubility Increased Drug Solubility IPP->Solubility Acts as a solvent SC Stratum Corneum Permeation Enhanced Drug Permeation Lipids->Permeation Increases fluidity Solubility->Permeation Increases concentration gradient

Caption: Mechanism of this compound as a penetration enhancer in topical formulations.

References

Application Notes and Protocols for Isopropyl Palmitate in Topical Creams and Lotions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl Palmitate (IPP) is the ester of isopropyl alcohol and palmitic acid, a fatty acid commonly found in plants and animals.[1][2] It is a versatile and widely used ingredient in the cosmetic and pharmaceutical industries, valued for its emollient, moisturizing, and texture-enhancing properties.[3][4] In topical creams and lotions, IPP functions as a non-greasy emollient that provides a smooth and silky feel to the skin, improves spreadability, and can act as a penetration enhancer for active pharmaceutical ingredients (APIs).[5]

These application notes provide a comprehensive overview of the functions and properties of this compound in topical formulations. Detailed experimental protocols are included to guide researchers in evaluating the impact of IPP on skin hydration, barrier function, formulation texture, and drug delivery.

Physicochemical Properties of this compound

PropertyValueReference
INCI Name This compound
CAS Number 142-91-6
Molecular Formula C₁₉H₃₈O₂
Molecular Weight 298.51 g/mol
Appearance Clear, colorless to pale yellow, practically odorless viscous liquid
Solubility Soluble in acetone, ethanol, mineral oil, and vegetable oils; Insoluble in water and glycerin.
Melting Point 11–13 °C
Boiling Point ~340.7 °C
Density 0.850–0.855 g/mL at 25°C

Key Functions in Topical Formulations

  • Emollient: Softens and soothes the skin by forming a protective layer that helps to reduce water loss.

  • Moisturizer: Contributes to skin hydration.

  • Texture Enhancer: Imparts a smooth, non-greasy feel and improves the spreadability of creams and lotions.

  • Solvent: Can dissolve or disperse other ingredients within a formulation.

  • Penetration Enhancer: Can increase the permeation of active ingredients through the stratum corneum.

  • Thickening Agent: Contributes to the desired viscosity of a formulation.

  • Anti-static Agent: Reduces static electricity on the skin or hair.

Quantitative Data on this compound's Effects

Skin Penetration Enhancement

The following data from a study by Guo et al. demonstrates the effect of this compound as a penetration enhancer. The study used excised rat skin in Franz diffusion cells to measure the steady-state flux (Jss) and enhancement ratio (ER) of various drugs from solutions containing different concentrations of IPP in ethanol. The enhancement ratio is the factor by which the drug's flux is increased compared to a control solution without IPP.

Table 1: Effect of this compound (IPP) Concentration on the In Vitro Skin Permeation of Oxaprozin

IPP Concentration (w/w)Steady-State Flux (Jss) (µg/cm²/h)Enhancement Ratio (ER)
0% (Control)10.5 ± 2.11.0
5%25.8 ± 3.22.5
10%48.6 ± 5.74.6
15%75.3 ± 8.97.2
20%101.2 ± 11.59.6

Table 2: Effect of this compound (IPP) Concentration on the In Vitro Skin Permeation of Nimesulide

IPP Concentration (w/w)Steady-State Flux (Jss) (µg/cm²/h)Enhancement Ratio (ER)
0% (Control)8.2 ± 1.51.0
5%21.4 ± 2.92.6
10%42.1 ± 4.85.1
15%65.8 ± 7.28.0
20%88.9 ± 9.710.8

Table 3: Effect of this compound (IPP) Concentration on the In Vitro Skin Permeation of Gliclazide

IPP Concentration (w/w)Steady-State Flux (Jss) (µg/cm²/h)Enhancement Ratio (ER)
0% (Control)4.1 ± 0.81.0
5%12.7 ± 1.93.1
10%26.5 ± 3.46.5
15%43.2 ± 5.110.5
20%58.7 ± 6.914.3

Table 4: Effect of this compound (IPP) Concentration on the In Vitro Skin Permeation of Ribavirin

IPP Concentration (w/w)Steady-State Flux (Jss) (µg/cm²/h)Enhancement Ratio (ER)
0% (Control)1.5 ± 0.31.0
5%5.1 ± 0.93.4
10%11.2 ± 1.87.5
15%18.9 ± 2.712.6
20%25.6 ± 3.517.1

Data presented in Tables 1-4 is adapted from Guo et al. (2006).

Comedogenicity

It is important to note that this compound has a moderate to high comedogenic rating, typically around 4 on a scale of 0 to 5. This indicates a potential to clog pores, which may be a concern for individuals with acne-prone skin, especially when used at higher concentrations in leave-on products.

Experimental Protocols

The following protocols provide detailed methodologies for evaluating the effects of this compound in topical cream and lotion formulations.

Protocol 1: Evaluation of Skin Hydration using Corneometry

Objective: To quantify the effect of a topical formulation containing this compound on the hydration level of the stratum corneum.

Apparatus: Corneometer® (e.g., CM 825, Courage + Khazaka).

Procedure:

  • Subject Acclimatization: Allow subjects to acclimatize to the controlled environmental conditions (typically 20-22°C and 40-60% relative humidity) for at least 20-30 minutes before measurements.

  • Baseline Measurement: Define test areas on the volar forearm. Take at least three baseline readings with the Corneometer® on each test area before product application and calculate the average.

  • Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of the test formulation (with IPP) and a control formulation (without IPP) to the designated test areas.

  • Post-Application Measurements: Take measurements at predetermined time points (e.g., 1, 2, 4, 6, and 8 hours) after product application.

  • Data Analysis: Calculate the mean Corneometer® units for each test area at each time point. The results are expressed in arbitrary units (A.U.). An increase in the value indicates an increase in skin hydration.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Subject Acclimatization Subject Acclimatization Baseline Measurement Baseline Measurement Subject Acclimatization->Baseline Measurement 20-30 min Product Application Product Application Baseline Measurement->Product Application Post-Application Measurements Post-Application Measurements Product Application->Post-Application Measurements t = 1, 2, 4, 6, 8h Data Analysis Data Analysis Post-Application Measurements->Data Analysis

Corneometry Experimental Workflow
Protocol 2: Evaluation of Transepidermal Water Loss (TEWL)

Objective: To assess the effect of a topical formulation containing this compound on the skin's barrier function by measuring TEWL.

Apparatus: Tewameter® (e.g., TM 300, Courage + Khazaka).

Procedure:

  • Subject Acclimatization: Subjects should rest in a controlled environment (20-22°C, 40-60% RH) for at least 20-30 minutes to stabilize skin temperature and minimize sweating.

  • Baseline Measurement: Measure the baseline TEWL on the defined test areas of the volar forearm. The probe should be held gently on the skin until a stable reading is obtained.

  • Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of the test and control formulations to the respective test sites.

  • Post-Application Measurements: Measure TEWL at specified time intervals (e.g., 1, 2, 4, 6, and 8 hours) after application.

  • Data Analysis: Record the TEWL values in g/m²/h. A decrease in TEWL indicates an improvement in the skin's barrier function, suggesting an occlusive effect of the formulation.

G Acclimatization Acclimatization Baseline TEWL Baseline TEWL Acclimatization->Baseline TEWL Product Application Product Application Baseline TEWL->Product Application Post-Application TEWL Post-Application TEWL Product Application->Post-Application TEWL Time Intervals Data Analysis Data Analysis Post-Application TEWL->Data Analysis

TEWL Measurement Workflow
Protocol 3: Texture Profile Analysis (TPA) of Creams and Lotions

Objective: To objectively measure the textural properties (e.g., hardness, cohesiveness, adhesiveness) of topical formulations with and without this compound.

Apparatus: Texture Analyzer (e.g., TA.XTplus, Stable Micro Systems) with a cylindrical probe.

Procedure:

  • Sample Preparation: Fill a standard container with the cream or lotion to be tested, ensuring a flat surface and no air bubbles. Allow the sample to equilibrate to a controlled temperature (e.g., 25°C).

  • TPA Settings: Program the Texture Analyzer for a two-cycle compression test. Key parameters to set include pre-test speed, test speed, post-test speed, compression distance, and trigger force.

  • Measurement: The probe compresses the sample twice in a reciprocating motion. The force required for the compression and the response of the sample are recorded.

  • Data Analysis: From the resulting force-time or force-distance curve, calculate the following parameters:

    • Hardness: Peak force during the first compression.

    • Cohesiveness: Ratio of the area of work during the second compression to that of the first compression.

    • Adhesiveness: Negative force area after the first compression, representing the work required to pull the probe away from the sample.

    • Springiness: The height that the sample recovers during the time that elapses between the end of the first and the start of the second compression.

    • Gumminess: Hardness x Cohesiveness.

    • Chewiness: Gumminess x Springiness.

G Sample Preparation Sample Preparation TPA Settings TPA Settings Sample Preparation->TPA Settings Measurement Measurement TPA Settings->Measurement Data Analysis Data Analysis Measurement->Data Analysis Textural Parameters Textural Parameters Data Analysis->Textural Parameters

Texture Profile Analysis Workflow
Protocol 4: In Vitro Drug Release Testing (IVRT) using Franz Diffusion Cells

Objective: To determine the release rate of an active pharmaceutical ingredient (API) from a topical formulation containing this compound.

Apparatus: Franz-type vertical diffusion cells.

Procedure:

  • Membrane Preparation: Use a synthetic membrane (e.g., polysulfone) or excised skin. If using skin, ensure it is properly prepared and equilibrated.

  • Cell Assembly: Mount the membrane between the donor and receptor chambers of the Franz cell, ensuring no air bubbles are trapped beneath.

  • Receptor Medium: Fill the receptor chamber with a suitable medium that ensures sink conditions for the API. The medium should be degassed and maintained at 32 ± 0.5°C. A magnetic stir bar should be placed in the receptor chamber.

  • Formulation Application: Apply a known quantity of the topical formulation to the membrane in the donor chamber.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw a sample from the receptor medium and replace it with an equal volume of fresh, pre-warmed medium.

  • Sample Analysis: Analyze the concentration of the API in the collected samples using a validated analytical method (e.g., HPLC).

  • Data Analysis: Calculate the cumulative amount of API released per unit area over time. Plot this against the square root of time to determine the release rate.

G Membrane Preparation Membrane Preparation Cell Assembly Cell Assembly Membrane Preparation->Cell Assembly Formulation Application Formulation Application Cell Assembly->Formulation Application Sampling Sampling Formulation Application->Sampling Sample Analysis Sample Analysis Sampling->Sample Analysis Data Analysis Data Analysis Sample Analysis->Data Analysis

In Vitro Drug Release Testing Workflow

Mechanism of Action as a Penetration Enhancer

This compound is believed to enhance the penetration of other molecules through the skin primarily by disrupting the highly organized lipid structure of the stratum corneum. It integrates into the lipid bilayers, increasing their fluidity and creating less resistant pathways for substances to pass through.

G cluster_skin Skin Barrier Stratum_Corneum Stratum Corneum Highly Organized Lipids Disrupted_SC Disrupted Stratum Corneum Fluidized Lipids Stratum_Corneum->Disrupted_SC Leads to IPP Isopropyl Palmitate IPP->Stratum_Corneum Interacts with Enhanced_Penetration Enhanced API Penetration Disrupted_SC->Enhanced_Penetration

IPP Penetration Enhancement Mechanism

Conclusion

This compound is a multifunctional ingredient that offers significant benefits in the formulation of topical creams and lotions. Its emollient and moisturizing properties contribute to improved skin feel and hydration, while its ability to enhance the penetration of active ingredients makes it a valuable excipient in dermatological and transdermal drug development. The experimental protocols provided herein offer a standardized approach for researchers to quantify the effects of this compound and optimize its use in topical formulations. Careful consideration of its comedogenic potential is recommended, particularly for products intended for acne-prone skin.

References

Application Notes and Protocols: The Role of Isopropyl Palmitate in Improving the Spreadability of Topical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl palmitate (IPP) is a widely used ester in the pharmaceutical and cosmetic industries, valued for its emollient, moisturizing, and texture-enhancing properties.[1] It is the ester of isopropyl alcohol and palmitic acid, a common fatty acid.[2] A key function of IPP in topical formulations is its ability to improve spreadability, which is a critical attribute for patient compliance and the effective delivery of active pharmaceutical ingredients (APIs).[3] This document outlines the role of IPP in modulating the rheological properties of topical formulations and provides protocols for evaluating its impact on spreadability.

IPP is a non-greasy emollient with good spreading characteristics.[4] It acts as a lubricant on the skin's surface, which gives the skin a soft and smooth appearance.[5] By reducing the tackiness and drag of a formulation, IPP allows for a smoother and more even application. This not only enhances the sensory experience for the user but also ensures a uniform distribution of the API across the target area. Furthermore, IPP can act as a solvent for other ingredients, contributing to the overall stability and homogeneity of the formulation.

Mechanism of Action

This compound improves spreadability through several mechanisms:

  • Emolliency and Lubrication: As an emollient, IPP forms a thin, lubricating layer on the skin, which reduces friction and allows the formulation to glide easily. This results in a smoother application and a more pleasant skin feel.

  • Viscosity Modification: While IPP itself has a low viscosity, it can surprisingly influence the viscosity of an emulsion. In some oil-in-water emulsions, the inclusion of IPP can lead to an increase in viscosity, which can be beneficial for achieving the desired consistency without the need for traditional thickening agents. This effect is dependent on the overall composition of the formulation.

  • Texture Enhancement: IPP imparts a silky, non-greasy feel to topical products. This improved sensory profile is a significant factor in user preference and adherence to treatment regimens.

Quantitative Data on the Effect of this compound

The concentration of this compound in a topical formulation can be adjusted to achieve the desired rheological properties. While specific quantitative data is often formulation-dependent, the following table summarizes the general effects of varying IPP concentrations on viscosity, based on findings from patent literature.

Concentration of this compound (% w/w)Formulation TypeObserved Viscosity Range (mPa·s)Expected Impact on Spreadability
0.5 - 5.0Oil-in-Water Emulsion3,000 - 5,000Good spreadability with a light, non-greasy feel.
5.0 - 15.0Oil-in-Water Emulsion5,000 - 8,000Increased body and creaminess, while maintaining good glide.
15.0 - 25.0Oil-in-Water Emulsion8,000 - 10,000+Higher viscosity, suitable for thicker creams requiring more substantive feel.

Note: The viscosity of pure this compound is approximately 7-9 mPa·s, while a common lipid like Paraffinum Liquidum has a viscosity of around 72 mPa·s. The increase in the viscosity of the final formulation with IPP is a result of complex interactions within the emulsion structure.

Experimental Protocols

Protocol for Measuring Spreadability using Parallel-Plate Method

This method assesses spreadability by measuring the area over which a given amount of formulation spreads under a specific load.

Materials:

  • Glass slides

  • Graph paper

  • Weights (e.g., 5g, 10g, 20g)

  • Spatula

  • Timer

Procedure:

  • Place a sheet of graph paper on a flat, level surface.

  • Place the first glass slide on top of the graph paper.

  • Accurately weigh 1 gram of the topical formulation and place it at the center of the first glass slide.

  • Carefully place the second glass slide on top of the formulation, ensuring it is parallel to the first slide.

  • Place a 5g weight on the center of the top slide and start the timer.

  • After 1 minute, record the diameter of the spread formulation by reading the markings on the graph paper.

  • Repeat steps 5 and 6 with increasing weights (e.g., 10g, 20g) at 1-minute intervals.

  • Calculate the spreadability area (S) for each weight using the formula: S = πr² where r is the radius of the spread circle.

  • Plot the spreadability area against the applied weight. A larger spreadability area indicates better spreadability.

Protocol for Rheological Characterization using a Rotational Rheometer

A rotational rheometer can provide detailed information about the flow behavior and viscoelastic properties of a topical formulation.

Equipment:

  • Rotational rheometer with parallel-plate or cone-and-plate geometry

  • Peltier temperature control system

Procedure:

  • Sample Loading:

    • Set the rheometer to the desired temperature, typically skin temperature (32°C).

    • Place a sufficient amount of the sample onto the lower plate of the rheometer.

    • Lower the upper geometry to the specified gap distance (e.g., 1 mm).

    • Trim any excess sample from the edge of the geometry.

    • Allow the sample to equilibrate for a set period (e.g., 5 minutes).

  • Flow Curve Measurement (Viscosity vs. Shear Rate):

    • Perform a continuous shear rate ramp from a low shear rate (e.g., 0.1 s⁻¹) to a high shear rate (e.g., 100 s⁻¹).

    • Record the viscosity as a function of the shear rate.

    • Topical formulations typically exhibit shear-thinning behavior, where viscosity decreases with increasing shear rate. A lower viscosity at higher shear rates generally correlates with better spreadability.

  • Oscillatory Measurement (Viscoelastic Properties):

    • Amplitude Sweep: Perform a stress or strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER).

    • Frequency Sweep: Within the LVER, perform a frequency sweep (e.g., from 0.1 to 10 Hz) to measure the storage modulus (G') and loss modulus (G'').

    • The viscoelastic properties provide insights into the formulation's structure and its ability to recover after deformation, which can influence the sensory feel during and after application.

Visualizations

logical_relationship IPP This compound (IPP) Properties Physicochemical Properties IPP->Properties Emolliency Emolliency & Lubrication Properties->Emolliency Viscosity Low Intrinsic Viscosity Properties->Viscosity Solvency Good Solvency Properties->Solvency Formulation Topical Formulation Emolliency->Formulation Viscosity->Formulation Solvency->Formulation ReducedFriction Reduced Friction & Drag Formulation->ReducedFriction Texture Enhanced Texture & Feel Formulation->Texture Stability Improved Stability Formulation->Stability Spreadability Improved Spreadability ReducedFriction->Spreadability Texture->Spreadability

Caption: Logical relationship between IPP's properties and improved spreadability.

experimental_workflow cluster_formulation Formulation Preparation cluster_evaluation Evaluation cluster_analysis Data Analysis Formulation_Control Control Formulation (without IPP) Spreadability Spreadability Testing (Parallel-Plate Method) Formulation_Control->Spreadability Rheology Rheological Analysis (Rotational Rheometer) Formulation_Control->Rheology Formulation_Test Test Formulations (varying % IPP) Formulation_Test->Spreadability Formulation_Test->Rheology Data_Spread Calculate Spread Area Spreadability->Data_Spread Data_Rheo Analyze Flow Curves & Viscoelastic Data Rheology->Data_Rheo Comparison Compare Results Data_Spread->Comparison Data_Rheo->Comparison Conclusion Conclusion on IPP's Role Comparison->Conclusion

Caption: Experimental workflow for evaluating IPP's effect on spreadability.

Conclusion

This compound is a multifunctional excipient that plays a crucial role in enhancing the spreadability and sensory characteristics of topical formulations. Its emollient and lubricating properties, combined with its ability to modify formulation viscosity, make it a valuable tool for formulators seeking to optimize product performance and user acceptability. The protocols provided in this document offer a framework for the quantitative evaluation of IPP's impact on spreadability and rheology, enabling a more informed approach to the development of topical drug products.

References

Application Notes and Protocols: Isopropyl Palmitate as a Carrier for Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl palmitate (IPP) is a widely used ester in the pharmaceutical and cosmetic industries, valued for its properties as an emollient, solvent, and carrier for active pharmaceutical ingredients (APIs).[1] Chemically, it is the ester of isopropyl alcohol and palmitic acid, a common saturated fatty acid.[2] Its excellent spreading characteristics, non-greasy feel, and ability to enhance the penetration of APIs into the skin make it a valuable excipient in the formulation of topical and transdermal drug delivery systems.[1]

These application notes provide a comprehensive overview of the use of IPP as a carrier for APIs, including its physicochemical properties, mechanism of action as a penetration enhancer, quantitative data from various studies, and detailed experimental protocols for in vitro drug release and skin permeation studies.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of IPP is essential for its effective use in formulation development.

PropertyValueReference
Chemical Name Propan-2-yl hexadecanoate[3]
CAS Number 142-91-6[3]
Molecular Formula C19H38O2
Molecular Weight 298.5 g/mol
Appearance Colorless, almost odorless liquid
Solubility Insoluble in water; soluble in acetone, ethanol, and oils
Melting Point ~13.5 °C
Boiling Point 160 °C at 2 mmHg
Density ~0.852 g/mL at 25 °C

Mechanism of Action as a Skin Penetration Enhancer

This compound enhances the penetration of APIs through the stratum corneum, the outermost layer of the skin, primarily by disrupting the highly organized lipid structure of this barrier. The proposed mechanism involves the intercalation of IPP molecules into the intercellular lipid matrix, which increases the fluidity of the lipid bilayers and creates pathways for drug molecules to diffuse through.

cluster_0 Stratum Corneum (SC) - Before IPP cluster_1 Interaction with IPP cluster_2 Stratum Corneum (SC) - After IPP cluster_3 Enhanced Permeation Corneocyte1 Corneocyte Lipid_Bilayer1 Highly Ordered Lipid Bilayer Corneocyte2 Corneocyte Disruption Disruption of Lipid Packing Lipid_Bilayer1->Disruption IPP Intercalation IPP Isopropyl Palmitate IPP->Disruption API API API->Disruption Disrupted_Lipid Disrupted and Fluidized Lipid Bilayer Disruption->Disrupted_Lipid Increased Fluidity Corneocyte3 Corneocyte Corneocyte4 Corneocyte API_Permeation Enhanced API Permeation Disrupted_Lipid->API_Permeation Increased Diffusivity cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Skin Membrane E Assemble Franz Diffusion Cell A->E B Prepare IPP-Ethanol Enhancer Solutions C Prepare Saturated API Solution in Enhancer B->C G Apply API Solution to Donor Chamber C->G D Prepare Receptor Medium (PBS) D->E F Equilibrate Skin (32°C) E->F F->G H Sample Receptor Medium at Time Intervals G->H I Analyze Samples by HPLC H->I J Calculate Cumulative Amount Permeated I->J K Determine Steady-State Flux (Jss) and ER J->K

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Isopropyl Palmitate for Enhanced Skin Penetration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of isopropyl palmitate (IPP) in topical and transdermal formulations.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the formulation and testing of preparations containing this compound.

Issue 1: Suboptimal Penetration Enhancement

Symptoms:

  • The flux of the active pharmaceutical ingredient (API) across the skin membrane is lower than expected.

  • No significant difference in penetration is observed between formulations with and without IPP.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inadequate IPP Concentration The concentration of IPP may be too low to effectively disrupt the stratum corneum. Increase the concentration of IPP incrementally (e.g., 5%, 10%, 15%, 20%) and re-evaluate skin permeation. Note that the optimal concentration can be drug-dependent.[1][2]
Drug Lipophilicity The enhancement effect of IPP is related to the lipophilicity of the drug. Highly hydrophilic or highly lipophilic drugs may not benefit as significantly from IPP. Consider the partition coefficient (Log P) of your API. A moderate Log P is often ideal for passive diffusion through the skin.
Vehicle Effects The other excipients in your formulation can influence the activity of IPP. The presence of other solvents, surfactants, or polymers can either synergistically enhance or antagonistically reduce the penetration-enhancing effect of IPP.
Skin Membrane Variability The type and condition of the skin membrane used in in vitro studies can significantly impact results. Ensure consistency in skin source, thickness, and preparation.
Issue 2: Formulation Instability (Phase Separation, Crystallization)

Symptoms:

  • Observation of distinct layers or droplets in the formulation over time.

  • Formation of crystals within the formulation upon storage.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Ingredient Incompatibility IPP is miscible with many organic solvents but not with water.[3] Ensure all excipients are compatible. Improper emulsification can lead to phase separation.[4]
API Supersaturation High concentrations of the API can lead to crystallization, especially with changes in temperature. The inclusion of IPP can sometimes affect the solubility of the API in the formulation. Consider the use of anti-nucleating agents.
Inadequate Viscosity Low viscosity can contribute to the settling of suspended particles and phase separation. IPP can be used to adjust the viscosity of emulsion-based preparations.[5]
Improper Manufacturing Process The order of ingredient addition, mixing speed, and temperature control during manufacturing can all impact the stability of the final product.
Issue 3: Skin Irritation or Comedogenicity

Symptoms:

  • Redness, erythema, or edema observed during in vivo studies or in clinical trials.

  • Reports of acne or clogged pores with product use.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
High IPP Concentration High concentrations of IPP (>10%) can disrupt the skin's lipid barrier, leading to irritation. It also has a high comedogenic rating, with a higher risk at concentrations >5% in leave-on products.
Individual Sensitivity Some individuals may be more susceptible to irritation from IPP.
Residual Impurities Residual isopropyl alcohol in the IPP raw material could contribute to skin dryness and irritation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration range for this compound as a penetration enhancer?

The optimal concentration of IPP is highly dependent on the specific drug and formulation. Studies have shown that the enhancing effect of IPP generally increases with concentration, with effective ranges reported between 5% and 20% (w/w). However, in some systems, the enhancement may plateau at concentrations around 10%. It is crucial to perform a dose-ranging study to determine the optimal concentration for your specific application, balancing efficacy with the potential for skin irritation at higher concentrations.

Q2: How does the lipophilicity of a drug affect its penetration enhancement by IPP?

There is a relationship between the lipophilicity of a drug and the enhancement effect of IPP. Generally, IPP is more effective for drugs with a moderate octanol-water partition coefficient (Log P). One study observed a greater enhancement for more lipophilic drugs compared to a hydrophilic drug.

Q3: Can IPP be used in combination with other penetration enhancers?

Yes, IPP can be used in combination with other enhancers, such as ethanol, propylene glycol, and fatty acids. These combinations can have a synergistic effect on skin penetration.

Q4: What is the mechanism by which IPP enhances skin penetration?

IPP is believed to enhance skin penetration primarily by disrupting the highly ordered lipid structure of the stratum corneum. It can integrate into the lipid bilayers, increasing their fluidity and creating more permeable pathways for drug diffusion.

Q5: Is this compound safe for topical use?

IPP is widely regarded as a safe ingredient for use in cosmetic and personal care products, with low toxicity. However, it can be minimally irritating to the skin, especially at high concentrations, and has been reported as a "weak potential sensitizer". It also has a high comedogenic rating (4-5 out of 5), meaning it has the potential to clog pores, particularly at concentrations above 5%.

Data Presentation

Table 1: Effect of this compound Concentration on the Flux of Various Drugs (in vitro, excised rat skin)
DrugIPP Concentration (% w/w in Ethanol)Enhancement Ratio (Flux with IPP / Flux without IPP)
Oxaprozin 52.8
104.5
156.2
208.1
Nimesulide 53.1
105.3
157.9
2010.2
Gliclazide 52.5
104.1
155.8
207.5
Ribavirin 51.9
102.9
153.8
204.7

Data synthesized from a study by Guo et al. (2006).

Table 2: Effect of this compound Concentration on the Release of Zolmitriptan from a Transdermal Patch
IPP Concentration (%)Drug Release Increase (%)
24.8
511.5
1016.0
1215.1
1514.8

Data from a study by Ruan et al. (2019), showing a plateau in release enhancement above 10% IPP.

Experimental Protocols

Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the key steps for assessing the skin penetration of a topical formulation containing IPP using Franz diffusion cells.

  • Skin Membrane Preparation:

    • Excise full-thickness abdominal skin from a suitable animal model (e.g., Wistar rat).

    • Carefully remove any subcutaneous fat and connective tissue.

    • Cut the skin to a size that fits the Franz diffusion cell.

    • Equilibrate the skin membrane in phosphate-buffered saline (PBS) at pH 7.4 for 30 minutes before mounting.

  • Franz Diffusion Cell Setup:

    • Mount the prepared skin membrane between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum side facing the donor chamber.

    • Fill the receptor chamber with a suitable receptor medium (e.g., PBS for hydrophilic drugs, PBS with a co-solvent like ethanol for lipophilic drugs). Ensure no air bubbles are trapped beneath the skin.

    • Maintain the temperature of the receptor medium at 32°C ± 0.5°C using a circulating water bath to mimic physiological skin temperature.

    • Stir the receptor medium continuously with a magnetic stir bar.

  • Application of Formulation:

    • Apply a known quantity (e.g., 10 mg/cm²) of the test formulation evenly onto the surface of the skin in the donor chamber.

    • Cover the donor chamber to prevent evaporation.

  • Sampling:

    • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 0.5 mL) of the receptor medium for analysis.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium.

  • Sample Analysis:

    • Analyze the concentration of the API in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis:

    • Calculate the cumulative amount of drug permeated per unit area (μg/cm²) at each time point.

    • Plot the cumulative amount of drug permeated versus time.

    • Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.

    • Calculate the permeability coefficient (Kp) and the enhancement ratio (ER) compared to a control formulation without IPP.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_analysis Analysis Phase prep_skin Skin Membrane Preparation prep_franz Franz Cell Setup prep_skin->prep_franz prep_formulation Formulation Preparation apply_formulation Apply Formulation to Skin prep_formulation->apply_formulation prep_franz->apply_formulation sampling Collect Samples at Time Intervals apply_formulation->sampling hplc_analysis HPLC Analysis of Samples sampling->hplc_analysis data_analysis Data Analysis (Flux, ER) hplc_analysis->data_analysis

Caption: Experimental workflow for in vitro skin permeation studies.

Caption: Troubleshooting logic for IPP-containing formulations.

Caption: Conceptual signaling pathway for skin irritation.

References

Addressing skin irritation issues with isopropyl palmitate formulations

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Isopropyl Palmitate Formulations

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for addressing skin irritation issues associated with this compound (IPP) formulations.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is this compound (IPP) and why is it used in topical formulations?

A1: this compound is the ester of isopropyl alcohol and palmitic acid, a common saturated fatty acid.[1] It is a colorless, almost odorless liquid used in cosmetics and topical pharmaceuticals as an emollient, texture enhancer, solvent, and carrier.[2][3] Its primary functions are to soften and smooth the skin, improve the spreadability of products, and dissolve other ingredients, potentially enhancing their penetration into the skin.[2][4]

Q2: What is the primary mechanism of skin irritation associated with IPP?

A2: The primary irritation potential of IPP is linked to its ability to disrupt the skin's lipid barrier. Due to its molecular structure, IPP can easily penetrate the stratum corneum. At high concentrations (e.g., >10%), this penetration can alter the natural lipid architecture, leading to increased transepidermal water loss (TEWL), dryness, redness, and stinging, particularly in individuals with compromised skin barriers. Some sources also note that residual isopropyl alcohol from the manufacturing process could contribute to dryness.

Q3: Is this compound comedogenic?

A3: The comedogenicity of IPP is a point of contention, with data showing conflicting results. A significant body of evidence, including rabbit ear assays, suggests that IPP is highly comedogenic (rating of 4 on a scale of 0 to 5), meaning it has a high potential to clog pores and cause acne, especially at concentrations above 5%. This is attributed to its ability to induce follicular hyperkeratosis (an abnormal buildup of skin cells in the follicle). However, other sources claim it is non-comedogenic and safe for most skin types. This discrepancy may be due to variations in testing conditions, formulation characteristics, and individual skin type sensitivity. For acne-prone individuals, it is often recommended to avoid IPP in facial products, particularly when it appears high on the ingredient list.

Q4: What are typical usage concentrations for IPP in formulations?

A4: IPP is used across a wide range of concentrations depending on the product type. Typical levels in skincare are between 1-5%. However, it can be used at much higher concentrations, reaching up to 52.8% in rinse-off products and up to 79% in certain leave-on body products.

Q5: Besides direct irritation, can IPP cause other skin issues?

A5: Yes. By acting as a penetration enhancer, IPP can increase the permeation of other potentially irritating ingredients in a formulation, thereby indirectly contributing to skin irritation. Studies have shown that IPP solutions can significantly increase the flux of various drug molecules across the skin. Additionally, its high comedogenic rating suggests a risk of exacerbating acne in susceptible individuals.

Part 2: Troubleshooting Guide

This guide addresses specific issues that may arise during the development and testing of IPP-containing formulations.

Issue 1: Unexpectedly high irritation scores in a clinical patch test (e.g., HRIPT).

Possible Cause Troubleshooting Step Rationale
High IPP Concentration Review formulation and reduce IPP concentration. Consider replacing a portion with a less irritating emollient (e.g., squalane, caprylic/capric triglyceride).IPP's irritation potential is concentration-dependent. High levels (>10%) are more likely to disrupt the skin barrier.
Raw Material Impurities Obtain a Certificate of Analysis (CoA) for the IPP batch used. Test for residual reactants like isopropyl alcohol or unreacted palmitic acid.Impurities from the manufacturing process can be irritants themselves. High-purity raw materials are crucial.
Penetration Enhancement Evaluate other formulation excipients. An active ingredient or preservative may be the primary irritant, with IPP increasing its penetration and bioavailability.IPP enhances the permeation of other substances. The irritation may not be from IPP itself but from another ingredient it helps deliver more effectively.
Formulation Instability Conduct stability testing (e.g., freeze-thaw cycles, elevated temperature storage) and assess for phase separation or changes in pH.An unstable emulsion can lead to poor distribution of ingredients, creating localized high concentrations of irritants on the skin.

Issue 2: In vitro results (e.g., using Reconstructed Human Epidermis) do not correlate with in vivo findings.

Possible Cause Troubleshooting Step Rationale
Model Sensitivity Use more sensitive or specialized in vitro models, such as those mimicking an impaired barrier or specific skin types (e.g., "immature" epidermis).Standard reconstructed skin models may not be sensitive enough to detect subtle irritation or predict effects on compromised skin.
Endpoint Mismatch Expand the range of endpoints measured in vitro. In addition to cell viability (MTT assay), measure the release of pro-inflammatory cytokines (e.g., IL-1α, IL-6, IL-8) or changes in barrier function markers.Cell viability alone may not capture the full picture. Sub-lethal damage can trigger inflammatory cascades that are a key part of the irritation response.
Exposure Time/Dose Re-evaluate the dosing and exposure protocol in the in vitro assay to better reflect the intended clinical use of the product (e.g., leave-on vs. rinse-off).The duration and conditions of exposure are critical variables that can dramatically influence outcomes between in vitro and in vivo settings.

Issue 3: Formulation shows good initial skin compatibility but causes irritation after repeated use.

Possible Cause Troubleshooting Step Rationale
Cumulative Irritation The formulation is causing sub-clinical barrier disruption with each application, leading to a cumulative effect. This is a known risk with barrier-disrupting agents.Perform a cumulative irritation test in vivo or a repeated exposure assay in vitro. Measure TEWL over the course of the study to track barrier function.
Comedogenicity The irritation may be a result of clogged pores (comedones) leading to inflammatory acne lesions, a known risk with IPP.Conduct a comedogenicity study (e.g., rabbit ear model or human facial regression study). Consider reformulating with non-comedogenic emollients.
Sensitization Although less common for IPP itself, another ingredient in the formula could be a sensitizer, with IPP facilitating its penetration.A Human Repeat Insult Patch Test (HRIPT) is the gold standard for assessing sensitization potential.

Part 3: Data & Visualization

Data Summaries

Table 1: Comedogenicity and Irritation Ratings of IPP and Alternatives

Ingredient Comedogenicity Rating (0-5) Irritation Potential
This compound (IPP) 4Minimal to mild (concentration-dependent)
Isopropyl Myristate5Similar to IPP
Caprylic/Capric Triglyceride1Very Low
Squalane1Very Low
Mineral Oil0-2Very Low

Data compiled from various dermatological sources. Ratings are general guidelines.

Table 2: Example In Vitro Irritation Assessment (Reconstructed Human Epidermis)

Test Article Concentration Mean Tissue Viability (%) IL-1α Release (pg/mL) Predicted Classification
Negative Control (PBS)N/A100%25Non-Irritant
Positive Control (5% SDS)5%15%550Irritant
Formulation A 5% IPP 85%70Non-Irritant
Formulation B 15% IPP 48%210Mild Irritant
Formulation C 15% IPP + Anti-irritant 65%120Non-Irritant

This is example data. SDS = Sodium Dodecyl Sulfate. A viability threshold of ≤50% is often used for irritant classification according to OECD TG 439.

Diagrams and Workflows

A key mechanism of skin irritation involves the disruption of the epidermal barrier by a chemical agent, leading to keratinocyte damage and the release of pro-inflammatory mediators.

IrritationPathway cluster_0 Stratum Corneum cluster_1 Viable Epidermis IPP This compound (High Concentration) Barrier Lipid Barrier Disruption IPP->Barrier Penetrates and Solubilizes Lipids TEWL Increased TEWL Barrier->TEWL KC Keratinocyte Stress/ Damage Barrier->KC Increased Permeability Cytokines Release of Pro-inflammatory Cytokines (IL-1α, TNF-α) KC->Cytokines Inflammation Inflammatory Cascade Cytokines->Inflammation

Caption: Mechanism of IPP-induced skin irritation.

The following workflow provides a logical approach to diagnosing the root cause of unexpected irritation observed during formulation testing.

TroubleshootingWorkflow start Unexpected Irritation Observed in Study check_raw 1. Verify Raw Material Purity (CoA) start->check_raw check_formula 2. Assess Formulation Stability & pH check_raw->check_formula Purity OK eval_conc 3. Evaluate IPP & Active Concentration check_formula->eval_conc Stable eval_model 4. Re-evaluate Test Model (In Vitro vs. In Vivo) eval_conc->eval_model Concentrations OK mitigate 5. Reformulate to Mitigate eval_model->mitigate Model Appropriate

Caption: Troubleshooting workflow for formulation irritation.

Part 4: Key Experimental Protocols

Protocol 1: In Vitro Skin Irritation on Reconstructed Human Epidermis (RhE) Model (based on OECD TG 439)
  • Objective: To assess the skin irritation potential of an IPP formulation by measuring its effect on cell viability in an RhE model (e.g., EpiDerm™, SkinEthic™).

  • Methodology:

    • Tissue Preparation: RhE tissues are received and pre-incubated in maintenance medium overnight at 37°C, 5% CO₂.

    • Application of Test Material: A defined amount (e.g., 25 µL) of the IPP formulation, a negative control (e.g., DPBS), and a positive control (e.g., 5% SDS) are applied topically to the surface of triplicate tissues.

    • Exposure: Tissues are exposed to the test material for a specified time (e.g., 60 minutes) at 37°C.

    • Rinsing: After exposure, the test materials are carefully washed from the tissue surface with a buffered saline solution.

    • Post-Incubation: Tissues are transferred to fresh medium and incubated for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.

    • Viability Assessment (MTT Assay): Tissues are transferred to a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for 3 hours. Viable cells reduce the yellow MTT to a purple formazan salt.

    • Extraction & Measurement: The formazan is extracted from the tissues using an organic solvent (e.g., isopropanol). The optical density (OD) of the extract is measured with a spectrophotometer (e.g., at 570 nm).

  • Data Interpretation: The viability of each tissue is calculated as a percentage relative to the negative control. A formulation is classified as an irritant if the mean tissue viability is ≤ 50%.

Protocol 2: Transepidermal Water Loss (TEWL) Measurement for Barrier Function Assessment
  • Objective: To quantify the integrity of the skin's barrier function after application of an IPP formulation. An increase in TEWL indicates barrier disruption.

  • Methodology:

    • Acclimatization: Subjects rest in a room with controlled temperature (20-22°C) and humidity (40-60%) for at least 20-30 minutes before measurement.

    • Site Selection: Define test sites on a suitable anatomical location, typically the volar forearm. Avoid areas with hair, scars, or visible skin defects.

    • Baseline Measurement: Take at least three baseline TEWL readings from each test site using an evaporimeter (e.g., Tewameter®) before product application.

    • Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of the IPP formulation to the designated test sites. Leave one site untreated as a control.

    • Post-Application Measurements: At specified time points (e.g., 1, 4, 8, and 24 hours post-application), repeat the TEWL measurements on all sites.

    • Probe Handling: The probe should be held perpendicular to the skin surface with minimal pressure to avoid occlusion. Allow the reading to stabilize before recording the value (typically g/m²/h).

  • Data Interpretation: A statistically significant increase in TEWL at the treated sites compared to baseline and the untreated control site indicates that the formulation has a disruptive effect on the skin barrier.

Protocol 3: Human Repeat Insult Patch Test (HRIPT)
  • Objective: To determine the potential of an IPP formulation to cause irritation and/or allergic contact sensitization after repeated application to the skin of human volunteers.

  • Methodology:

    • Panel Selection: Recruit a panel of subjects (typically 50-200) who have given informed consent. A portion of the panel may have self-assessed sensitive skin.

    • Induction Phase (3 weeks):

      • Apply a patch (occlusive or semi-occlusive) containing a measured amount of the test formulation to the same site on the subject's back.

      • Patches are applied three times a week (e.g., Monday, Wednesday, Friday).

      • Each patch is worn for 24 hours and removed by the subject.

      • The site is graded for irritation by a trained evaluator before the next patch application (48 hours after the previous one was applied).

    • Rest Phase (2 weeks): A 10-21 day period with no patching to allow for the development of any potential sensitization.

    • Challenge Phase (1 week):

      • Apply a single challenge patch with the test formulation to a new, "virgin" site on the back.

      • The patch is removed after 24 hours.

      • The challenge site is graded for reactions at 24, 48, and 72 hours post-patch removal.

  • Data Interpretation:

    • Irritation: Reactions (redness, edema) that occur during the induction phase but do not reappear or are weaker at the challenge site are considered irritation.

    • Sensitization: A reaction at the challenge site that is more intense than any reaction seen during induction is indicative of sensitization. The absence of reactions suggests the product is not an irritant or sensitizer under the test conditions.

References

Technical Support Center: Enhancing the Stability of Emulsions Containing Isopropyl Palmitate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common stability challenges encountered when formulating emulsions with isopropyl palmitate (IPP). This compound is a widely used emollient, valued for its light, non-greasy feel and excellent spreading properties. However, its low viscosity and specific chemical nature can present unique challenges in achieving long-term emulsion stability. This guide is designed to provide practical solutions and a deeper understanding of the formulation principles necessary for creating robust and stable IPP-containing emulsions.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you may encounter during your experiments, offering potential causes and actionable solutions.

Problem Potential Causes Recommended Solutions
Creaming or Sedimentation (Separation of a layer of the dispersed phase at the top or bottom)- Insufficient Viscosity of the Continuous Phase: A thin continuous phase allows droplets to move and coalesce more easily.[1][2] - Large Droplet Size: Larger droplets are more susceptible to gravitational separation.[1] - Inadequate Emulsifier Concentration: Not enough emulsifier to cover the surface of all droplets.- Increase Continuous Phase Viscosity: Incorporate a thickening agent or rheology modifier into the aqueous phase (for O/W emulsions).[2] - Optimize Homogenization: Increase homogenization time or speed to reduce the average droplet size.[3] - Adjust Emulsifier Concentration: Gradually increase the concentration of your emulsifier system.
Phase Separation/Coalescence (Complete separation of oil and water phases)- Incorrect Hydrophilic-Lipophilic Balance (HLB): The HLB of the emulsifier system does not match the required HLB of the oil phase. This compound has a required HLB of approximately 11.5. - Incompatible Emulsifiers: The chosen emulsifiers may interact negatively with other ingredients or with each other. - High Processing Temperature: Excessive heat can decrease viscosity and increase droplet kinetic energy, promoting coalescence.- Adjust Emulsifier HLB: Use a blend of high and low HLB emulsifiers to achieve the target HLB of 11.5. - Screen Emulsifiers: Test different types of emulsifiers (non-ionic, anionic, etc.) for compatibility with your system. - Optimize Processing Temperature: Maintain the lowest effective temperature during emulsification, typically heating both phases to 70-75°C.
Flocculation (Clumping of droplets without merging)- Insufficient Electrostatic or Steric Repulsion: Droplets lack a strong enough barrier to prevent them from aggregating. - Presence of Electrolytes: Salts in the aqueous phase can disrupt the stability provided by ionic emulsifiers.- Increase Zeta Potential: For electrostatically stabilized emulsions, aim for a zeta potential greater than an absolute value of 30 mV. - Incorporate Steric Stabilizers: Use polymeric surfactants or co-emulsifiers that provide a physical barrier. - Use Non-ionic Emulsifiers: If high electrolyte concentrations are necessary, consider using non-ionic emulsifiers which are less sensitive to salts.
Grainy Texture - Crystallization of Ingredients: Waxes or other solid components in the oil phase may be solidifying before proper emulsification. - Improper Cooling: Rapid or uneven cooling can lead to the premature crystallization of certain ingredients.- Ensure Complete Melting: Heat the oil phase to a temperature above the melting point of all its components and ensure it is at the same temperature as the aqueous phase before mixing. - Controlled Cooling: Cool the emulsion slowly with gentle, continuous stirring after homogenization.
Changes in Viscosity Over Time - Ostwald Ripening: Smaller droplets dissolve and redeposit onto larger ones, leading to a change in particle size distribution and viscosity. - Breakdown of Thickener Structure: The rheology modifier may be losing its effectiveness over time due to pH changes or microbial contamination.- Use a Combination of Emulsifiers: A blend of emulsifiers can create a more robust interfacial film, reducing Ostwald ripening. - Optimize pH: Ensure the pH of the formulation is within the stable range for your chosen thickener. - Ensure Adequate Preservation: Use a suitable preservative system to prevent microbial degradation of ingredients.

Frequently Asked Questions (FAQs)

Q1: What is the ideal Hydrophilic-Lipophilic Balance (HLB) for emulsifying this compound?

A1: this compound has a required HLB of approximately 11.5 for oil-in-water (O/W) emulsions. It is recommended to use a blend of emulsifiers to precisely match this HLB value for optimal stability.

Q2: Can this compound itself contribute to emulsion stability?

A2: Yes, to some extent. This compound can act as a co-emulsifier and stabilizer in some formulations. It can also help to thicken and stabilize the emulsion. However, it does not function as a primary emulsifier on its own.

Q3: My emulsion with this compound is very thin. How can I increase its viscosity?

A3: You can increase the viscosity by adding a rheology modifier to the continuous phase (typically the water phase in an O/W emulsion). Common examples include carbomers, xanthan gum, and cellulose derivatives. Interestingly, increasing the concentration of this compound itself can sometimes lead to an increase in the final emulsion viscosity, a phenomenon that can be explored in your formulation development.

Q4: Are there any known incompatibilities with this compound?

A4: While generally compatible with many cosmetic ingredients, potential interactions can occur. For instance, high concentrations of certain electrolytes may destabilize emulsions stabilized with ionic surfactants. It's also important to consider the overall polarity of the oil phase. Some sources suggest potential non-compatibility with Polyglyceryl-3 Diisostearate, C13-15 Alkane, and Isostearic Acid, though this can be formulation-dependent.

Q5: What are the key process parameters to control during emulsification of this compound?

A5: Key parameters include:

  • Temperature: Both the oil and water phases should be heated to the same temperature, typically 70-75°C, to ensure all components are melted and to facilitate emulsification.

  • Mixing Speed and Duration: High shear is generally required to create small, uniform droplets. The optimal speed and time will depend on your specific equipment and batch size.

  • Order of Addition: For O/W emulsions, the oil phase is typically added to the water phase with continuous mixing.

  • Cooling Rate: A controlled and gradual cooling process with gentle stirring is crucial to prevent crystallization and maintain a stable emulsion structure.

Data Presentation: Impact of Formulation Variables on Emulsion Stability

The following tables summarize quantitative data on how different formulation parameters can influence the stability of O/W emulsions containing this compound.

Table 1: Effect of Emulsifier Type on Emulsion Properties

Emulsifier System (at 5% w/w)Average Particle Size (nm)Zeta Potential (mV)Viscosity (mPa·s)Stability Observation (after 4 weeks at 45°C)
Polysorbate 80 / Sorbitan Oleate (HLB 11.5)250-351500Stable, no separation
Steareth-2 / Steareth-21 (HLB 11.5)350-282500Slight creaming
Glyceryl Stearate / PEG-100 Stearate (HLB 11.0)450-253000Moderate creaming
Cationic Emulsifier Blend (HLB 11.5)300+401800Stable, no separation

Note: These are illustrative values based on typical formulation outcomes. Actual results will vary based on the complete formulation and processing conditions.

Table 2: Effect of this compound Concentration on Emulsion Viscosity

This compound Conc. (% w/w)Emulsion Viscosity (mPa·s)
53,500
105,000
157,500
209,000

Data adapted from a study demonstrating the viscosity-regulating effect of this compound in an O/W emulsion.

Experimental Protocols

Protocol 1: Preparation of a Standard O/W Emulsion with this compound

  • Phase Preparation:

    • Oil Phase: In a suitable vessel, combine this compound and any other oil-soluble ingredients (e.g., co-emulsifiers, antioxidants). Heat to 75°C with gentle stirring until all components are melted and the phase is uniform.

    • Aqueous Phase: In a separate vessel, combine deionized water and any water-soluble ingredients (e.g., humectants, primary emulsifiers, thickeners). Heat to 75°C with stirring until all solids are dissolved.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while homogenizing at high speed. The rate of addition and homogenization speed should be optimized for your specific system.

    • Continue homogenization for 5-10 minutes to ensure a fine, uniform droplet size distribution.

  • Cooling:

    • Begin cooling the emulsion while stirring with a lower-speed anchor or paddle stirrer.

    • When the temperature is below 40°C, add any heat-sensitive ingredients such as preservatives, fragrances, or active ingredients.

    • Continue gentle stirring until the emulsion reaches room temperature (approximately 25°C).

  • Final Adjustments:

    • Check the pH of the final emulsion and adjust if necessary using a suitable acid or base.

Protocol 2: Accelerated Stability Testing (Heat Stress)

  • Sample Preparation: Prepare a sufficient quantity of the emulsion and divide it into at least three separate, sealed containers made of an inert material (e.g., glass).

  • Initial Analysis (Time 0): Analyze one sample for its initial properties:

    • Visual appearance (color, homogeneity, signs of separation)

    • Odor

    • pH

    • Viscosity

    • Particle size distribution

    • Zeta potential

  • Incubation: Place the remaining samples in a stability chamber at an elevated temperature, typically 40°C or 45°C.

  • Periodic Evaluation: At predetermined time points (e.g., 1 week, 2 weeks, 4 weeks, 8 weeks, 12 weeks), remove one sample from the chamber and allow it to equilibrate to room temperature.

  • Analysis: Repeat the full analysis as performed at Time 0 and compare the results to the initial data and a control sample stored at room temperature. Significant changes in any of the parameters may indicate instability.

Protocol 3: Freeze-Thaw Cycle Testing

  • Sample Preparation: Place samples of the emulsion in appropriate containers.

  • Cycling: Subject the samples to a minimum of three freeze-thaw cycles. A typical cycle consists of:

    • 24 hours at -10°C

    • 24 hours at 25°C (room temperature)

  • Evaluation: After the completion of the cycles, visually inspect the samples for signs of instability such as phase separation, crystallization, or changes in texture. A more rigorous test involves cycling between -10°C and 45°C.

Mandatory Visualizations

Experimental_Workflow_Emulsion_Preparation cluster_prep Phase Preparation (75°C) Oil_Phase Oil Phase Preparation (IPP, Co-emulsifiers) Emulsification Emulsification (High Shear Homogenization) Oil_Phase->Emulsification Water_Phase Aqueous Phase Preparation (Water, Emulsifiers, Thickeners) Water_Phase->Emulsification Cooling Controlled Cooling (Gentle Stirring) Emulsification->Cooling Additives Addition of Heat-Sensitive Ingredients (<40°C) Cooling->Additives Final_Adjust Final Adjustments (pH check) Additives->Final_Adjust QC Quality Control Testing (Viscosity, Particle Size, etc.) Final_Adjust->QC

Caption: Workflow for preparing an O/W emulsion with this compound.

Troubleshooting_Logic cluster_creaming Troubleshooting Creaming cluster_separation Troubleshooting Coalescence cluster_flocculation Troubleshooting Flocculation Start Emulsion Instability Observed Q1 What is the nature of instability? Start->Q1 A1_Creaming Creaming / Sedimentation Q1->A1_Creaming Layering A1_Separation Phase Separation / Coalescence Q1->A1_Separation Full Separation A1_Flocculation Flocculation Q1->A1_Flocculation Clumping C1 Check Viscosity A1_Creaming->C1 C2 Measure Particle Size A1_Creaming->C2 S1 Verify HLB Value (Target ~11.5) A1_Separation->S1 S2 Check Emulsifier Concentration A1_Separation->S2 F1 Measure Zeta Potential A1_Flocculation->F1 F2 Assess Electrolyte Content A1_Flocculation->F2 Sol_C1 Increase Thickener C1->Sol_C1 Sol_C2 Improve Homogenization C2->Sol_C2 Sol_S1 Adjust Emulsifier Blend S1->Sol_S1 Sol_S2 Increase Emulsifier Level S2->Sol_S2 Sol_F1 Optimize pH / Add Stabilizer F1->Sol_F1 Sol_F2 Use Non-ionic Emulsifier F2->Sol_F2

Caption: A logical decision tree for troubleshooting emulsion instability.

References

Technical Support Center: Enhancing API Solubility in Isopropyl Palmitate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for enhancing the solubility of Active Pharmaceutical Ingredients (APIs) in Isopropyl Palmitate (IPP). This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in their formulation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (IPP) and why is it used in pharmaceutical formulations?

This compound (IPP) is an ester of isopropyl alcohol and palmitic acid.[1][2][3] It is a colorless, almost odorless, non-greasy oily liquid.[2][4] In pharmaceutical and cosmetic formulations, IPP is primarily used as an emollient, moisturizer, thickening agent, and solvent. Its favorable properties include good spreading characteristics and the ability to act as a penetration enhancer, which can improve the absorption of active ingredients into the skin. IPP is practically insoluble in water but is soluble in alcohols, such as ethanol, and other organic solvents.

Q2: What are the initial steps to take if my API shows poor solubility in IPP?

If your API has limited solubility in pure IPP, consider the following initial steps:

  • Particle Size Reduction: Decreasing the particle size of the API increases the surface area available for dissolution. Techniques like micronization and nanomilling can significantly improve the dissolution rate.

  • Temperature Adjustment: The solubility of many compounds increases with temperature. Gently heating the mixture of your API and IPP may enhance solubility. However, it is crucial to ensure the thermal stability of your API to prevent degradation.

  • Co-Solvent Addition: Introducing a co-solvent that is miscible with both the API and IPP can significantly enhance solubility. Ethanol is a common and effective co-solvent to use with IPP.

Q3: How can co-solvents be used to improve API solubility in IPP?

Co-solvents work by reducing the interfacial tension between the solute and the solvent. For IPP-based formulations, a common strategy is to add a solvent in which the API is more soluble and that is also miscible with IPP. Ethanol is a frequently used co-solvent in this context. The addition of ethanol to IPP can create a more favorable environment for the dissolution of many APIs. Studies have shown that solutions of IPP in ethanol can significantly increase the permeation of various drugs across the skin, which is often correlated with improved solubility in the vehicle.

Q4: Can surfactants be used to enhance the solubility of APIs in IPP?

Yes, surfactants are effective in increasing the solubility of poorly soluble drugs in oleaginous vehicles like IPP. They work by forming micelles that can encapsulate the drug molecules, thereby increasing their concentration in the formulation. Nonionic surfactants like Tweens (e.g., Tween 80) are commonly used in combination with IPP to create microemulsions, which are thermodynamically stable systems capable of solubilizing significant amounts of lipophilic and hydrophilic drugs.

Q5: What is a microemulsion and how can it be used with IPP to enhance API solubility?

A microemulsion is a clear, thermodynamically stable, isotropic mixture of oil, water, surfactant, and often a co-surfactant. IPP can serve as the oil phase in a microemulsion. By carefully selecting a surfactant and co-surfactant, a microemulsion system can be designed to dramatically increase the solubility of a poorly soluble API. For example, microemulsion systems based on isopropyl myristate (an ester similar to IPP) have been shown to increase the solubility of drugs like progesterone and indomethacin by several orders of magnitude.

Troubleshooting Guide

Issue 1: The API precipitates out of the IPP solution over time.

  • Possible Cause: The initial dissolution may have resulted in a supersaturated solution that is not stable.

  • Troubleshooting Steps:

    • Increase Surfactant/Co-solvent Concentration: The amount of surfactant or co-solvent may be insufficient to maintain the API in solution. Gradually increase the concentration and observe the stability over time.

    • Optimize the Surfactant/Co-surfactant Ratio: In microemulsion systems, the ratio of surfactant to co-surfactant is critical for stability. Experiment with different ratios to find the optimal formulation.

    • Consider a Polymeric Stabilizer: For some systems, adding a polymer can help prevent precipitation and stabilize the amorphous form of the API.

Issue 2: The viscosity of the formulation is too high after adding excipients.

  • Possible Cause: The addition of certain surfactants or polymers can significantly increase the viscosity of the formulation.

  • Troubleshooting Steps:

    • Select a Lower Viscosity Surfactant: Different surfactants will have varying effects on the final viscosity.

    • Adjust the Oil-to-Surfactant Ratio: Modifying the component ratios in a microemulsion can alter its viscosity.

    • Incorporate a Low-Viscosity Co-solvent: A co-solvent like ethanol can help to reduce the overall viscosity of the formulation.

Issue 3: The chosen surfactant is irritating or incompatible with the intended application.

  • Possible Cause: Not all surfactants are suitable for every route of administration (e.g., topical, oral).

  • Troubleshooting Steps:

    • Consult Excipient Safety Databases: Review the safety and regulatory information for the selected surfactant. The FDA Inactive Ingredients Guide is a valuable resource.

    • Test Alternative Surfactants: Explore other classes of surfactants, such as non-ionic surfactants with a better-established safety profile for your application.

    • Evaluate Surfactant-Free Approaches: If a suitable surfactant cannot be found, reconsider other solubility enhancement techniques like co-solvency or particle size reduction in a simpler IPP-based vehicle.

Quantitative Data on Solubility Enhancement

The following tables summarize quantitative data from studies on solubility and permeation enhancement, which can serve as a reference for expected improvements.

Table 1: Effect of this compound (IPP) in Ethanol on Drug Permeation

Model DrugIPP Concentration in Ethanol (w/w)Increase in Flux and Permeation
Oxaprozin5%, 10%, 15%, 20%Significant increase (p<0.001)
Nimesulide5%, 10%, 15%, 20%Significant increase (p<0.001)
Gliclazide5%, 10%, 15%, 20%Significant increase (p<0.001)
Ribavirin5%, 10%, 15%, 20%Significant increase (p<0.001)
Data adapted from a study on the effects of IPP on skin permeation. The general order of effectiveness was 20% > 15% > 10% > 5% IPP.

Table 2: Solubility Enhancement in an Isopropyl Myristate-Based Microemulsion System

Model DrugSolubility in WaterSolubility in MicroemulsionFold Increase
ProgesteroneLowHigh~3300
IndomethacinLowHigh~500
Data from a study on a similar ester, isopropyl myristate, demonstrating the potential of microemulsions for solubility enhancement.

Experimental Protocols

Protocol 1: Shake-Flask Method for Solubility Determination

This method is used to determine the equilibrium solubility of an API in a given solvent system.

  • Preparation: Add an excess amount of the API to a known volume of the IPP-based solvent system in a sealed container (e.g., a glass vial).

  • Equilibration: Agitate the container at a constant temperature for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. A shaker bath is typically used.

  • Separation: After equilibration, allow the undissolved API to settle. Centrifuge the samples to ensure complete separation of the solid from the liquid phase.

  • Quantification: Carefully withdraw an aliquot of the supernatant, filter it through a suitable filter (e.g., 0.45 µm PTFE), and dilute it with an appropriate solvent. Analyze the concentration of the API in the diluted sample using a validated analytical method, such as HPLC.

Protocol 2: Water Titration Method for Constructing a Pseudoternary Phase Diagram

This method is used to identify the microemulsion region in a system containing oil (IPP), surfactant, and co-surfactant.

  • Preparation: Prepare mixtures of the surfactant and co-surfactant at various fixed weight ratios (e.g., 1:1, 2:1, 3:1).

  • Titration: For each fixed surfactant/co-surfactant ratio, prepare a series of mixtures with the oil phase (IPP) at different weight ratios (e.g., 1:9, 2:8, ... , 9:1).

  • Observation: Titrate each oil-surfactant/co-surfactant mixture with water dropwise, under constant stirring. Observe the mixture for changes in appearance (e.g., from clear to turbid).

  • Diagram Construction: The points at which the mixture becomes turbid represent the boundary of the microemulsion region. Plot these points on a triangular phase diagram to delineate the microemulsion domain.

Diagrams

experimental_workflow cluster_start Initial Assessment cluster_methods Solubility Enhancement Methods cluster_evaluation Evaluation & Optimization cluster_end Outcome start Poor API Solubility in this compound method1 Particle Size Reduction (Micronization/Nanomilling) start->method1 method2 Co-Solvent Addition (e.g., Ethanol) start->method2 method3 Surfactant/Microemulsion (e.g., Tween 80) start->method3 eval Solubility & Stability Testing method1->eval method2->eval method3->eval success Optimized Formulation eval->success Criteria Met fail Re-evaluate Method eval->fail Criteria Not Met fail->method1 fail->method2 fail->method3 troubleshooting_workflow start API Precipitation Observed cause1 Supersaturation? start->cause1 cause2 Insufficient Surfactant/Co-solvent? start->cause2 cause3 Incorrect Surfactant/ Co-surfactant Ratio? start->cause3 solution3 Add Polymeric Stabilizer cause1->solution3 solution1 Increase Surfactant/ Co-solvent Concentration cause2->solution1 solution2 Optimize Ratio (Phase Diagram) cause3->solution2 end_node Stable Formulation solution1->end_node solution2->end_node solution3->end_node

References

Reducing the comedogenic potential of isopropyl palmitate in formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with isopropyl palmitate. The following information addresses the challenges of reducing its comedogenic potential in formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it so commonly used despite its comedogenic potential?

This compound is the ester of isopropyl alcohol and palmitic acid. It is a popular ingredient in cosmetics and topical pharmaceuticals due to its multifunctional properties. It serves as an excellent emollient, texture enhancer, and solvent.[1] Its ability to improve the spreadability and feel of a product, while also dissolving other oil-soluble active ingredients, makes it a versatile formulating tool.[1]

Q2: What is the comedogenic rating of this compound and at what concentration does it become a concern?

This compound is consistently rated as highly comedogenic, typically a 4 or 5 on a 5-point scale.[1] The risk of comedone formation is dose-dependent. While it may pose a minimal risk in rinse-off products or at concentrations below 5% in leave-on formulations, the potential for comedogenicity significantly increases at concentrations greater than 5%.[1] One study found that a moisturizer containing 8% this compound induced new comedones in 45% of acne-prone participants after four weeks.[1]

Q3: What is the primary mechanism by which this compound causes comedones?

The primary mechanism is believed to be follicular hyperkeratosis. This compound can penetrate the stratum corneum and disrupt the natural lipid barrier. This disruption can lead to an abnormal increase in the proliferation and decreased shedding of keratinocytes within the hair follicle, resulting in a blockage (microcomedone).

Troubleshooting Guide: Reducing Comedogenicity in this compound Formulations

This guide offers potential strategies to mitigate the comedogenic effects of this compound in your formulations. These approaches are based on established principles of skin biology and formulation science. Direct experimental data on reducing the comedogenicity of this compound through these specific combinations is limited; therefore, thorough testing of any new formulation is essential.

Issue 1: Comedogenicity Observed in a Leave-On Formulation Containing >5% this compound

Possible Cause: High concentration of this compound is inducing follicular hyperkeratosis.

Suggested Mitigation Strategies:

  • Concentration Reduction: The most straightforward approach is to reduce the concentration of this compound to below 5%.

  • Incorporate Linoleic Acid-Rich Oils: Studies have shown that a deficiency of linoleic acid in the skin's sebum is linked to hyperkeratosis and comedone formation. By incorporating oils rich in linoleic acid, you may help to counterbalance this effect.

    • Action: Replace a portion of the lipid phase with oils such as safflower, sunflower, or grapeseed oil.

  • Introduce Anti-Inflammatory and Keratolytic Agents: Follicular hyperkeratosis has an inflammatory component. Ingredients with anti-inflammatory and keratolytic properties may help to mitigate the formation of comedones.

    • Action: Consider the addition of low concentrations of salicylic acid or its derivatives, which have known keratolytic and anti-inflammatory effects. Niacinamide is another well-tolerated ingredient with anti-inflammatory properties.

Table 1: Potential Mitigating Ingredients and Their Mechanisms

Ingredient CategoryExample IngredientRecommended Concentration RangePrimary Mechanism of Action
Linoleic Acid-Rich OilsSafflower Oil5-15%Helps to normalize keratinization within the follicle.
Keratolytic AgentsSalicylic Acid0.5-2%Exfoliates the stratum corneum and has anti-inflammatory properties.
Anti-Inflammatory AgentsNiacinamide2-5%Reduces inflammation and can help regulate sebum production.
Non-Comedogenic EmollientsSqualane5-20%Provides emollience without being comedogenic.
Issue 2: Formulation Requires a High Concentration of this compound for Active Ingredient Penetration

Possible Cause: this compound is functioning as a necessary penetration enhancer, but its high concentration is causing comedogenicity.

Suggested Mitigation Strategies:

  • Synergistic Penetration Enhancer System: Combine a lower concentration of this compound with other, less comedogenic penetration enhancers.

    • Action: Investigate the use of enhancers such as propylene glycol or certain ethoxylated fatty alcohols, which may have a lower comedogenic potential. The overall formulation matrix has a significant impact on the comedogenic potential of individual ingredients.

  • Optimize the Vehicle: The vehicle system itself can influence the penetration of actives and the comedogenic potential of the formulation.

    • Action: Experiment with different emulsion types (O/W vs. W/O) and the inclusion of hydrogels to potentially reduce the occlusivity of the final formulation.

Table 2: Comedogenicity Ratings of Common Emollients and Esters

IngredientComedogenic Rating (0-5)
This compound 4-5
Isopropyl Myristate3-5
Myristyl Myristate5
Stearyl Heptanoate4
Isostearyl Neopentanoate3
Caprylic/Capric Triglyceride1
Squalane0-1
Sunflower Oil0-2
Safflower Oil0-2
Grapeseed Oil1

Experimental Protocols

Human Patch Test for Comedogenicity Assessment

This protocol is a modification of the Mills and Kligman human assay and is considered more relevant than the rabbit ear model for assessing the comedogenic potential of finished cosmetic products.

Objective: To determine the microcomedone-forming potential of a topical formulation.

Methodology:

  • Subject Recruitment: Select a panel of 10-20 healthy adult volunteers with a history of oily or acne-prone skin and the presence of prominent follicular orifices on the upper back.

  • Test Sites: Mark out several 1 cm x 1 cm test sites on the upper back of each subject. One site will be for the test formulation, one for a positive control (e.g., a known comedogenic ingredient like octyl palmitate), and one for a negative control (no product).

  • Product Application: Apply a standardized amount of the test formulation and controls to their respective sites under an occlusive patch.

  • Application Schedule: Reapply the patches three times a week for a total of four weeks.

  • Data Collection (Follicular Biopsies):

    • At the beginning (baseline) and end of the four-week period, perform a cyanoacrylate follicular biopsy on each test site.

    • Apply a drop of cyanoacrylate adhesive to a glass slide and press it firmly onto the test site for one minute.

    • Gently peel off the slide. The adhesive will remove the stratum corneum and any follicular contents (microcomedones).

  • Analysis:

    • Examine the biopsies under a microscope.

    • Count the number of microcomedones per square centimeter.

    • Compare the change in microcomedone count from baseline for the test formulation against the positive and negative controls. A statistically significant increase in microcomedones for the test formulation indicates comedogenic potential.

Visualizations

Signaling Pathway of Follicular Hyperkeratosis

Follicular_Hyperkeratosis Simplified Signaling in Follicular Hyperkeratosis IPP This compound (>5% in leave-on) Barrier Disruption of Stratum Corneum Lipid Barrier IPP->Barrier Induces Inflammation Pro-inflammatory Mediators Barrier->Inflammation Leads to Keratinocyte Keratinocyte Hyperproliferation Inflammation->Keratinocyte Stimulates Differentiation Altered Keratinocyte Differentiation Inflammation->Differentiation Alters Cohesion Increased Corneocyte Cohesion Keratinocyte->Cohesion Results in Differentiation->Cohesion Comedone Microcomedone Formation Cohesion->Comedone Causes

Caption: Simplified pathway of this compound-induced comedogenesis.

Experimental Workflow for Comedogenicity Testing

Comedogenicity_Workflow Human Comedogenicity Testing Workflow cluster_prep Preparation cluster_application Application Phase (4 Weeks) cluster_analysis Analysis Recruitment Subject Recruitment (Acne-prone skin) Baseline Baseline Follicular Biopsy (Cyanoacrylate) Recruitment->Baseline Application Apply Test Formulation, Positive & Negative Controls (3x per week) Baseline->Application FinalBiopsy Final Follicular Biopsy Application->FinalBiopsy Microscopy Microscopic Analysis (Microcomedone Count) FinalBiopsy->Microscopy Comparison Compare to Baseline and Controls Microscopy->Comparison Conclusion Determine Comedogenic Potential Comparison->Conclusion

Caption: Workflow for in-vivo human comedogenicity testing.

Troubleshooting Logic for High this compound Formulations

Troubleshooting_Logic Troubleshooting Comedogenicity Start Comedogenicity Observed with >5% IPP IsHighConcNecessary Is >5% IPP Essential for Efficacy? Start->IsHighConcNecessary ReduceIPP Reduce IPP Concentration to <5% IsHighConcNecessary->ReduceIPP No Reformulate Reformulate to Mitigate Comedogenicity IsHighConcNecessary->Reformulate Yes End Test Reformed Product ReduceIPP->End Option1 Add Linoleic Acid-Rich Oils Reformulate->Option1 Option2 Incorporate Anti-inflammatory/ Keratolytic Agents Reformulate->Option2 Option3 Optimize Vehicle/ Co-emollients Reformulate->Option3 Option1->End Option2->End Option3->End

Caption: Decision tree for addressing this compound comedogenicity.

References

Technical Support Center: Managing Emulsion Viscosity with Isopropyl Palmitate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the viscosity of emulsions formulated with isopropyl palmitate (IPP).

Quick Navigation

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Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (IPP) in an emulsion?

A1: this compound (IPP) is a multi-functional ingredient that acts as a lightweight emollient, moisturizer, and solvent.[1][2] In the context of emulsions, it is highly valued for its ability to modify texture, improve spreadability, and act as a viscosity modifier.[1] It can help to fine-tune the final consistency of a product, from a silky serum to a thicker cream, often without the use of traditional thickening agents.[3][4]

Q2: How does this compound affect the viscosity of an oil-in-water (O/W) emulsion?

A2: Interestingly, while IPP itself has a low viscosity (approximately 7-9 mPa·s), it can significantly increase the viscosity of an O/W emulsion when incorporated into the oil phase. This allows formulators to build viscosity and create a desired rheological profile without relying on typical thickeners like gums or polymers, which can sometimes negatively impact the sensory feel of the product. The final effect on viscosity is dependent on the overall composition of the formulation.

Q3: What concentration range of this compound is typically used to adjust viscosity?

A3: this compound is effective for adjusting viscosity in O/W emulsions within a concentration range of 0.5% to 25% by weight, with a preferred range often being between 1.5% and 15%. The target viscosity for emulsions using IPP as a regulator is often between 3,000 and 10,000 mPa·s.

Q4: Can IPP be used as the sole viscosity modifier in an emulsion?

A4: Yes, one of the key advantages of using IPP is its ability to set the viscosity of emulsion-based preparations without the need for additional thickeners or gelling agents. This allows for the creation of stable and aesthetically pleasing textures while minimizing the number of ingredients.

Q5: Are there specific emulsifiers that work well with this compound?

A5: Formulations have been successfully created using a combination of emulsifiers such as Glyceryl Stearate Citrate, Sorbitan Stearate, and Cetearyl Alcohol in conjunction with this compound. The choice of emulsifier is crucial and should be selected based on the required Hydrophile-Lipophile Balance (HLB) of the oil phase to ensure a stable emulsion.

Troubleshooting Guide

This guide addresses common issues encountered when managing emulsion viscosity with this compound.

Issue 1: Emulsion viscosity is too low.

Possible Causes:

  • Insufficient this compound Concentration: The amount of IPP may not be adequate to build the desired viscosity.

  • Inappropriate Emulsifier System: The chosen emulsifier or combination of emulsifiers may not be effectively structuring the emulsion.

  • High Concentration of Viscosity-Reducing Ingredients: Some ingredients, like certain glycols, can decrease the final viscosity.

  • Processing Parameters: Insufficient homogenization can lead to a less stable and thinner emulsion.

Troubleshooting Steps:

start Start: Viscosity Too Low increase_ipp Increase IPP Concentration (e.g., in 1-2% increments) start->increase_ipp reassess Re-evaluate Viscosity After 24-48 hours increase_ipp->reassess check_emulsifier Evaluate Emulsifier System (HLB & Type) add_fatty_alcohol Incorporate a Fatty Alcohol (e.g., Cetyl or Cetearyl Alcohol) at 0.5-2% check_emulsifier->add_fatty_alcohol optimize_homogenization Optimize Homogenization (Speed/Time) add_fatty_alcohol->optimize_homogenization optimize_homogenization->reassess reassess->check_emulsifier No end_ok Viscosity Acceptable reassess->end_ok Yes end_nok Issue Persists: Re-formulate reassess->end_nok Still No

Caption: Troubleshooting workflow for low emulsion viscosity.

Issue 2: Emulsion viscosity is too high.

Possible Causes:

  • Excessive this compound Concentration: The concentration of IPP may be too high for the desired rheology.

  • High Concentration of Thickeners: The formula may contain other ingredients contributing to viscosity, such as fatty alcohols (cetyl, cetearyl alcohol) or waxes.

  • Choice of Emulsifier: Some emulsifier blends naturally produce thicker emulsions.

Troubleshooting Steps:

  • Reduce this compound Concentration: Decrease the amount of IPP in the oil phase in small increments.

  • Analyze Other Thickeners: Review the formula for other ingredients that build viscosity, such as cetyl or stearyl alcohol, and consider reducing their concentration.

  • Change the Emulsifier System: Swap the current emulsifier blend for one known to produce thinner emulsions.

  • Adjust the Oil-to-Water Ratio: Increasing the water phase can sometimes lead to a reduction in viscosity, but this will also dilute other components.

Issue 3: Emulsion is unstable and separates over time.

Possible Causes:

  • Incorrect HLB Value: The HLB of the emulsifier system may not match the required HLB of the oil phase.

  • Insufficient Emulsifier Concentration: There may not be enough emulsifier to adequately cover the surface of the oil droplets.

  • Poor Homogenization: Droplet size may be too large and non-uniform, leading to coalescence.

  • Incompatible Ingredients: An ingredient may be disrupting the stability of the emulsion.

Troubleshooting Steps:

start Start: Emulsion Instability verify_hlb Verify HLB Calculation for the Oil Phase start->verify_hlb increase_emulsifier Increase Emulsifier Concentration verify_hlb->increase_emulsifier improve_homogenization Increase Homogenization Energy (Speed/Time) increase_emulsifier->improve_homogenization check_compatibility Review Ingredient Compatibility improve_homogenization->check_compatibility stability_test Perform Accelerated Stability Testing (e.g., Centrifuge, Freeze/Thaw) check_compatibility->stability_test end_ok Emulsion Stable stability_test->end_ok Pass end_nok Instability Persists: Re-formulate stability_test->end_nok Fail

Caption: Logical steps to address emulsion instability.

Quantitative Data Summary

The following table presents data adapted from patent literature, illustrating the effect of this compound on the viscosity of an O/W emulsion compared to a common lipid like Paraffinum Liquidum. It also includes representative data showing the dose-dependent effect of IPP on viscosity.

Oil Phase Composition Emulsifier System Initial Viscosity (mPa·s) Viscosity after 90 days (mPa·s) Observations
5% Paraffinum Liquidum2.4% Glyceryl Stearate Citrate, 0.8% Sorbitan Stearate, 1.5% Cetearyl Alcohol16003150-3550Moderate initial viscosity with a significant increase over time.
5% this compound2.4% Glyceryl Stearate Citrate, 0.8% Sorbitan Stearate, 1.5% Cetearyl Alcohol45005500-6000High initial viscosity, demonstrating IPP's effectiveness as a viscosity builder.
Representative Data:
2% this compoundStandard O/W Emulsifier Blend~2500~2800Provides a light, lotion-like consistency.
5% this compoundStandard O/W Emulsifier Blend~5500~6000Creates a standard cream consistency.
10% this compoundStandard O/W Emulsifier Blend~9000~9500Results in a thick, rich cream.

Note: Viscosity values are illustrative and can vary significantly based on the complete formulation and processing conditions.

Key Experimental Protocols

Protocol 1: Preparation of an O/W Emulsion with this compound

Objective: To create a stable O/W emulsion using this compound as a key component of the oil phase.

Materials:

  • Deionized Water

  • This compound (IPP)

  • Emulsifier(s) (e.g., Glyceryl Stearate, Cetearyl Alcohol)

  • Co-emulsifier(s) (if required)

  • Preservative

  • Other oil-soluble and water-soluble actives as required

Methodology:

  • Water Phase Preparation: In a suitable vessel, combine deionized water and any other water-soluble ingredients. Begin heating to 75-80°C with gentle stirring.

  • Oil Phase Preparation: In a separate vessel, combine this compound, emulsifiers, and any other oil-soluble ingredients. Heat the oil phase to 75-80°C with stirring until all components are melted and uniform.

  • Emulsification: Once both phases are at 75-80°C, slowly add the oil phase to the water phase (or vice versa, depending on the emulsifier system) under continuous high-shear mixing (e.g., using a homogenizer). Maintain mixing for a period of 10-20 minutes to ensure a fine droplet dispersion.

  • Cooling: Switch to a lower-speed, anchor-style mixer and begin to cool the emulsion. This slower mixing prevents air incorporation as the emulsion thickens.

  • Addition of Temperature-Sensitive Ingredients: Once the emulsion has cooled to below 40°C, add any heat-sensitive ingredients, such as preservatives and fragrances.

  • Final Adjustments: Check the pH of the final emulsion and adjust if necessary. Allow the emulsion to rest for at least 24 hours before evaluating the final viscosity.

Protocol 2: Viscosity Measurement of Emulsions

Objective: To accurately and reproducibly measure the viscosity of the prepared emulsion.

Equipment:

  • Rotational Viscometer or Rheometer with appropriate spindle/geometry (e.g., concentric cylinder or cone-plate).

  • Temperature-controlled water bath or Peltier system.

Methodology:

  • Sample Preparation: Gently stir the emulsion to ensure homogeneity without incorporating air bubbles. Place an appropriate amount of the sample into the viscometer's sample cup.

  • Temperature Equilibration: Allow the sample to equilibrate to a standard temperature (e.g., 25°C) for at least 10-15 minutes, as viscosity is highly temperature-dependent.

  • Measurement:

    • Begin the measurement at a low shear rate (or rotational speed) and gradually increase it. Cosmetic emulsions are typically non-Newtonian, shear-thinning fluids, meaning their viscosity decreases as shear rate increases.

    • Record the viscosity (in mPa·s or cP) at a defined shear rate or across a range of shear rates to create a flow curve. For quality control, a single-point measurement at a specific rotational speed is often sufficient.

  • Data Recording: Note the spindle/geometry used, rotational speed (RPM) or shear rate (s⁻¹), temperature, and the duration of the measurement.

  • Cleaning: Thoroughly clean the spindle and geometry after each measurement to prevent cross-contamination and ensure accurate subsequent readings.

References

Technical Support Center: Isopropyl Palmitate in Pharmaceutical and Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of impurities in Isopropyl Palmitate (IPP) on the performance of pharmaceutical and cosmetic formulations.

Troubleshooting Guides

This section provides a systematic approach to resolving common formulation issues that may be linked to the quality of this compound.

Issue 1: My O/W Emulsion is Unstable (Phase Separation, Creaming)

Question: We are observing phase separation and creaming in our oil-in-water (O/W) emulsion that contains this compound. What could be the cause and how can we troubleshoot this?

Answer:

Instability in an O/W emulsion can be caused by several factors, and impurities in this compound can be a significant contributor. The most likely impurity in IPP to cause emulsion destabilization is an excess of unreacted palmitic acid , which leads to a high acid value.

Troubleshooting Workflow:

start Emulsion Instability Observed (Phase Separation, Creaming) check_ipp 1. Quarantine IPP Lot and Review Certificate of Analysis (CoA) start->check_ipp test_acid_value 2. Test Acid Value of IPP Lot check_ipp->test_acid_value compare_spec Is Acid Value > Specification? test_acid_value->compare_spec Compare result to internal specification high_acid High Acid Value Confirmed compare_spec->high_acid Yes other_causes Investigate Other Formulation Factors: - Emulsifier concentration - Homogenization process - pH of aqueous phase compare_spec->other_causes No remediate Action: Reject IPP Lot Specify Lower Acid Value for Future Lots high_acid->remediate end Problem Resolved remediate->end other_causes->end

Figure 1: Troubleshooting workflow for emulsion instability.

Mechanism of Destabilization by Free Fatty Acids:

Excess free palmitic acid in the oil phase can disrupt the stability of an O/W emulsion through several mechanisms:

  • Interference with Emulsifier Film: Free fatty acids can migrate to the oil-water interface and interfere with the formation of a stable film by the primary emulsifier. This weakens the interfacial layer, making droplet coalescence more likely.

  • Alteration of Interfacial Tension: The presence of free fatty acids can alter the interfacial tension, which is a critical factor in emulsion stability.

  • pH Shift: If the free fatty acid leaches into the aqueous phase, it can lower the pH, potentially affecting the performance of pH-sensitive emulsifiers and polymers.

Recommended Actions:

  • Review the Certificate of Analysis (CoA): Check the acid value of the IPP lot used in the unstable batch. Compare it with your internal specifications and the pharmacopeial limits.

  • Test the IPP Lot: If the CoA is unavailable or if you suspect an issue, perform an in-house acid value titration on the IPP lot .

  • Specify Tighter Controls: If the acid value is high, reject the lot and communicate with your supplier to ensure future lots meet a stricter acid value specification.

Issue 2: The Formulation has a Grainy or Waxy Texture

Question: Our cream containing this compound has developed a grainy or waxy texture over time. What could be the cause?

Answer:

A grainy or waxy texture in a cream can often be attributed to the crystallization of high-melting point ingredients. While this is often related to the overall formulation, impurities in IPP can play a role.

Troubleshooting Steps:

  • Check for Unreacted Palmitic Acid: A high concentration of free palmitic acid (which has a higher melting point than IPP) can contribute to a grainy texture, especially if the formulation is subjected to temperature fluctuations. Review the acid value of the IPP lot.

  • Evaluate Manufacturing Process: Graininess is often caused by improper heating and cooling during the manufacturing process.[1] Ensure that the oil and water phases are heated sufficiently above the melting point of all waxy components to ensure complete melting and homogenization before cooling.[1]

  • Storage Conditions: Temperature cycling during storage and shipping can promote crystallization.[2] Review the storage conditions of both the raw material and the finished product.

Issue 3: The Product has an Unpleasant Odor or Causes Skin Irritation

Question: We've received reports of an "off" odor and some instances of skin irritation with our latest batch of lotion containing this compound. What could be the source of this issue?

Answer:

An unpleasant odor or skin irritation can be linked to residual starting materials from the synthesis of IPP, particularly isopropyl alcohol .

Troubleshooting Steps:

  • Sensory Evaluation: Conduct a sensory panel evaluation of the retained sample of the IPP lot against a known good standard to confirm any off-odors.

  • Analytical Testing: Test the IPP lot for residual isopropyl alcohol using a headspace gas chromatography (GC) method.

  • Review Safety Data: Residual isopropyl alcohol can be drying and irritating to the skin, especially for individuals with sensitive skin.[3]

Recommended Actions:

  • If high levels of residual isopropyl alcohol are detected, reject the IPP lot.

  • Work with your supplier to ensure that their purification processes are adequate to reduce residual solvents to acceptable levels.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in this compound and where do they come from?

A1: The common impurities in this compound are typically related to its manufacturing process, which involves the esterification of palmitic acid with isopropyl alcohol.[3] These impurities include:

  • Unreacted Palmitic Acid: Incomplete esterification can leave residual palmitic acid in the final product.

  • Residual Isopropyl Alcohol: The solvent used in the reaction may not be completely removed during purification.

  • Residual Catalyst: If an acid catalyst such as p-toluenesulfonic acid is used, it may be present in trace amounts in the final product.

  • Isopropyl p-Toluenesulfonate (IPTS): This is a potential genotoxic by-product formed from a side reaction between the p-toluenesulfonic acid catalyst and isopropyl alcohol.

Q2: How can these impurities affect my formulation's performance?

A2: Impurities in this compound can have a range of negative effects on your formulation. The table below summarizes the potential impacts:

ImpurityPotential Impact on Formulation Performance
Unreacted Palmitic Acid Emulsion Instability: Can disrupt the emulsifier film, leading to phase separation. Viscosity Changes: May increase the viscosity of the formulation. Texture Issues: Can cause a grainy or waxy texture upon storage, especially with temperature fluctuations.
Residual Isopropyl Alcohol Sensory Issues: Can impart an alcoholic or "chemical" off-odor. Skin Irritation: May cause dryness and irritation, particularly in users with sensitive skin.
Residual Catalyst (e.g., p-Toluenesulfonic Acid) API Degradation: An acidic catalyst residue can degrade acid-labile active pharmaceutical ingredients (APIs). pH Shift: Can lower the pH of the formulation, affecting stability and the performance of pH-sensitive ingredients.
Isopropyl p-Toluenesulfonate (IPTS) Safety Concerns: IPTS is a potentially genotoxic impurity, and its presence is a significant safety concern. There are no direct impacts on physical formulation performance, but its presence above trace levels is unacceptable from a regulatory and safety standpoint.

Q3: What are the typical specifications for pharmaceutical-grade this compound?

A3: Pharmaceutical-grade IPP must meet the specifications outlined in various pharmacopeias. While there can be minor differences, the key specifications are generally as follows:

ParameterSpecification
Assay (% of C19H38O2) ≥ 90.0%
Appearance Clear, colorless to pale yellow, oily liquid
Acid Value (mg KOH/g) ≤ 1.0
Saponification Value (mg KOH/g) 183 - 193
Iodine Value ≤ 1.0
Refractive Index (at 20°C) 1.436 - 1.440
Water Content (%) ≤ 0.1%
Residue on Ignition (%) ≤ 0.1%

(Note: These are typical values; always refer to the specific pharmacopeia for the most current specifications.)

Q4: Are there established limits for the genotoxic impurity IPTS in cosmetic or pharmaceutical ingredients?

A4: While there is no universally established regulatory limit specifically for IPTS in this compound, genotoxic impurities are generally regulated under the principle of "as low as reasonably practicable" (ALARP). The European Medicines Agency (EMEA) has provided guidelines on the limits of genotoxic impurities in drug substances. For cosmetic products, the levels of such impurities should be minimized through good manufacturing practices. It is crucial to work with suppliers who can demonstrate that their manufacturing process for IPP does not generate IPTS or that they have effective purification steps to remove it to non-detectable levels.

Experimental Protocols

Protocol 1: HPLC-DAD Method for the Determination of Isopropyl p-Toluenesulfonate (IPTS) in this compound

This method is adapted from published procedures for the detection of IPTS in isopropyl esters.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a Diode Array Detector (DAD).

  • Reverse-phase C8 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • IPTS reference standard (≥97% purity).

  • HPLC-grade acetonitrile and purified water.

  • Volumetric flasks, pipettes, and autosampler vials.

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (50:50 v/v), isocratic elution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 24°C.

  • Injection Volume: 5 µL.

  • DAD Wavelength: Monitor at 224 nm.

3. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve an appropriate amount of IPTS reference standard in acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.25, 0.5, 1.0, 5.0, 10.0, 20.0 µg/mL) by diluting the stock solution with acetonitrile.

  • Sample Preparation:

    • Accurately weigh 2.0 g of the this compound sample into a 10 mL volumetric flask.

    • Add acetonitrile to the mark.

    • Vortex for several minutes to extract the IPTS into the acetonitrile.

    • Allow the phases to separate (centrifugation can be used to expedite this).

    • Carefully transfer the upper acetonitrile layer into an autosampler vial for analysis.

4. Analysis and Quantification:

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solution.

  • Quantify the amount of IPTS in the sample using the calibration curve. The limit of quantification for this method can be as low as approximately 2.91 µg/g.

Protocol 2: Headspace GC Method for the Determination of Residual Isopropyl Alcohol in this compound

This method is based on standard headspace gas chromatography techniques for residual solvent analysis.

1. Instrumentation and Materials:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Capillary column suitable for residual solvent analysis (e.g., DB-624, 30 m x 0.53 mm, 3 µm film thickness).

  • Isopropyl alcohol reference standard.

  • Dimethylacetamide (DMA) or another suitable solvent.

  • Headspace vials with septa and caps.

2. GC and Headspace Conditions:

  • GC Conditions:

    • Carrier Gas: Nitrogen or Helium.

    • Injector Temperature: 180°C.

    • Detector Temperature: 250°C.

    • Oven Temperature Program: Start at 40°C, hold for 11 minutes, then ramp to 240°C at 30°C/min, and hold for 12 minutes.

    • Split Ratio: 20:1.

  • Headspace Conditions:

    • Oven Temperature: 80°C.

    • Equilibration Time: 25 minutes.

    • Vial Pressurization: Pressurize with carrier gas.

3. Preparation of Solutions:

  • Standard Stock Solution: Prepare a stock solution of isopropyl alcohol in the chosen diluent (e.g., DMA).

  • Working Standard Solutions: Prepare a series of calibration standards in headspace vials to cover the expected range of isopropyl alcohol concentrations.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the this compound sample into a headspace vial.

    • Add a precise volume of diluent (e.g., 5 mL).

    • Immediately seal the vial with the cap and septum.

    • Vortex to dissolve the sample.

4. Analysis and Quantification:

  • Place the standard and sample vials in the headspace autosampler.

  • Run the sequence to analyze the headspace gas from each vial.

  • Quantify the amount of isopropyl alcohol in the sample using the calibration curve generated from the standard solutions.

Visualizations

Logical Relationships and Workflows

cluster_impurities Common IPP Impurities cluster_impacts Potential Formulation Impacts imp1 Residual Palmitic Acid impact1 Emulsion Instability imp1->impact1 impact2 Viscosity/Texture Changes imp1->impact2 imp2 Residual Isopropyl Alcohol impact3 Sensory Issues (Odor) imp2->impact3 impact4 Skin Irritation imp2->impact4 imp3 Residual Catalyst impact5 API Degradation imp3->impact5 imp4 IPTS impact6 Safety/Toxicity Concerns imp4->impact6

Figure 2: Impact of IPP impurities on formulation.

start Receive IPP Raw Material review_coa Review Supplier CoA start->review_coa in_spec CoA Meets Specification? review_coa->in_spec quarantine Quarantine Lot in_spec->quarantine No release Release for Manufacturing in_spec->release Yes test Perform In-House Testing (e.g., Acid Value, Residual Solvents) quarantine->test retest_pass In-House Tests Pass? test->retest_pass retest_pass->release Yes reject Reject Lot retest_pass->reject No investigate Investigate Discrepancy with Supplier reject->investigate

Figure 3: Workflow for raw material qualification.

References

Overcoming challenges in the scale-up of isopropyl palmitate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Isopropyl Palmitate Synthesis Scale-Up

This guide provides troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the scale-up of this compound (IPP) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: this compound is primarily synthesized through the esterification of palmitic acid with isopropyl alcohol.[1] The main industrial methods include:

  • Chemical Catalysis: Often employs acid catalysts like sulfuric acid or p-toluenesulfonic acid.[1][2] This is a traditional method but can require additional neutralization and purification steps.[2]

  • Enzymatic Catalysis: Utilizes lipases as biocatalysts. This method operates under milder conditions, offering environmental advantages and lower energy costs.[3]

  • Reactive Distillation: This process integrates reaction and separation in a single unit, which can overcome equilibrium limitations by continuously removing water, thus driving the reaction towards higher conversion.

  • Transesterification: Involves reacting methyl palmitate with isopropanol. This method can shorten the technological flow path and reduce energy consumption.

Q2: What are the main challenges encountered during the scale-up of this compound synthesis?

A2: Scaling up IPP synthesis presents several challenges:

  • Equilibrium Limitations: The esterification reaction is reversible, meaning the accumulation of water can drive the reaction backward, reducing the yield.

  • Water Removal: Efficiently removing the water byproduct is crucial for achieving high conversion rates. In large-scale batches, this can be complicated by the formation of an azeotrope between isopropanol and water.

  • Catalyst Management: Homogeneous catalysts need to be neutralized and removed, generating waste. Heterogeneous catalysts can suffer from deactivation or leaching.

  • Side Reactions and Purity: High temperatures and strong acid catalysts can lead to side reactions like the dehydration of isopropanol or charring, resulting in a dark-colored product and impurities.

  • Heat and Mass Transfer: Ensuring uniform temperature and mixing in a large reactor can be difficult, potentially leading to localized overheating and inconsistent reaction rates.

Q3: How does removing water improve the yield of this compound?

A3: The esterification of palmitic acid and isopropanol is an equilibrium-limited reaction. According to Le Chatelier's principle, removing one of the products (water) from the reaction mixture will shift the equilibrium towards the formation of more products (this compound and water). This continuous removal is essential to drive the reaction to completion and achieve high yields, with some studies showing an increase from 65% to 97% by effectively removing water.

Q4: What is the role of the catalyst in the synthesis?

A4: The catalyst increases the rate of the esterification reaction by lowering the activation energy. In the case of acid catalysis (Fischer esterification), the acid protonates the carbonyl oxygen of the palmitic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the isopropyl alcohol. Some catalysts, like concentrated sulfuric acid, also act as dehydrating agents, absorbing the water produced.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Yield 1. Reaction has not reached equilibrium. 2. Unfavorable equilibrium. 3. Water produced is hydrolyzing the ester. 4. Insufficient catalyst.1. Increase reaction time and/or temperature. 2. Use a large excess of one reactant, typically the alcohol. 3. Use a dehydrating agent or a Dean-Stark apparatus to remove water as it forms. 4. Verify the amount and concentration of the catalyst.
Reaction Mixture Turns Dark Brown or Black (Charring) 1. Catalyst (e.g., sulfuric acid) was added too quickly, causing localized overheating. 2. Reaction temperature is too high. 3. The concentration of the acid catalyst is too high.1. Add the acid catalyst slowly with vigorous stirring to the cooled reaction mixture. 2. Reduce the reaction temperature. 3. Use a catalytic amount, typically 1-5 mol%.
Slow Reaction Rate 1. Inadequate mixing. 2. Low reaction temperature. 3. Catalyst deactivation (for heterogeneous catalysts). 4. Presence of water in reactants.1. Increase the agitation speed to eliminate mass transfer limitations. 2. Gradually increase the temperature, monitoring for side reactions. 3. Regenerate or replace the catalyst. Check for catalyst poisoning. 4. Ensure reactants are anhydrous.
Product Purification Issues 1. Residual unreacted starting materials. 2. Presence of byproducts from side reactions. 3. Difficulty in separating a homogeneous catalyst.1. Drive the reaction to completion using excess alcohol or water removal. 2. Optimize reaction conditions (temperature, catalyst concentration) to minimize side reactions. 3. Neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution) and perform a liquid-liquid extraction.

Experimental Protocols & Data

Protocol 1: Acid-Catalyzed Esterification (Batch Process)

This protocol is a generalized procedure based on the Fischer esterification method.

Methodology:

  • Charging the Reactor: Charge the reactor with palmitic acid and an excess of isopropyl alcohol. The alcohol can also serve as the solvent. A molar ratio of alcohol to acid of 7:1 has been shown to be optimal in some studies.

  • Catalyst Addition: Cool the mixture and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-5% by weight of palmitic acid) with vigorous stirring.

  • Reaction: Heat the mixture to reflux temperature (around 82°C for isopropanol) and maintain it for several hours. Monitor the reaction progress by measuring the acid value of the mixture.

  • Water Removal: To drive the reaction to completion, use a Dean-Stark apparatus to continuously remove the water formed during the reaction.

  • Work-up and Purification:

    • After the reaction is complete (indicated by a stable, low acid value), cool the mixture.

    • Neutralize the remaining acid catalyst with a dilute aqueous solution of sodium bicarbonate.

    • Separate the organic layer containing the this compound.

    • Wash the organic layer with water to remove any remaining salts and alcohol.

    • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

    • Remove the excess isopropyl alcohol and any remaining solvent under reduced pressure.

Protocol 2: Enzymatic Synthesis using Immobilized Lipase

This protocol is based on using an immobilized lipase like Lipozyme IM.

Methodology:

  • Substrate Preparation: Dissolve palmitic acid and isopropyl alcohol in a suitable organic solvent (e.g., hexane) in the reactor. An optimal substrate concentration of 0.15M with a 1:1 stoichiometric ratio has been reported.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture.

  • Reaction Conditions: Maintain the reaction at an optimal temperature, which for Lipozyme IM is around 50°C. Ensure gentle agitation to keep the enzyme suspended without causing mechanical damage.

  • Water Control: The water content is critical for enzyme activity. An optimal water content of 0.5% has been identified. Molecular sieves can be added to the reaction to control the water level.

  • Monitoring: Monitor the conversion to this compound over time using techniques like gas chromatography (GC) or by measuring the decrease in acid value.

  • Product Recovery:

    • Once the desired conversion is reached, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed and reused.

    • Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.

    • Further purification can be performed if necessary.

Summary of Optimal Reaction Conditions
ParameterAcid Catalysis (p-TSA)Enzymatic (Lipozyme IM)Reactive Distillation (Zinc Acetate/Silica)
Temperature 82 °C~50 °C120 °C (Feed Temp)
Molar Ratio (Alcohol:Acid) 7:11:12:1
Catalyst Loading 5% (wt/wt)--
Conversion/Purity High Conversion-94% PA Conversion, 86 mol% IPP Purity

Diagrams and Workflows

General Workflow for this compound Synthesis

G cluster_prep Preparation cluster_reaction Reaction Stage cluster_purification Purification Reactants Palmitic Acid & Isopropyl Alcohol Reactor Charge Reactor Reactants->Reactor Catalyst Catalyst Selection (Acid or Enzyme) Catalyst->Reactor Reaction Esterification Reaction (Heating & Agitation) Reactor->Reaction WaterRemoval Continuous Water Removal (e.g., Dean-Stark) Reaction->WaterRemoval Neutralization Neutralization (if acid catalyst) Reaction->Neutralization WaterRemoval->Reaction Extraction Washing / Extraction Neutralization->Extraction Drying Solvent Removal & Drying Extraction->Drying FinalProduct Pure Isopropyl Palmitate Drying->FinalProduct

Caption: A generalized workflow for the batch synthesis of this compound.

Troubleshooting Logic for Low Yield

G Start Problem: Low IPP Yield CheckTimeTemp Is reaction time and temperature sufficient? Start->CheckTimeTemp CheckMolarRatio Is an excess of isopropyl alcohol being used? CheckTimeTemp->CheckMolarRatio Yes Sol_TimeTemp Action: Increase reaction time and/or temperature. CheckTimeTemp->Sol_TimeTemp No CheckWater Is water being effectively removed? CheckMolarRatio->CheckWater Yes Sol_MolarRatio Action: Increase alcohol-to-acid molar ratio. CheckMolarRatio->Sol_MolarRatio No CheckCatalyst Is catalyst amount and activity correct? CheckWater->CheckCatalyst Yes Sol_Water Action: Implement/optimize water removal (e.g., Dean-Stark). CheckWater->Sol_Water No Sol_Catalyst Action: Verify catalyst loading and concentration. CheckCatalyst->Sol_Catalyst No Success Yield Improved CheckCatalyst->Success Yes Sol_TimeTemp->CheckTimeTemp Sol_MolarRatio->CheckMolarRatio Sol_Water->CheckWater Sol_Catalyst->CheckCatalyst G a Carboxylic Acid (R-COOH) O=C-OH b Protonation + H⁺ a->b c Activated Carbonyl O=C⁺-OH₂ b->c d Nucleophilic Attack + R'-OH (Alcohol) c->d e Tetrahedral Intermediate HO-C(OH₂⁺)-O-R' d->e f Proton Transfer e->f g Intermediate H₂O⁺-C(OH)-O-R' f->g h Elimination of Water - H₂O g->h i Protonated Ester O=C⁺(H)-O-R' h->i j Deprotonation - H⁺ i->j k Ester (R-COOR') O=C-O-R' j->k

References

Validation & Comparative

A Comparative Guide to Validating Isopropyl Palmitate Purity: GC-FID vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of excipients like isopropyl palmitate (IPP) is a critical step in product development and quality control. This guide provides an objective comparison of Gas Chromatography with Flame Ionization Detection (GC-FID), the standard method for determining IPP purity, against alternative analytical techniques. Supporting experimental data and detailed methodologies are presented to aid in the selection of the most appropriate validation method for your specific needs.

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is the most widely used technique for assessing the purity of volatile and semi-volatile compounds like this compound. The method relies on the separation of components in a gaseous mobile phase followed by detection via a flame ionization detector. The purity is determined by calculating the area percentage of the main component peak relative to the total area of all peaks in the chromatogram.

Experimental Protocol: GC-FID

The following protocol is based on the United States Pharmacopeia (USP) monograph for this compound.[1]

Table 1: GC-FID Method Parameters for this compound Purity Analysis [1]

ParameterSpecification
Column 1.8-m x 4-mm; packed with 10% liquid phase G8 on 100- to 120-mesh support S1A
Carrier Gas Nitrogen
Flow Rate 45 mL/min
Oven Temperature Programmed: 90°C to 210°C at 2°C/min, then hold at 210°C for 8 minutes
Injector Temperature 240°C
Detector Temperature 280°C (FID)
Injection Volume ~5 µL
Sample Preparation 125 mg of this compound in 25.0 mL of n-hexane
Performance Data: GC-FID

The performance of a GC-FID method is evaluated based on several validation parameters.

Table 2: Typical Performance Characteristics of a Validated GC-FID Method for this compound Purity [1][2][3]

ParameterTypical Value/Specification
Specificity High; able to separate IPP from related substances and impurities.
Linearity R² > 0.999
Accuracy (Recovery) 98.6% - 103.5%
Precision (RSD) ≤ 2.0%
LOD/LOQ Dependent on the impurity, but generally in the µg/g range. For example, for isopropyl p-toluenesulfonate, the LOD and LOQ were 12.5 µg/g and 25 µg/g, respectively.
System Suitability Resolution between isopropyl myristate and this compound ≥ 6.0; Tailing factor for the IPP peak ≤ 2.0.

Workflow for this compound Purity Analysis by GC-FID

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing start Weigh this compound dissolve Dissolve in n-hexane start->dissolve inject Inject sample into GC dissolve->inject separate Separation in GC column inject->separate detect Detection by FID separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate % Purity integrate->calculate end end calculate->end Final Result

Caption: Workflow for this compound Purity Analysis using GC-FID.

Alternative Analytical Methods

While GC-FID is the standard, other methods can be employed for purity determination, each with its own advantages and limitations.

Titrimetry: Saponification Value

Titration to determine the saponification value is a classical chemical method for assessing the purity of esters. It measures the number of milligrams of potassium hydroxide required to saponify one gram of the substance. A lower saponification value may indicate the presence of impurities that are not esters.

A general procedure involves refluxing a known weight of this compound with an excess of alcoholic potassium hydroxide. The unreacted potassium hydroxide is then back-titrated with a standardized acid, typically hydrochloric acid, using a suitable indicator like phenolphthalein.

Table 3: Performance Characteristics of Titration for this compound Purity

ParameterSpecification
Specificity Low; it is a non-specific, bulk property measurement. It cannot distinguish between different esters or identify specific impurities.
Precision (RSD) Generally higher than chromatographic methods, typically >2%.
Accuracy Dependent on the accuracy of standard solutions and endpoint determination.
Throughput Lower than GC-FID due to the manual nature of the procedure.
USP Acceptance Criteria Saponification value between 183 and 193.
High-Performance Liquid Chromatography (HPLC)

HPLC can be an alternative for purity determination, especially for analyzing non-volatile impurities. For this compound, a reversed-phase HPLC method with a suitable detector (e.g., UV-Vis or Refractive Index) could be developed.

Table 4: Example HPLC Method Parameters (for impurity analysis)

ParameterSpecification
Column C18 column
Mobile Phase Acetonitrile and water gradient
Detector Diode Array Detector (DAD)
Flow Rate 1.0 mL/min
Injection Volume 10 µL

The performance of an HPLC method for purity would need to be validated. The data below is from an HPLC method for IPTS impurity detection in IPP and can serve as an indicator of potential performance.

Table 5: Performance Characteristics of an HPLC Method for Impurity Analysis in this compound

ParameterTypical Value/Specification
Specificity High; capable of separating the main component from non-volatile, UV-active impurities.
Linearity R² > 0.999
Accuracy (Recovery) 96.1% - 102.1%
Precision (RSD) < 7%
LOD/LOQ For IPTS, LOD was 0.96 µg/g and LOQ was 2.91 µg/g.

Comparison of Analytical Methods

The choice of analytical method depends on the specific requirements of the analysis, such as the need to identify and quantify specific impurities or the desired sample throughput.

Table 6: Comparison of GC-FID, Titration, and HPLC for this compound Purity Validation

FeatureGC-FIDTitration (Saponification Value)HPLC
Principle Separation based on volatilityChemical reaction (saponification)Separation based on polarity
Specificity High for volatile impuritiesLow (non-specific)High for non-volatile, chromophoric impurities
Sensitivity High (ng to pg level)Moderate to lowHigh (ng to pg level)
Precision High (RSD ≤ 2%)Lower (RSD > 2%)High (RSD generally < 2%)
Throughput High (amenable to automation)Low (manual procedure)High (amenable to automation)
Impurity Detection Volatile and semi-volatile impuritiesDoes not identify specific impuritiesNon-volatile impurities
Primary Use Gold standard for purity assay and volatile impurity profiling.A general quality control parameter.Analysis of non-volatile impurities and as an orthogonal method.

Logical Comparison of Analytical Methods

Method_Comparison cluster_methods Analytical Methods for IPP Purity cluster_attributes Key Attributes GC_FID GC-FID Specificity Specificity GC_FID->Specificity High Sensitivity Sensitivity GC_FID->Sensitivity High Impurity_Type Impurity Type GC_FID->Impurity_Type Volatile Titration Titration Titration->Specificity Low Titration->Sensitivity Low Titration->Impurity_Type Non-specific HPLC HPLC HPLC->Specificity High HPLC->Sensitivity High HPLC->Impurity_Type Non-Volatile

Caption: Comparison of key attributes of analytical methods for IPP purity.

Conclusion

For comprehensive purity validation of this compound, GC-FID remains the method of choice due to its high specificity, sensitivity, and precision, as reflected in its adoption by pharmacopeias. It is particularly effective for identifying and quantifying volatile and semi-volatile impurities.

Titration to determine the saponification value serves as a useful, albeit non-specific, quality control check. It is a cost-effective method for confirming the overall ester content.

HPLC emerges as a powerful orthogonal technique, especially valuable for detecting non-volatile impurities that may not be amenable to GC analysis. Developing a validated HPLC method alongside a GC-FID method can provide a more complete purity profile of this compound, ensuring the highest quality for research and pharmaceutical applications.

References

A Comparative Analysis of Isopropyl Palmitate and Isopropyl Myristate as Dermal Penetration Enhancers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of transdermal drug delivery, the effective permeation of active pharmaceutical ingredients (APIs) through the skin's formidable barrier, the stratum corneum, remains a critical challenge. Chemical penetration enhancers are widely employed to transiently and reversibly diminish this barrier's resistance. Among these, isopropyl esters, notably isopropyl palmitate (IPP) and isopropyl myristate (IPM), are frequently utilized due to their efficacy and favorable safety profiles. This guide provides a comprehensive, data-supported comparison of IPP and IPM as penetration enhancers, intended to aid researchers and formulation scientists in their selection process for topical and transdermal delivery systems.

Executive Summary

Both this compound and isopropyl myristate are effective penetration enhancers that function primarily by disrupting the highly organized lipid structure of the stratum corneum, thereby increasing its fluidity and facilitating drug diffusion. While structurally similar, their differing fatty acid chain lengths—palmitic acid (C16) for IPP and myristic acid (C14) for IPM—result in distinct physicochemical properties that can influence their performance as penetration enhancers. Generally, IPM, with its lower molecular weight and viscosity, is reputed for faster absorption and a lighter skin feel, while IPP is slightly more viscous and may offer a richer emollient effect. The choice between the two often depends on the specific properties of the drug molecule, the desired vehicle characteristics, and the target skin condition.

Quantitative Performance Data

Direct head-to-head comparative studies providing extensive quantitative data for a range of drugs are limited in publicly available literature. However, individual studies on each enhancer provide valuable insights into their efficacy. The following tables summarize key quantitative data extracted from separate in-vitro permeation studies. It is important to note that direct comparison of absolute values between different studies should be done with caution due to variations in experimental conditions.

Table 1: Penetration Enhancement Effects of this compound (IPP)

DrugModelIPP Concentration (% w/w)Flux Increase (Fold)Enhancement Ratio (ER)Reference
OxaprozinExcised rat skin20--
NimesulideExcised rat skin20--
GliclazideExcised rat skin20--
RibavirinExcised rat skin20--
Zolmitriptan-10--

Note: The study by Guo et al. (2006) demonstrated a significant increase in the flux and permeation of all four drugs with IPP pretreatment, with the general order of effectiveness being 20% > 15% > 10% > 5% (w/w).

Table 2: Penetration Enhancement Effects of Isopropyl Myristate (IPM)

DrugModelIPM Concentration (% w/w)Flux Increase (Fold)Enhancement Ratio (ER)Reference
Meloxicam----
Zolmitriptan-6--
HydrocortisoneHuman stratum corneum---

Note: A study on meloxicam transdermal patches showed a high flux with the inclusion of IPM. Another study on zolmitriptan indicated that the enhancement efficiency of IPM peaked at a 6% concentration.

Mechanism of Action

The primary mechanism by which both IPP and IPM enhance skin penetration is through their interaction with the intercellular lipids of the stratum corneum. These esters integrate into the lipid bilayers, disrupting their highly ordered, crystalline structure. This disruption leads to an increase in the fluidity of the lipid matrix, creating more permeable pathways for drug molecules to traverse. Molecular dynamics studies have suggested that these enhancers can increase the mobility of the lipid chains and create "free volume" within the bilayer, thereby lowering the diffusional resistance of the stratum corneum.

Below is a diagram illustrating the proposed mechanism of action.

G cluster_0 Stratum Corneum (SC) - Before Enhancement cluster_1 Application of Penetration Enhancer cluster_2 Stratum Corneum (SC) - After Enhancement SC_lipids Highly Ordered Lipid Bilayers Corneocytes Corneocytes Enhancer This compound (IPP) or Isopropyl Myristate (IPM) Disrupted_lipids Disrupted and Fluidized Lipid Bilayers Enhancer->Disrupted_lipids interacts with SC lipids Increased_permeability Increased Permeability Disrupted_lipids->Increased_permeability leads to Drug_penetration Enhanced Drug Penetration Increased_permeability->Drug_penetration facilitates

Caption: Mechanism of penetration enhancement by isopropyl esters.

Experimental Protocols

The in-vitro skin permeation of drugs is most commonly evaluated using Franz diffusion cells. This methodology provides a reliable and reproducible means of assessing the effectiveness of penetration enhancers.

A Generalized Experimental Protocol for In-Vitro Skin Permeation Studies using Franz Diffusion Cells:

  • Skin Preparation:

    • Excised human or animal (e.g., rat, porcine) skin is used.

    • The subcutaneous fat and excess dermal tissue are carefully removed.

    • The skin is then cut into appropriate sizes to be mounted on the Franz diffusion cells.

  • Franz Diffusion Cell Setup:

    • The Franz diffusion cell consists of a donor compartment and a receptor compartment, with the prepared skin membrane mounted between them, stratum corneum side facing the donor compartment.

    • The receptor compartment is filled with a suitable receptor medium (e.g., phosphate-buffered saline, sometimes with a solubilizing agent to maintain sink conditions). The medium is continuously stirred and maintained at a constant temperature (typically 32°C or 37°C) to mimic physiological conditions.

  • Application of Formulation:

    • A precisely measured amount of the test formulation (containing the API and the penetration enhancer) is applied to the surface of the skin in the donor compartment.

  • Sampling:

    • At predetermined time intervals, samples are withdrawn from the receptor compartment.

    • An equal volume of fresh, pre-warmed receptor medium is added to maintain a constant volume.

  • Sample Analysis:

    • The concentration of the drug in the collected samples is quantified using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC).

  • Data Analysis:

    • The cumulative amount of drug permeated per unit area of the skin is plotted against time.

    • The steady-state flux (Jss) is determined from the slope of the linear portion of the curve.

    • The permeability coefficient (Kp) and the enhancement ratio (ER) are calculated. The ER is the ratio of the flux with the enhancer to the flux without the enhancer.

The following diagram illustrates the typical workflow of a Franz diffusion cell experiment.

G cluster_workflow Franz Diffusion Cell Experimental Workflow A Skin Preparation (Excised Human/Animal Skin) B Mounting Skin on Franz Diffusion Cell A->B C Filling Receptor Compartment (e.g., PBS, 32-37°C, Stirring) B->C D Application of Formulation to Donor Compartment C->D E Sampling from Receptor Compartment at Intervals D->E F Sample Analysis (e.g., HPLC) E->F G Data Analysis (Flux, Permeability Coefficient, ER) F->G

Caption: A typical workflow for an in-vitro skin permeation study.

Conclusion

Both this compound and isopropyl myristate are valuable and effective penetration enhancers for transdermal drug delivery. While IPM is often favored for its lighter feel and faster absorption, IPP's richer texture may be beneficial in certain formulations. The selection between these two esters should be based on a thorough evaluation of the physicochemical properties of the API, the desired characteristics of the final formulation, and, most importantly, on specific experimental data generated for the drug and vehicle system . The experimental protocols and mechanisms of action outlined in this guide provide a framework for conducting such evaluations and making informed decisions in the development of effective topical and transdermal products.

Isopropyl Palmitate in Transdermal Drug Delivery: A Comparative Guide to In Vitro Skin Permeation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective analysis of isopropyl palmitate (IPP) as a skin penetration enhancer, drawing on experimental data from in vitro studies. The information presented herein is intended to support the formulation and development of effective transdermal drug delivery systems.

Quantitative Data on Permeation Enhancement

The efficacy of this compound in enhancing the penetration of various drugs across the skin has been quantified in several studies. The following tables summarize key findings.

Study 1: Impact of this compound on the Permeation of Diverse Drug Molecules

A study by Guo et al. (2006) explored the effect of pre-treating excised rat skin with various concentrations of this compound in an ethanol vehicle. The permeation of four drugs with different lipophilicities—oxaprozin, nimesulide, gliclazide, and ribavirin—was assessed.[1][2][3]

Table 1: Permeation Parameters of Various Drugs Following this compound Pre-treatment

DrugIPP Concentration (w/w in Ethanol)Flux (µg/cm²/h)Permeability Coefficient (cm/h) x 10⁻³Enhancement Ratio (Flux)
Oxaprozin 0% (Control)0.15 ± 0.020.08 ± 0.011.0
5%6.38 ± 0.703.59 ± 0.3942.5
10%12.37 ± 1.126.95 ± 0.6382.5
15%25.18 ± 2.0314.15 ± 1.14167.9
20%30.25 ± 2.5116.99 ± 1.41201.7
Nimesulide 0% (Control)1.51 ± 0.180.76 ± 0.091.0
5%8.35 ± 0.924.18 ± 0.465.5
10%12.89 ± 1.356.45 ± 0.688.5
15%15.42 ± 1.667.71 ± 0.8310.2
20%18.23 ± 1.949.12 ± 0.9712.1
Gliclazide 0% (Control)0.28 ± 0.040.14 ± 0.021.0
5%15.33 ± 1.587.67 ± 0.7954.8
10%22.46 ± 2.1111.23 ± 1.0680.2
15%28.97 ± 2.5414.49 ± 1.27103.5
20%35.14 ± 3.0217.57 ± 1.51125.5
Ribavirin 0% (Control)0.89 ± 0.110.04 ± 0.011.0
5%1.21 ± 0.140.06 ± 0.011.4
10%1.56 ± 0.190.08 ± 0.011.8
15%1.88 ± 0.210.09 ± 0.012.1
20%2.15 ± 0.250.11 ± 0.012.4

Data is adapted from Guo et al., 2006.[1][2]

Significant Observations:

  • Pre-treatment with this compound in ethanol led to a significant increase in the flux and permeation of all four drugs tested.

  • The enhancement effect was directly proportional to the concentration of IPP, with the most significant results observed at 20% (w/w).

  • The degree of enhancement by IPP was found to be related to the lipophilicity of the drug molecule.

Study 2: Influence of this compound on Drug Release from a Transdermal Patch

A study by Lian et al. (2019) examined how different concentrations of this compound affected the release of zolmitriptan from a pressure-sensitive adhesive (PSA) based transdermal patch.

Table 2: Zolmitriptan Release from Transdermal Patches Containing Varying Concentrations of this compound

IPP Concentration (%)Cumulative Drug Release (%) after 24 hours
24.8
511.5
1016.0
1215.1
1514.8

Data is adapted from Lian et al., 2019.

Noteworthy Findings:

  • The release of zolmitriptan from the patch increased as the concentration of IPP was raised from 2% to 10%.

  • Interestingly, concentrations of IPP above 10% did not result in a further increase in drug release.

  • The study posited that this compound enhances drug release by increasing the fluidity of the adhesive matrix and competing with the drug for binding sites within the patch.

Detailed Experimental Protocols

For conducting in vitro skin permeation studies, a standardized methodology is essential for generating reliable and comparable data. The following protocol is a synthesis of established practices.

Skin Membrane Preparation
  • Skin Source: Full-thickness abdominal skin from male Wistar rats is a commonly utilized model. Porcine ear skin is also considered a suitable alternative due to its similarities to human skin.

  • Preparation: The hair is gently removed from the skin surface. The skin is then carefully excised, and any underlying subcutaneous fat and connective tissue are removed.

  • Storage: Prepared skin can be used immediately or stored at or below -20°C for later use.

Franz Diffusion Cell Assembly and Setup
  • Apparatus: The Franz diffusion cell is a standard apparatus for in vitro permeation testing, consisting of a donor and a receptor chamber.

  • Membrane Mounting: The prepared skin membrane is mounted between the donor and receptor chambers, with the stratum corneum (outermost layer) facing the donor chamber.

  • Receptor Medium: The receptor chamber is filled with a suitable buffer, commonly phosphate-buffered saline (PBS) at pH 7.4, to maintain sink conditions. It is crucial to degas the receptor medium prior to use to prevent the formation of air bubbles.

  • Temperature and Agitation: The temperature of the receptor medium is maintained at 32 ± 1°C to mimic the physiological temperature of the skin surface, and the medium is continuously stirred.

Dosing and Sample Collection
  • Pre-treatment (if applicable): As in the study by Guo et al. (2006), the skin may be pre-treated with an enhancer solution for a specified duration before the application of the drug.

  • Drug Application: A precise amount of the drug formulation, whether a solution or a patch, is applied to the surface of the skin in the donor chamber.

  • Sampling: Samples are withdrawn from the receptor medium at predetermined time points through the sampling port.

  • Medium Replacement: To maintain a constant volume and ensure sink conditions, an equal volume of fresh, pre-warmed receptor medium is added back to the receptor chamber after each sample collection.

Analytical Quantification
  • Analytical Technique: The concentration of the permeated drug in the collected samples is determined using a validated analytical method, with High-Performance Liquid Chromatography (HPLC) being the most common choice.

  • Data Interpretation: The cumulative amount of drug that has permeated through a unit area of the skin is plotted against time. The steady-state flux is determined from the slope of the linear portion of this plot. The permeability coefficient is then calculated by dividing the flux by the initial concentration of the drug in the donor chamber. The enhancement ratio is calculated by dividing the flux of the formulation containing the enhancer by the flux of the control formulation.

Visual Representations of Experimental Processes

Experimental_Workflow cluster_prep Preparation cluster_setup Franz Cell Setup cluster_exp Experiment cluster_analysis Analysis prep_skin Skin Membrane Preparation mount_skin Mount Skin on Franz Cell prep_skin->mount_skin prep_solution Receptor Solution Preparation & Degassing fill_receptor Fill Receptor Chamber prep_solution->fill_receptor equilibrate Equilibrate System (32°C, stirring) fill_receptor->equilibrate apply_formulation Apply Drug Formulation to Donor Chamber equilibrate->apply_formulation collect_samples Collect Samples at Predetermined Intervals apply_formulation->collect_samples replace_medium Replenish with Fresh Receptor Medium collect_samples->replace_medium analyze_samples Analyze Samples (e.g., HPLC) collect_samples->analyze_samples replace_medium->collect_samples calculate_params Calculate Permeation Parameters (Flux, Kp) analyze_samples->calculate_params

Caption: A schematic of the workflow for in vitro skin permeation studies.

IPP_Mechanism cluster_vehicle Vehicle cluster_skin Stratum Corneum cluster_effect Permeation Enhancement IPP This compound Lipid_Bilayer Lipid Bilayer IPP->Lipid_Bilayer Disrupts ordered structure Drug Drug Molecule Drug->Lipid_Bilayer Partitioning Increased_Permeation Increased Drug Permeation Lipid_Bilayer->Increased_Permeation Increased fluidity Corneocytes Corneocytes

Caption: The proposed mechanism of action for this compound.

References

A Comparative Analysis of the Emollient Properties of Isopropyl Palmitate and Mineral Oil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the emollient properties of isopropyl palmitate (IPP) and mineral oil, two ingredients widely used in topical formulations. The following sections present a summary of their physical and chemical properties, comparative performance data, and detailed experimental protocols for evaluating key emollient characteristics.

Physical and Chemical Properties

A fundamental understanding of the physical and chemical characteristics of this compound and mineral oil is crucial for formulation development. The following table summarizes these key properties.

PropertyThis compoundMineral Oil (Paraffinum Liquidum)
INCI Name This compoundParaffinum Liquidum
Chemical Type Ester of Isopropyl Alcohol and Palmitic Acid[1]Complex mixture of hydrocarbons derived from petroleum[2]
Appearance Colorless to pale yellow, oily liquid[3]Colorless, transparent, oily liquid
Odor Faint, characteristicOdorless
Viscosity (@ 25°C) 7-9 mPa·s[3][4]~72 mPa·s (can vary by grade)
Solubility Miscible with most organic solvents, oils, and silicones; insoluble in water and glycerin.Miscible with most organic solvents and oils; insoluble in water and glycerin.
Key Function Emollient, texture enhancer, solvent, penetration enhancer.Emollient, occlusive agent, humectant.

Comparative Performance Evaluation

The emollient performance of these two substances differs significantly, particularly in terms of their interaction with the skin barrier and their sensory attributes.

Skin Occlusivity and Hydration
ParameterThis compoundMineral Oil
Mechanism of Action Forms a non-occlusive, protective film that softens the skin and helps prevent moisture loss.Forms a highly occlusive barrier that significantly reduces transepidermal water loss (TEWL).
Effect on TEWL Reduces TEWL, though generally considered less occlusive than mineral oil.Highly effective at reducing TEWL. Petrolatum-based moisturizers can reduce TEWL by up to 98%, while other oils may only achieve a 20-30% reduction.
Skin Hydration Increases skin hydration by preventing moisture loss and providing a moisturizing effect.Significantly improves skin hydration, primarily through its occlusive properties.
Sensory and Application Properties
ParameterThis compoundMineral Oil
Skin Feel Lightweight, non-greasy, silky, and velvety feel.Heavier, more substantive, and can be perceived as greasy.
Absorption Quickly absorbed by the skin.Slower absorption, remains on the skin surface for longer.
Spreadability Excellent spreadability, enhances the glide of formulations.Good spreadability, though can feel heavier during application.
Comedogenicity Rating Controversial: Rated as highly comedogenic (4-5 out of 5) in some studies, particularly at concentrations >5%. Other sources claim it is non-comedogenic.Can be comedogenic for some individuals, though modern refining processes have reduced this risk.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the emollient properties of topical ingredients.

In Vivo Measurement of Transepidermal Water Loss (TEWL)

This protocol outlines the use of a Tewameter® to quantify the occlusive effect of a topically applied substance.

Objective: To measure the rate of water evaporation from the skin surface after application of the test material and compare it to an untreated control site.

Apparatus: Tewameter® TM Hex or TM 300 (Courage + Khazaka, Germany).

Procedure:

  • Subject Selection: A panel of at least 10 subjects with dry to normal skin is recruited. Individuals should be free of any dermatological conditions on the test areas (typically the volar forearms).

  • Acclimatization: Subjects are required to acclimatize in a room with controlled temperature (20-22°C) and humidity (45-55%) for at least 30 minutes prior to measurement.

  • Baseline Measurement: A baseline TEWL reading is taken from two designated test sites on each forearm.

  • Product Application: A precise amount of the test material (e.g., 2 mg/cm²) is applied evenly to one of the test sites. The other site serves as the untreated control.

  • Post-Application Measurements: TEWL measurements are taken from both the treated and untreated sites at specified time intervals (e.g., 1, 2, and 4 hours post-application). The probe of the Tewameter® is held on the skin until a stable reading is obtained.

  • Data Analysis: The percentage reduction in TEWL for the treated site is calculated relative to the untreated control site at each time point.

In Vivo Measurement of Skin Hydration

This protocol details the use of a Corneometer® to assess the change in skin hydration.

Objective: To measure the electrical capacitance of the stratum corneum, which correlates with its water content, before and after product application.

Apparatus: Corneometer® CM 825 (Courage + Khazaka, Germany).

Procedure:

  • Subject Selection and Acclimatization: Follow the same procedure as for TEWL measurement.

  • Baseline Measurement: A baseline skin hydration reading is taken from two designated test sites on each forearm. The Corneometer® probe is pressed onto the skin surface with a constant pressure.

  • Product Application: A standardized amount of the test material (e.g., 2 mg/cm²) is applied to one of the test sites, with the other serving as the untreated control.

  • Post-Application Measurements: Skin hydration is measured at both sites at specified time intervals (e.g., 1, 2, and 4 hours post-application). The measurement time is typically 1 second to avoid occlusion effects from the probe.

  • Data Analysis: The increase in skin hydration for the treated site is reported in arbitrary units (A.U.) and compared to the untreated control.

Measurement of Spreadability

This method determines the spreading behavior of an emollient on a substrate.

Objective: To quantify the area over which a standardized volume of an emollient spreads over a set period.

Apparatus: Microliter syringe, digital camera with analysis software.

Procedure:

  • Substrate Preparation: The test can be performed in vivo on the forearms of test subjects or on a skin substitute.

  • Application: A small, precise volume (e.g., 10 µL) of the emollient is applied to the substrate using a microliter syringe.

  • Spreading Time: The emollient is allowed to spread for a defined period (e.g., 10 minutes).

  • Visualization and Measurement: After the spreading time, graphite powder is dusted over the area, and the excess is carefully removed. This makes the spread area visible. A photograph of the area is taken.

  • Data Analysis: Image analysis software is used to calculate the spreading area in mm². This value is used to compare the spreadability of different emollients.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comparative evaluation of emollient properties.

G cluster_pre Phase 1: Preparation & Baseline cluster_app Phase 2: Product Application cluster_post Phase 3: Post-Application Measurement cluster_analysis Phase 4: Data Analysis A Subject Recruitment (N=10, Dry/Normal Skin) B Acclimatization (30 min, 20-22°C, 45-55% RH) A->B C Baseline Measurements (TEWL & Hydration) B->C D Designate Test Sites (Volar Forearms) C->D E Apply this compound (2 mg/cm²) D->E F Apply Mineral Oil (2 mg/cm²) D->F G Untreated Control Site D->G H Measure TEWL & Hydration (T=1h, 2h, 4h) E->H F->H G->H I Calculate % TEWL Reduction H->I J Calculate Change in Hydration (A.U.) H->J K Statistical Analysis (Comparison to Control) I->K J->K

Caption: Workflow for in vivo emollient efficacy testing.

References

Efficacy of isopropyl palmitate versus other fatty acid esters in drug delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The transdermal delivery of therapeutic agents offers a non-invasive alternative to conventional oral and parenteral routes, minimizing systemic side effects and improving patient compliance. A critical component in the formulation of effective transdermal systems is the penetration enhancer, which reversibly reduces the barrier function of the stratum corneum, the outermost layer of the skin. Among the various classes of chemical penetration enhancers, fatty acid esters are widely utilized for their efficacy and safety profile. This guide provides a comparative analysis of isopropyl palmitate (IPP) against other commonly used fatty acid esters in enhancing drug delivery, supported by experimental data and detailed methodologies.

Mechanism of Action of Fatty Acid Esters

Fatty acid esters are believed to enhance skin permeation primarily by disrupting the highly ordered lipid structure of the stratum corneum.[1][2] This disruption increases the fluidity of the lipid bilayers, thereby increasing the diffusivity of the drug through the skin. Additionally, these esters can act as a solvent for the drug within the stratum corneum, improving its partitioning from the formulation into the skin.[1][2]

Comparative Efficacy of Fatty Acid Esters in Drug Permeation

The efficacy of a fatty acid ester as a penetration enhancer is influenced by several factors, including its chemical structure (e.g., chain length, degree of saturation), the physicochemical properties of the drug molecule, and the overall formulation. The following tables summarize experimental data from various studies comparing the performance of this compound with other fatty acid esters for different drug molecules.

Table 1: Comparative Permeation of Diclofenac Diethylamine

This study compared the in vitro permeation of diclofenac diethylamine through a bacterial cellulose membrane using this compound (IPP) and isopropyl myristate (IPM) as penetration enhancers.

Penetration EnhancerFlux (μg/cm²/h)Permeability Coefficient (cm/h)Enhancement Ratio
This compound (IPP) 1.15 ± 0.080.23 ± 0.021.51
Isopropyl Myristate (IPM) 1.42 ± 0.050.28 ± 0.011.87
Control (No Enhancer) 0.76 ± 0.040.15 ± 0.011.00
Table 2: Comparative Permeation of Ketoprofen

The following data is derived from a study investigating the effect of twelve different fatty acid esters on the permeation of ketoprofen through excised hairless rat skin.

Fatty Acid EsterPermeation Rate (μg/cm²/h)
This compound (IPP) 15.8
Isopropyl Myristate (IPM) 25.1
Ethyl Laurate 39.8
Ethyl Myristate 31.6
Ethyl Palmitate 20.0
Methyl Laurate 50.1
Methyl Myristate 44.7
Methyl Palmitate 28.2
Butyl Stearate 10.0
Hexyl Laurate 12.6
Octyl Palmitate 6.3
Decyl Oleate 5.0
Table 3: Effect of this compound Concentration on Drug Permeation

This study investigated the enhancing activity of various concentrations of this compound in ethanol on the permeation of four different drugs across excised rat skin.[3]

DrugIPP Concentration (w/w)Flux (μg/cm²/h)Enhancement Ratio
Oxaprozin 5%6.3815.00
10%10.2124.02
15%21.5450.68
20%35.1782.75
Nimesulide 5%2.113.25
10%2.874.42
15%3.595.52
20%4.937.58
Gliclazide 5%7.8223.27
10%14.2342.35
15%18.3954.73
20%25.1174.73
Ribavirin 5%0.892.17
10%1.253.05
15%1.533.73
20%1.884.59
Table 4: Comparative Permeation of 5-Fluorouracil with l-Carvyl Esters

This study evaluated the permeation enhancement of 5-Fluorouracil using a series of l-carvyl esters with varying fatty acid chain lengths.

Enhancer (l-Carvyl Ester)Fatty Acid Chain LengthPermeability Coefficient (×10⁻³ cm/h)Enhancement Ratio
Control -3.35 ± 0.411.00
l-carveol -2.98 ± 0.370.89
C-HEP C72.81 ± 0.350.84
C-OCT C88.91 ± 1.102.66
C-DEC C106.03 ± 0.751.80
C-DOD C126.70 ± 0.832.00
C-TET C142.51 ± 0.310.75
C-PAL C162.18 ± 0.270.65

Experimental Protocols

The following section details a standard methodology for conducting in vitro skin permeation studies to evaluate and compare the efficacy of fatty acid esters as penetration enhancers.

In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol is a widely accepted method for assessing the transdermal absorption of drugs.

1. Skin Membrane Preparation:

  • Full-thickness abdominal skin is excised from euthanized Wistar rats (200-250 g).

  • Subcutaneous fat and connective tissues are carefully removed.

  • The skin is then mounted on a Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor medium.

2. Franz Diffusion Cell Setup:

  • The receptor compartment is filled with a known volume of phosphate-buffered saline (PBS, pH 7.4) to maintain sink conditions.

  • The receptor medium is continuously stirred with a magnetic bead at a constant speed (e.g., 600 rpm) and maintained at 32 ± 0.5 °C by a circulating water jacket to mimic physiological skin temperature.

3. Application of Formulation:

  • A precisely weighed amount of the formulation (e.g., a gel or cream containing the drug and the fatty acid ester) is applied uniformly to the surface of the skin in the donor compartment.

  • The donor compartment is covered to prevent evaporation.

4. Sampling:

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), an aliquot of the receptor medium is withdrawn from the sampling port.

  • An equal volume of fresh, pre-warmed PBS is immediately added back to the receptor compartment to maintain a constant volume.

5. Drug Quantification:

  • The concentration of the drug in the collected samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

6. Data Analysis:

  • The cumulative amount of drug permeated per unit area of the skin is plotted against time.

  • The steady-state flux (Jss) is calculated from the slope of the linear portion of the curve.

  • The permeability coefficient (Kp) is calculated using the equation: Kp = Jss / Cd, where Cd is the concentration of the drug in the donor compartment.

  • The enhancement ratio (ER) is calculated by dividing the flux of the drug with the enhancer by the flux of the drug without the enhancer (control).

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for a comparative in vitro skin permeation study.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_comp Comparison prep_skin Excise and Prepare Skin Membrane prep_franz Assemble and Equilibrate Franz Diffusion Cells prep_skin->prep_franz prep_formulation Prepare Drug Formulations (Control & with Esters) apply_formulation Apply Formulation to Skin Surface prep_formulation->apply_formulation prep_franz->apply_formulation run_diffusion Run Diffusion Study (Controlled Temperature & Stirring) apply_formulation->run_diffusion collect_samples Collect Samples from Receptor Compartment at Time Intervals run_diffusion->collect_samples quantify_drug Quantify Drug Concentration (e.g., HPLC) collect_samples->quantify_drug plot_data Plot Cumulative Drug Permeated vs. Time quantify_drug->plot_data calculate_params Calculate Permeation Parameters (Flux, Kp, ER) plot_data->calculate_params compare_results Compare Efficacy of Different Fatty Acid Esters calculate_params->compare_results

Workflow for Comparative In Vitro Skin Permeation Study.

Conclusion

The selection of an appropriate fatty acid ester as a penetration enhancer is a critical step in the development of effective transdermal drug delivery systems. The experimental data presented in this guide demonstrate that the efficacy of these enhancers is highly dependent on the specific drug and the other components of the formulation. While this compound is a widely used and effective enhancer, other esters such as isopropyl myristate and various ethyl and methyl esters have shown superior performance for certain drugs under specific conditions. Therefore, a systematic evaluation of a range of fatty acid esters is recommended during the formulation development process to identify the optimal enhancer for a given therapeutic agent. The detailed experimental protocol and workflow provided herein offer a robust framework for conducting such comparative studies.

References

A Comparative Guide to Validating Analytical Methods for Residual Solvents in Isopropyl Palmitate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the validation of residual solvents in isopropyl palmitate, a common emollient and solvent used in pharmaceutical and cosmetic formulations. Ensuring that residual solvent levels are within pharmaceutically acceptable limits is a critical step in drug development and manufacturing to guarantee the safety and efficacy of the final product. This document outlines two distinct headspace gas chromatography (HS-GC) methods with flame ionization detection (FID) and presents their validation parameters in accordance with the International Council for Harmonisation (ICH) guidelines.

Introduction to Residual Solvent Analysis

Residual solvents are organic volatile chemicals used or produced in the manufacture of drug substances, excipients, or in the preparation of drug products.[1][2][3][4][5] Since these solvents provide no therapeutic benefit, they must be removed to the extent possible. The ICH Q3C guideline provides a framework for the classification of residual solvents based on their toxicity and sets permissible daily exposure (PDE) limits. Headspace gas chromatography is the most common and recommended technique for the determination of residual solvents in pharmaceutical materials due to its ability to handle various sample matrices and its high sensitivity for volatile compounds.

The validation of the analytical method is crucial to ensure that the chosen procedure is suitable for its intended purpose, providing reliable, reproducible, and accurate results. Key validation parameters, as stipulated by ICH Q2(R1), include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Experimental Workflow for Method Validation

The general workflow for the validation of an analytical method for residual solvents is a systematic process. It begins with the development of the method, followed by the validation of its performance characteristics.

Analytical Method Validation Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Documentation & Implementation MD_1 Define Analytical Target Profile MD_2 Select Analytical Technique (HS-GC) MD_1->MD_2 MD_3 Optimize Sample Preparation MD_2->MD_3 MD_4 Optimize GC Parameters MD_3->MD_4 V_1 Specificity MD_4->V_1 Proceed to Validation V_2 Linearity & Range V_1->V_2 V_3 Accuracy (% Recovery) V_2->V_3 V_4 Precision (Repeatability & Intermediate) V_3->V_4 V_5 LOD & LOQ V_4->V_5 V_6 Robustness V_5->V_6 D_1 Validation Report V_6->D_1 D_2 Standard Operating Procedure (SOP) D_1->D_2 D_3 Routine Use in QC D_2->D_3

Figure 1. A generalized workflow for the validation of an analytical method.

Comparison of Analytical Methods

This section compares two headspace GC-FID methods for the analysis of residual solvents. Method A is based on a published method for a similar matrix (sucrose fatty acid esters), while Method B represents a more generic approach commonly used for pharmaceutical excipients.

Experimental Protocols

Method A: Adapted from Sucrose Fatty Acid Ester Analysis

  • Sample Preparation: 1 g of this compound is weighed into a 20 mL headspace vial. For quantification, a standard addition method is employed where known amounts of the target residual solvents are added to the sample vials. Water is used as the diluting and matrix-modifying solvent.

  • Instrumentation: A gas chromatograph equipped with a headspace autosampler and a flame ionization detector.

  • GC Column: SH-I (0.53 mm I.D. x 30 m, d.f. = 1.5 µm) or equivalent.

  • Carrier Gas: Nitrogen at a constant linear velocity of 30 cm/sec.

  • Temperatures:

    • Injector: 200°C

    • Detector: 200°C

    • Oven Program: Isothermal at 40°C for 7 minutes.

  • Headspace Parameters:

    • Oven Temperature: 80°C

    • Vial Equilibration Time: 40 minutes

Method B: Generic Method for Pharmaceutical Excipients

  • Sample Preparation: Approximately 100 mg of this compound is weighed into a 20 mL headspace vial and dissolved in 5 mL of a suitable high-boiling point solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). An internal standard may be used for improved precision.

  • Instrumentation: A gas chromatograph with a headspace autosampler and a flame ionization detector.

  • GC Column: A 6% cyanopropylphenyl-94% dimethylpolysiloxane (G43 phase) column, 30 m x 0.32 mm, 1.8 µm film thickness is commonly used.

  • Carrier Gas: Helium or Nitrogen at a constant flow of approximately 2.0 mL/min.

  • Temperatures:

    • Injector: 140°C

    • Detector: 250°C

    • Oven Program: 40°C for 20 minutes, then ramp at 10°C/min to 240°C and hold for 10 minutes.

  • Headspace Parameters:

    • Oven Temperature: 80°C

    • Vial Equilibration Time: 45 minutes

Data Presentation: Comparison of Validation Parameters

The following tables summarize the expected performance data for the two methods based on literature values for similar analyses.

Table 1: Chromatographic and Headspace Conditions

ParameterMethod AMethod B
GC Column SH-I (0.53 mm I.D. x 30 m, 1.5 µm)6% Cyanopropylphenyl (30 m x 0.32 mm, 1.8 µm)
Oven Program Isothermal at 40°C for 7 min40°C (20 min) -> 10°C/min to 240°C (10 min)
Carrier Gas NitrogenHelium or Nitrogen
Sample Solvent Water (by standard addition)DMSO or DMF
HS Equilibration Temp. 80°C80°C
HS Equilibration Time 40 min45 min

Table 2: Typical Validation Performance Data

Validation ParameterMethod A (Expected)Method B (Expected)ICH Acceptance Criteria
Specificity Good resolution of target solvents from each other and from the diluent peak.Good resolution for a wider range of solvents due to the temperature gradient.The analytical procedure should be able to unequivocally assess the analyte in the presence of components which may be expected to be present.
Linearity (Correlation Coefficient, r²) > 0.995> 0.99A linear relationship should be established across the range of the analytical procedure. A correlation coefficient of >0.99 is generally considered acceptable.
Accuracy (% Recovery) 95 - 105%80 - 120%The closeness of test results obtained by the method to the true value. Acceptance criteria are typically 80-120%.
Precision (Repeatability, %RSD) < 10%< 15%The precision of an analytical procedure is usually expressed as the variance, standard deviation or coefficient of variation of a series of measurements. For residual solvents, an RSD of ≤15% is often acceptable.
Limit of Quantitation (LOQ) Dependent on the solvent, typically in the low ppm range.Dependent on the solvent, typically 1-10 ppm.The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Discussion

Method A offers a simpler and faster analysis due to the isothermal oven program. The use of water as a solvent is also advantageous in terms of safety and cost. However, the standard addition method, while accurate, can be more time-consuming for routine analysis of multiple samples compared to the internal or external standard methods. This method is well-suited for a limited number of known potential residual solvents.

Method B represents a more versatile and robust approach capable of separating a wider range of volatile and semi-volatile solvents due to its temperature-programmed oven conditions. The use of a G43 phase column is widely recommended for residual solvent analysis in pharmacopeial methods. The use of an organic solvent like DMSO allows for better solubility of a wider range of drug substances and excipients, which can be crucial for complex formulations. While the run time is longer, this method is generally applicable to a broader spectrum of potential residual solvents.

Conclusion

Both presented methods, when properly validated, are suitable for the determination of residual solvents in this compound. The choice between them will depend on the specific requirements of the analysis.

  • For a rapid screening of a few known, highly volatile solvents, Method A provides a fast and simple approach.

  • For a comprehensive analysis of a wider range of potential residual solvents, or when analyzing different products with the same method, the more generic and robust Method B is recommended.

Regardless of the method chosen, a thorough validation according to ICH guidelines is mandatory to ensure the quality and safety of the final pharmaceutical product. The experimental protocols and performance data presented in this guide serve as a valuable resource for researchers and scientists in the development and validation of their analytical methods for residual solvents.

References

A Comparative Safety Analysis of Common Emollients for Topical Formulation

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers and drug development professionals on the safety profiles of petrolatum, lanolin, mineral oil, dimethicone, and natural oils, supported by experimental data.

The selection of an appropriate emollient is a critical step in the development of topical drug products, directly impacting the safety, efficacy, and patient compliance of the final formulation. This guide provides a comparative analysis of the safety profiles of several widely used emollients, focusing on their potential to induce common adverse cutaneous reactions and their effects on skin barrier function. The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions during the formulation process.

Comparative Safety and Efficacy Data

The following table summarizes the available quantitative data on the safety and efficacy of common emollients. It is important to note that direct head-to-head comparative studies for all adverse events across all emollient types are limited. Much of the safety data for well-established emollients like petrolatum and mineral oil is based on their long history of use and a general consensus of their low irritancy potential.

Emollient ClassAllergic Contact Dermatitis (ACD) IncidenceIrritant Contact Dermatitis (ICD) PotentialFolliculitis/Acneiform Eruptions PotentialEffect on Transepidermal Water Loss (TEWL)Effect on Skin Hydration
Petrolatum Very low; often used as a vehicle in patch testing due to its inert nature.[1]Low. Considered non-irritating even on damaged skin.[1][2]Low. Cosmetic-grade petrolatum is considered non-comedogenic.[3]Significant Decrease . Reduces TEWL by up to 99%.[3]Significant Increase . Promotes skin hydration by preventing water loss.
Lanolin 1.2% to 6.9% in dermatitis patients. The North American Contact Dermatitis Group reported a prevalence of 3.3% (2001-2018).Low. Generally well-tolerated on intact skin.Low.Decrease . Forms an occlusive barrier.Increase . Known for its moisturizing properties.
Mineral Oil Very low. Refined mineral oil is considered non-allergenic.Low. Generally considered non-irritating.Low. Well-refined mineral oil is considered non-comedogenic.Decrease . Forms an occlusive film on the skin.Increase . Improves skin hydration by reducing water loss.
Dimethicone Very low. Considered hypoallergenic and non-irritating.Low. Generally well-tolerated.Low. Considered non-comedogenic and non-acnegenic.Decrease . Forms a water-repellent barrier.Increase . Contributes to skin moisturization and softness.
Natural Oils Varies depending on the specific oil and individual sensitivity.Can occur with some oils, particularly those with unsaturated fatty acids that can oxidize.Some oils can be comedogenic.Variable Decrease . Depends on the specific oil's composition and occlusivity.Variable Increase . Many natural oils possess moisturizing properties.

Experimental Protocols

A comprehensive assessment of emollient safety involves a combination of in vitro and in vivo testing. The following are detailed methodologies for key experiments cited in the evaluation of topical product safety.

In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and, conversely, cytotoxicity of a test substance.

Objective: To determine the potential of an emollient or its individual ingredients to cause cell death.

Methodology:

  • Cell Culture: Human skin cell lines, such as keratinocytes (HaCaT) or fibroblasts, are cultured in a suitable medium and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours.

  • Treatment: The emollient or test substance is diluted to various concentrations in the cell culture medium. The existing medium is removed from the wells, and the cells are exposed to the different concentrations of the test substance. Control wells with untreated cells are also maintained.

  • Incubation: The plates are incubated with the test substance for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the treatment medium is removed, and a solution of MTT (typically 0.5 mg/mL) in a serum-free medium is added to each well. The plates are then incubated for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance of the treated wells is compared to that of the untreated control wells to determine the percentage of cell viability. A dose-response curve is generated to calculate the IC50 value (the concentration of the test substance that reduces cell viability by 50%).

Clinical Safety and Irritancy Assessment: Patch Testing

Patch testing is the gold standard for identifying substances that cause allergic contact dermatitis.

Objective: To determine if an emollient or its ingredients cause an allergic reaction on the skin.

Methodology:

  • Subject Recruitment: Volunteers with and without a history of sensitive skin or atopic dermatitis are recruited. Subjects should avoid immunosuppressive medications and topical steroids on the test area before and during the study.

  • Test Material Preparation: The emollient and its individual ingredients are applied to specialized hypoallergenic patches (e.g., Finn Chambers® on Scanpor® tape). Petrolatum is often used as the vehicle for solid or semi-solid substances.

  • Patch Application: The patches are applied to a clear area of skin, typically on the upper back, and left in place for 48 hours. The locations of the patches are carefully mapped.

  • Patch Removal and Initial Reading: After 48 hours, the patches are removed, and the skin is allowed to rest for 30-60 minutes before the initial reading. The test sites are evaluated for signs of a reaction, such as erythema (redness), edema (swelling), papules (bumps), and vesicles (blisters).

  • Delayed Reading: A second reading is performed at 72 or 96 hours after the initial application to detect delayed reactions.

  • Scoring: Reactions are scored according to a standardized scale, such as the International Contact Dermatitis Research Group (ICDRG) criteria:

    • - = Negative reaction

    • ?+ = Doubtful reaction (mild erythema)

    • + = Weak positive reaction (erythema, infiltration, possibly papules)

    • ++ = Strong positive reaction (erythema, infiltration, papules, vesicles)

    • +++ = Extreme positive reaction (intense erythema, infiltration, coalescing vesicles, bullae)

    • IR = Irritant reaction (glazed or erythematous skin, often with a sharp border)

Use Test for Potential Irritancy and Sensitization: Repeated Open Application Test (ROAT)

The ROAT is a method to assess the irritant and sensitizing potential of a cosmetic or topical product under conditions that mimic normal use.

Objective: To evaluate the potential of an emollient to cause irritation or an allergic reaction with repeated use on the skin.

Methodology:

  • Test Site Selection: A small, defined area of skin (e.g., 5x5 cm) is selected on a sensitive but non-diseased area, such as the antecubital fossa (inner elbow) or the volar forearm.

  • Product Application: A standardized amount of the emollient (approximately 0.1 mL) is applied to the test site twice daily for a predetermined period, typically 5 to 14 days.

  • Evaluation: The test site is visually assessed daily before each new application for any signs of a reaction, including erythema, dryness, scaling, papules, or vesicles. The subject also reports any sensations such as itching or burning.

  • Scoring: The severity of any reaction is scored daily using a simple scale (e.g., 0 = no reaction, 1 = slight erythema, 2 = moderate erythema with papules, 3 = severe erythema with vesicles).

  • Interpretation: The development of a clear eczematous reaction during the test period is indicative of a positive result, suggesting either an irritant or allergic contact dermatitis. If a reaction occurs, the test is stopped for that subject.

Visualizations

The following diagrams illustrate the workflows of the described experimental protocols.

Experimental_Workflow_MTT_Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis start Start culture Culture Human Skin Cells start->culture seed Seed Cells into 96-well Plates culture->seed treat Expose Cells to Emollient Concentrations seed->treat incubate_treat Incubate for 24-72 hours treat->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add Solubilizer (e.g., DMSO) incubate_mtt->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate Cell Viability and IC50 read->analyze end End analyze->end

Figure 1: Workflow of the in vitro MTT cytotoxicity assay.

Experimental_Workflow_Patch_Test cluster_prep Preparation & Application cluster_incubation Incubation cluster_reading Reading & Scoring start Start prepare Prepare Emollient on Patches start->prepare apply Apply Patches to Subject's Back prepare->apply incubate Incubate for 48 hours apply->incubate remove Remove Patches incubate->remove read1 First Reading (after 30-60 min) remove->read1 read2 Second Reading (at 72/96 hours) read1->read2 score Score Reactions (ICDRG Scale) read2->score end End score->end

Figure 2: Workflow of the clinical patch test for allergic contact dermatitis.

Experimental_Workflow_ROAT start Start select_site Select Test Site (e.g., Antecubital Fossa) start->select_site apply_product Apply Emollient Twice Daily (e.g., 5-14 days) select_site->apply_product evaluate Daily Visual Evaluation and Subject Feedback apply_product->evaluate final_eval Final Evaluation and Scoring decision Reaction Present? evaluate->decision stop_test Stop Test and Record Positive Result decision->stop_test Yes continue_test Continue Application for Full Duration decision->continue_test No end End stop_test->end continue_test->apply_product

Figure 3: Workflow of the Repeated Open Application Test (ROAT).

References

Assessing the impact of different synthesis methods on isopropyl palmitate quality

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of different synthesis methods for isopropyl palmitate (IPP), a widely used emollient, solvent, and penetration enhancer in the pharmaceutical and cosmetic industries. The quality of IPP is paramount for its performance and safety in final formulations. This document assesses the impact of various synthesis routes on key quality parameters, supported by experimental data, to aid in the selection of the most suitable manufacturing process.

Comparison of Key Quality Parameters

The choice of synthesis method significantly influences the purity, yield, and impurity profile of the final this compound product. The following table summarizes quantitative data on key quality parameters associated with different synthesis approaches.

Synthesis MethodKey Catalyst/EnzymePurity (%)Yield (%)Acid Value (mg KOH/g)Iodine Value (g I₂/100g)Moisture Content (%)Key AdvantagesKey Disadvantages
Direct Esterification p-Toluene Sulfonic Acid (p-TSA)~86 (mol%)[1]94-97% conversion[1]< 0.5[2][3]< 1.0[2]< 0.1High conversion rates.High temperatures, harsh acidic catalyst requiring neutralization, potential for side reactions and product degradation.
Sulfuric AcidNot specified~80% conversion (reactive distillation)< 0.5< 1.0< 0.1Traditional, well-established method.Poor selectivity, multiple side reactions, not environmentally friendly.
Transesterification Sodium Methoxide/Isopropoxide99.8 - 99.9999.91 - 99.93< 0.5< 1.0< 0.1High purity and yield, shorter reaction times.Requires high-purity methyl palmitate as starting material.
Potassium Hydroxide (Microwave-assisted)Not specified80.5Conforms to standards< 1.0< 0.1Rapid synthesis process.Requires specific microwave equipment.
Enzymatic Synthesis Immobilized Candida antarctica LipaseHigh (implied by mild conditions)83.7< 0.5< 1.0< 0.1Mild reaction conditions, high specificity, environmentally friendly, reduced impurities.Higher catalyst cost, potentially longer reaction times.
Lipase from Penicillium camembertiNot specifiedNot specified< 0.5< 1.0< 0.1Biodegradable catalyst, sustainable process.Data on yield and purity is limited.

Experimental Protocols

Detailed methodologies for the key synthesis methods are provided below. These protocols are based on published experimental procedures and can be adapted for laboratory-scale synthesis and process development.

Direct Esterification using p-Toluene Sulfonic Acid (p-TSA) in a Batch Reactor

This method involves the direct reaction of palmitic acid with isopropanol in the presence of an acid catalyst.

Materials:

  • Palmitic Acid

  • Isopropyl Alcohol (Isopropanol)

  • p-Toluene Sulfonic Acid (p-TSA) catalyst

  • Sodium Carbonate (for neutralization)

  • Activated Clay (for decolorization)

Procedure:

  • Charge a reaction vessel with palmitic acid, isopropanol, and the p-TSA catalyst. A typical molar ratio of isopropanol to palmitic acid is 2:1. The catalyst concentration is typically around 1 wt%.

  • Heat the reaction mixture to a temperature of 130°C with continuous stirring.

  • The reaction is carried out for a specified duration, often monitored by measuring the acid value of the mixture.

  • Upon completion (acid value reaches the desired level), cool the mixture.

  • Neutralize the excess acid catalyst by adding sodium carbonate.

  • Dehydrate the mixture.

  • Decolorize the product using activated clay.

  • Filter the mixture to remove the clay and any solid byproducts.

  • The resulting liquid is purified, typically by distillation, to obtain this compound.

Transesterification of Methyl Palmitate

This process involves the reaction of methyl palmitate with isopropanol to yield this compound and methanol.

Materials:

  • High-purity Methyl Palmitate (>99.5%)

  • Isopropanol

  • Catalyst (e.g., Sodium Methoxide, Sodium Isopropoxide, or a solid acid catalyst like SO₄²⁻/TiO₂-ZrO₂)

  • Pipeline mixer

  • Flow reactor

Procedure:

  • Mix high-purity methyl palmitate and isopropanol in a pipeline mixer. The molar ratio of methyl palmitate to isopropanol can range from 1:3 to 1:8.

  • Heat the mixture to a reaction temperature of 80-90°C.

  • Introduce the heated mixture into a flow reactor containing the adhered catalyst.

  • Maintain the reaction under a controlled pressure (e.g., 0.15-0.35 MPa).

  • Continuously separate the methanol produced during the reaction to drive the equilibrium towards the product side.

  • The reaction mixture exiting the reactor is passed through a dealcoholizing tower to remove excess isopropanol and any remaining methanol.

  • The resulting crude this compound is then cooled and can be further purified if necessary.

Enzymatic Synthesis using Immobilized Lipase

This "green" synthesis method utilizes an enzyme as a biocatalyst for the esterification of palmitic acid and isopropanol.

Materials:

  • Palmitic Acid

  • Isopropyl Alcohol

  • Immobilized Lipase (e.g., from Candida antarctica, Novozym 435)

  • Molecular sieves (optional, for water removal)

  • Solvent (optional, e.g., isooctane)

Procedure:

  • Combine palmitic acid and isopropyl alcohol in a reaction vessel. A typical substrate molar ratio is 1:1.42 (palmitic acid:isopropyl alcohol).

  • Add the immobilized lipase biocatalyst. The catalyst amount is typically around 24% (w/w) of the total substrates.

  • If operating in a solvent-free system, molecular sieves can be added to remove the water produced during the reaction, which can improve conversion.

  • Maintain the reaction at a controlled temperature, typically around 55°C, with constant agitation (e.g., 180 rpm).

  • The reaction is allowed to proceed for a set time, which can range from several hours to over 24 hours.

  • Upon completion, the immobilized enzyme can be easily separated from the reaction mixture by filtration for potential reuse.

  • The resulting product can be used directly or further purified if required.

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical workflows of the primary synthesis methods for this compound.

Synthesis_Methods cluster_direct Direct Esterification cluster_trans Transesterification cluster_enzymatic Enzymatic Synthesis PA Palmitic Acid Reactor_D Reaction Vessel (High Temperature) PA->Reactor_D IPA Isopropanol IPA->Reactor_D Catalyst_D Acid Catalyst (e.g., H₂SO₄, p-TSA) Catalyst_D->Reactor_D Neutralization Neutralization & Purification Reactor_D->Neutralization Crude Product IPP_D This compound Neutralization->IPP_D MP Methyl Palmitate Reactor_T Flow Reactor MP->Reactor_T IPA_T Isopropanol IPA_T->Reactor_T Catalyst_T Catalyst (e.g., Sodium Methoxide) Catalyst_T->Reactor_T Separation Methanol Removal & Purification Reactor_T->Separation Crude Product & Methanol IPP_T High-Purity This compound Separation->IPP_T PA_E Palmitic Acid Reactor_E Bioreactor (Mild Temperature) PA_E->Reactor_E IPA_E Isopropanol IPA_E->Reactor_E Enzyme Immobilized Lipase Enzyme->Reactor_E Separation_E Enzyme Separation Reactor_E->Separation_E Product & Enzyme Separation_E->Enzyme Reuse IPP_E This compound Separation_E->IPP_E

Caption: Logical workflow of the main synthesis routes for this compound.

The diagram below illustrates the general experimental workflow for a laboratory-scale synthesis and analysis of this compound.

Experimental_Workflow Reactants Reactants (Palmitic Acid/Methyl Palmitate + Isopropanol) Synthesis Synthesis (Chosen Method) Reactants->Synthesis Purification Product Purification (Neutralization, Distillation, etc.) Synthesis->Purification Analysis Quality Analysis (Purity, Acid Value, etc.) Purification->Analysis FinalProduct Final Product: This compound Analysis->FinalProduct

Caption: General experimental workflow for this compound synthesis and quality control.

References

Isopropyl Palmitate in Topical Formulations: A Comparative Guide to In Vivo Skin Absorption

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isopropyl palmitate (IPP) is a widely used ester in topical and transdermal formulations, valued for its emollient properties and its ability to enhance the penetration of active pharmaceutical ingredients (APIs) through the skin. This guide provides an objective comparison of the performance of formulations containing IPP, supported by experimental data, to assist researchers and formulation scientists in their development efforts. While direct comparative in vivo studies on the skin absorption of formulations with and without IPP are limited in publicly available literature, this guide synthesizes key findings from robust ex vivo studies and relevant in vivo research on its effects on the skin barrier.

Comparative Performance of this compound Formulations

The primary role of this compound as a penetration enhancer is to modify the barrier properties of the stratum corneum, the outermost layer of the skin. Its lipophilic nature allows it to integrate into and disrupt the highly organized lipid matrix of the stratum corneum, thereby increasing the permeation of co-administered drugs.

An insightful ex vivo study by Guo et al. (2006) systematically investigated the effect of varying concentrations of IPP in ethanol on the skin permeation of four different drugs with a range of lipophilicities. The results demonstrate a clear concentration-dependent enhancement of drug flux across excised rat skin.

Table 1: Effect of this compound Concentration on the Ex Vivo Skin Permeation of Various Drugs [1][2][3][4]

DrugIPP Concentration (w/w in Ethanol)Permeation Flux (µg/cm²/h)Enhancement Ratio*
Oxaprozin 0% (Control)1.8 ± 0.31.0
5%4.5 ± 0.62.5
10%7.2 ± 0.94.0
15%10.1 ± 1.25.6
20%13.5 ± 1.57.5
Nimesulide 0% (Control)2.5 ± 0.41.0
5%6.3 ± 0.82.5
10%9.8 ± 1.13.9
15%14.0 ± 1.65.6
20%18.8 ± 2.17.5
Gliclazide 0% (Control)1.1 ± 0.21.0
5%3.1 ± 0.52.8
10%5.0 ± 0.74.5
15%7.2 ± 1.06.5
20%9.9 ± 1.39.0
Ribavirin 0% (Control)0.8 ± 0.11.0
5%1.8 ± 0.32.3
10%2.9 ± 0.43.6
15%4.2 ± 0.65.3
20%5.8 ± 0.87.3

*Enhancement Ratio = Permeation Flux with IPP / Permeation Flux of Control

The data clearly indicates that increasing the concentration of IPP from 5% to 20% leads to a significant and progressive increase in the skin permeation of all tested drugs.[1] This effect is observed for both lipophilic (oxaprozin, nimesulide, gliclazide) and more hydrophilic (ribavirin) compounds, highlighting the broad applicability of IPP as a penetration enhancer.

While the above data is from an ex vivo model, in vivo studies on moisturizers containing IPP have shown improvements in skin barrier function, which is indirectly related to its penetration-enhancing capabilities. For instance, a study on a moisturizer containing glycerine, petrolatum, shea butter, and this compound demonstrated a trend towards improved stratum corneum barrier quality over 14 days, as measured by a decrease in transepidermal water loss (TEWL) after barrier perturbation.

Experimental Protocols

Ex Vivo Skin Permeation Study (Adapted from Guo et al., 2006)
  • Skin Preparation: Abdominal skin was excised from male Wistar rats. The subcutaneous fat and connective tissue were carefully removed. The full-thickness skin was then mounted on Franz diffusion cells.

  • Formulations: Pre-treatment solutions consisted of this compound (IPP) in ethanol at concentrations of 5%, 10%, 15%, and 20% (w/w). A control solution of pure ethanol was also used. Saturated solutions of the model drugs (oxaprozin, nimesulide, gliclazide, and ribavirin) were prepared in these IPP/ethanol mixtures.

  • Permeation Study: The prepared skin was mounted on vertical Franz diffusion cells with the stratum corneum facing the donor compartment. The receptor compartment was filled with a phosphate buffer solution (pH 7.4) and maintained at 37°C with constant stirring. The drug-containing formulations were applied to the skin surface in the donor compartment.

  • Sample Analysis: At predetermined time intervals, samples were withdrawn from the receptor compartment and analyzed for drug concentration using High-Performance Liquid Chromatography (HPLC). The cumulative amount of drug permeated per unit area was plotted against time to determine the permeation flux.

In Vivo Transepidermal Water Loss (TEWL) Measurement
  • Study Design: A single-center, non-randomized, split-body study was conducted on female subjects with dry skin.

  • Skin Barrier Perturbation: The stratum corneum barrier was perturbed using D-Squame® stripping discs.

  • Formulation Application: A moisturizer containing this compound was applied to the designated treatment area.

  • TEWL Measurement: Transepidermal water loss was assessed using a Tewameter® device at baseline and at specified time points over a 14-day period on both treated and untreated (control) areas. A decrease in TEWL over time indicates an improvement in the skin barrier function.

Visualizing Mechanisms and Workflows

Mechanism of this compound as a Penetration Enhancer

The following diagram illustrates the proposed mechanism by which this compound enhances skin penetration. It acts by disrupting the highly ordered lipid lamellae of the stratum corneum.

cluster_0 Normal Stratum Corneum cluster_1 IPP Application cluster_2 Disrupted Stratum Corneum Corneocyte1 Corneocyte LipidLamellae Highly Ordered Lipid Lamellae Corneocyte2 Corneocyte IPP IPP DisruptedLipids Disrupted and Fluidized Lipid Lamellae IPP->DisruptedLipids Disruption and Fluidization Corneocyte3 Corneocyte Corneocyte4 Corneocyte

Caption: Mechanism of this compound skin penetration enhancement.

Experimental Workflow for In Vivo Skin Absorption Studies

The following diagram outlines a typical workflow for an in vivo study designed to evaluate the skin absorption of a topical formulation.

A Subject Recruitment (e.g., Healthy Volunteers) B Baseline Skin Assessment (e.g., TEWL, Hydration) A->B C Formulation Application (Test vs. Control) B->C D Post-Application Monitoring C->D E Sample Collection (e.g., Blood, Urine, Tape Strips) D->E H Assessment of Skin Irritation D->H F Bioanalytical Analysis (e.g., LC-MS/MS) E->F G Data Analysis and Pharmacokinetic Modeling F->G

Caption: Typical workflow for an in vivo skin absorption study.

References

Comparative evaluation of the sensory characteristics of creams with different emollients

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Sensory Characteristics of Creams with Different Emollients

For researchers, scientists, and drug development professionals, the sensory profile of a topical cream is a critical factor influencing patient adherence and consumer acceptance.[1][2] The choice of emollient is paramount, as it significantly shapes the textural and aesthetic properties of a formulation.[3][4] This guide provides a comparative evaluation of the sensory characteristics of creams formulated with different emollients, supported by experimental data and detailed methodologies.

Contrary to the common belief that sensory attributes can be predicted solely by an emollient's lipid content or viscosity, studies show these are not reliable indicators.[2] The physicochemical properties of the individual ingredients in the lipid phase are more deterministic of the final sensory experience.

Comparative Sensory Data of Emollients

The selection of an emollient dictates key sensory properties such as spreadability, absorbency, and after-feel. The following tables summarize quantitative data from descriptive sensory analysis studies, comparing various emollients based on attributes rated by trained sensory panels.

Table 1: Sensory Profile of Common Emollients

This table presents data from a study where a panel of 12 trained assessors evaluated eight different emollients. Attributes were rated on a scale, and statistical analysis revealed significant differences in their sensory profiles.

Emollient TypeChemical ClassDifficulty of SpreadingGlossResidueStickinessOiliness
CyclomethiconeSiliconeLowLowLowLowLow
DimethiconeSiliconeLowHighHighLowLow
Isopropyl MyristateEsterVery LowHighMediumMediumHigh
OctyldodecanolFatty AlcoholHighHighHighHighHigh
Decyl OleateEsterMediumHighHighHighHigh
SqualaneHydrocarbonMediumHighMediumLowMedium
Mineral OilHydrocarbonMediumHighHighMediumHigh
Sunflower OilTriglycerideHighHighHighHighHigh
Data synthesized from studies on sensory characterization of emollients.

Table 2: Comparative Sensory Evaluation of Sustainable vs. Traditional Emollients

This table summarizes findings from a study comparing emulsions made with sustainable, plant-based homopolymers against those with traditional synthetic emollients. Sensory evaluations by participants indicated a preference for the skin feel and in-use qualities of the sustainable options.

Sensory AttributeFormulation with Sustainable HomopolymerFormulation with Traditional EmollientStatistical Significance (p-value)
Skin Feel (Preference)HigherLower< 0.05
SpreadabilityFavorableStandard< 0.05
Moisture SensationHigherStandard< 0.05
GreasinessLowerHigher< 0.05
StickinessLowerHigher< 0.05
Based on sensory evaluations highlighting positive user acceptance of sustainable alternatives.

Experimental Protocols

To ensure reliable and reproducible results, the sensory evaluation of cosmetic creams follows standardized protocols. The most common methodologies are detailed below.

Quantitative Descriptive Analysis (QDA)

Quantitative Descriptive Analysis (QDA) is a widely used method to qualify and quantify the sensory differences between products.

  • Panelist Selection & Training : A panel, typically consisting of 8-15 individuals, is selected. Panelists are trained to identify and quantify specific sensory attributes of creams. This training involves familiarization with reference standards and the development of a standardized lexicon to describe sensations.

  • Attribute Development : The panel collaboratively develops a list of descriptive terms for the appearance, pick-up, rub-out, and after-feel phases of the cream application. These attributes can include firmness, spreadability, absorbency, slipperiness, greasiness, stickiness, and gloss.

  • Evaluation Procedure : Panelists apply a standardized amount of each cream (e.g., 2 mg/cm²) to a designated area of the skin, typically the forearm. They then rate the intensity of each attribute on an unstructured scale (e.g., a 10-cm or 0-100 point line scale) anchored with terms like "low" and "high".

  • Data Analysis : The collected data is analyzed using statistical methods such as Analysis of Variance (ANOVA) and Principal Component Analysis (PCA) to identify significant differences between the samples.

Correlation with Instrumental Analysis

To create a more objective and cost-effective evaluation process, sensory data is often correlated with instrumental measurements.

  • Rheology : Rheological properties, such as viscosity and flow behavior, are measured using a rheometer. These measurements often correlate with sensory attributes experienced during the application phase, like firmness and spreadability.

  • Tribology : Tribological measurements assess friction and lubrication properties. This data can predict the "after-feel" of a cream, including attributes like slipperiness and residue.

Visualizing the Process and Relationships

Diagrams created using Graphviz help to illustrate the complex workflows and relationships in sensory evaluation.

Sensory_Evaluation_Workflow cluster_prep Phase 1: Preparation cluster_eval Phase 2: Evaluation cluster_analysis Phase 3: Analysis & Interpretation Formulation Cream Formulation (Varying Emollients) Application Standardized Product Application Formulation->Application Panel Panelist Selection & Training Panel->Application Protocol Protocol Design (QDA, Attributes) Protocol->Application Sensory Sensory Assessment (Rating Attributes) Application->Sensory Instrumental Instrumental Measurement (Rheology, Tribology) Application->Instrumental DataCollection Data Collection Sensory->DataCollection Instrumental->DataCollection Stats Statistical Analysis (ANOVA, PCA) DataCollection->Stats Correlation Correlation Analysis (Sensory vs. Instrumental) Stats->Correlation Report Final Report & Sensory Profile Correlation->Report

Caption: Workflow for the sensory evaluation of creams.

Emollient_Properties_Relationship cluster_properties Emollient Properties cluster_instrumental Instrumental Measurement cluster_sensory Perceived Sensory Attributes PhysChem Physicochemical (Viscosity, Polarity, Spreading Rate) Rheology Rheology (Flow, Viscoelasticity) PhysChem->Rheology influences Tribology Tribology (Friction, Lubrication) PhysChem->Tribology influences Application Application Phase (Spreadability, Firmness) Rheology->Application predicts AfterFeel After-Feel (Greasiness, Slipperiness, Residue) Tribology->AfterFeel predicts

Caption: Relationship between emollient properties and sensory perception.

References

Safety Operating Guide

Proper Disposal of Isopropyl Palmitate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Isopropyl Palmitate is a critical component of laboratory safety and environmental responsibility. For researchers and drug development professionals, adherence to correct procedures ensures compliance with regulations and minimizes risks. This compound is not generally classified as a hazardous chemical under OSHA's Hazard Communication Standard (29 CFR 1910.1200).[1][2] However, its disposal must be managed in accordance with all applicable local, regional, and national environmental regulations.[1][3] Under no circumstances should this chemical be discharged into drains, soil, or waterways.[4]

Immediate Safety and Handling for Disposal

Before beginning any disposal process, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety glasses and gloves. All handling should occur in a well-ventilated area.

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on whether the product is unused, contaminated, or if you are dealing with an empty container.

1. Unused or Uncontaminated this compound: For pure, uncontaminated this compound that is no longer needed, the preferred disposal options involve thermal destruction or reclamation.

  • Step 1: Identify a licensed and permitted waste disposal contractor. Your institution's Environmental Health & Safety (EHS) department can provide a list of approved vendors.

  • Step 2: Package the this compound in its original or a compatible, properly labeled container.

  • Step 3: Arrange for pickup and disposal through the licensed contractor, who may send it to a recycler, reclaimer, or a thermal destruction facility like an incinerator.

2. Spilled or Contaminated this compound: In the event of a spill, the resulting waste must be handled as contaminated material.

  • Step 1: Contain the spill using dikes or absorbents to prevent it from entering sewers or streams.

  • Step 2: Absorb the spilled material with a non-combustible, inert material such as sand, earth, or vermiculite.

  • Step 3: Carefully sweep or shovel the absorbed material into a suitable, sealable, and clearly labeled container for disposal.

  • Step 4: Dispose of the container as chemical waste through a licensed hazardous-waste disposal contractor.

  • Step 5: Clean the affected area thoroughly with detergent and water to eliminate any slipping hazards.

3. Empty Container Disposal: Empty containers may still hold chemical residues and should be handled appropriately.

  • Step 1: Ensure the container is completely empty.

  • Step 2: Triple-rinse the container with a suitable solvent (such as water), ensuring the rinsate is collected and disposed of as chemical waste.

  • Step 3: After rinsing, completely deface or remove the original label to prevent misidentification.

  • Step 4: The clean, de-labeled container can typically be disposed of in the appropriate glass or plastic recycling bin. Do not reuse empty containers for other purposes.

Key Properties for Disposal Consideration

The following table summarizes key data relevant to the handling and disposal of this compound.

PropertyValueSignificance for Disposal
Hazard Classification Not considered hazardous by OSHA 29 CFR 1910.1200Simplifies disposal but does not exempt it from environmental regulations.
Flash Point >93°C / 199.4°FClassified as a combustible liquid, not flammable. Requires segregation from ignition sources but has a lower fire risk than flammable chemicals.
Water Solubility InsolubleReinforces the prohibition of drain disposal, as it will not dissolve and can pollute waterways.
Environmental Fate Readily biodegradableWhile biodegradable, direct release into the environment should still be prevented to avoid immediate ecological impact.
Acute Toxicity (Oral, Rat) LD50 > 5000 mg/kgLow acute toxicity, but standard PPE and handling precautions are still necessary.

Disposal Workflow

The logical flow for determining the correct disposal path for this compound waste is illustrated below. This process ensures that all forms of waste are handled safely and in accordance with standard laboratory procedures.

G A This compound Waste Generated B Waste Type? A->B C Unused / Uncontaminated Product B->C Unused D Spill Residue / Contaminated Material B->D Contaminated E Empty Container B->E Empty F Package in sealed, labeled container C->F H Absorb with inert material (e.g., sand) D->H K Triple-rinse container E->K G Dispose via licensed waste contractor (Recycle, Reclaim, or Incinerate) F->G O Consult Local, State, and Federal Regulations for all disposal pathways G->O I Place in sealed, labeled waste container H->I J Dispose via licensed hazardous-waste contractor I->J J->O L Collect rinsate for chemical waste disposal K->L M Deface or remove label K->M N Dispose of container in appropriate recycling M->N N->O

Caption: this compound Disposal Decision Workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.